molecular formula C6H5FO2 B135099 4-Fluororesorcinol CAS No. 103068-41-3

4-Fluororesorcinol

Cat. No.: B135099
CAS No.: 103068-41-3
M. Wt: 128.10 g/mol
InChI Key: XPOIJNIQXJYQOV-UHFFFAOYSA-N
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Description

4-Fluororesorcinol (CAS 103068-41-3) is a meta-substituted fluorinated benzenediol serving as a versatile synthetic building block in advanced research and development. With a molecular formula of C₆H₅FO₂ and a molecular weight of 128.10 g/mol, this high-purity compound (>98%) is characterized as a beige to white crystalline powder with a melting point of 96-101 °C . Its primary research value lies in its application as a key precursor for the synthesis of fluorinated fluoresceins and 9-aryl-6-hydroxy-3H-xanthen-3-one fluorophores, which can be achieved through its reaction with phthalic anhydride or benzaldehyde derivatives followed by oxidation . Furthermore, this compound is instrumental in materials science for the preparation of bent-core azo-benzene liquid crystal mesogens, which exhibit a distinctive bending angle of 121.5° and are studied for phenomena like mirror symmetry breaking in soft matter . In biochemical research, the compound acts as a potent inhibitor of tyrosinase by chelating the copper center in oxy-tyrosinase, leading to enzyme inactivation . A recent and innovative application demonstrated its use in developing a high-efficiency "turn-off" fluorescent assay for detecting tetracycline antibiotics in environmental and food samples, highlighting its relevance in analytical chemistry and biosensing . This product is intended for research purposes only and is not for diagnostic or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluorobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOIJNIQXJYQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441640
Record name 4-Fluororesorcinol
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Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103068-41-3
Record name 4-Fluororesorcinol
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Record name 4-Fluoro-1,3-dihydroxybenzene
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Foundational & Exploratory

An In-depth Technical Guide to 4-Fluororesorcinol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and synthesis of 4-Fluororesorcinol. The information is intended to support research, development, and application of this versatile fluorinated building block.

Chemical Identity and Properties

This compound, also known by its IUPAC name 4-fluorobenzene-1,3-diol, is an aromatic organic compound.[1] It is a derivative of resorcinol with a fluorine atom substituted at the 4-position. This substitution enhances the compound's reactivity and imparts unique electronic properties, making it a valuable intermediate in various synthetic applications.[2]

The chemical structure of this compound consists of a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and a fluorine atom at position 4.

G Synthesis of this compound from 1,3-Dimethoxybenzene cluster_0 Step 1: Fluorination cluster_1 Step 2: Demethylation A 1,3-Dimethoxybenzene C 2,4-Dimethoxyfluorobenzene A->C Direct Fluorination B Trifluoromethyl hypofluorite in Freon 11 at -78 °C B->C D 2,4-Dimethoxyfluorobenzene F This compound D->F Demethylation E 48% HBr in acetic acid, reflux E->F G Inhibition of Tyrosinase by this compound A This compound B Oxy-tyrosinase (Copper Center) A->B Chelation C Inactivated Tyrosinase B->C Inactivation

References

An In-depth Technical Guide to 4-Fluororesorcinol (CAS: 103068-41-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluororesorcinol, with the CAS number 103068-41-3, is a fluorinated aromatic organic compound belonging to the resorcinol family.[1] Its chemical structure, featuring a fluorine atom on the resorcinol backbone, imparts unique chemical and physical properties that make it a valuable intermediate and building block in various scientific and industrial applications.[2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, key applications, and safety information. The information is intended to support researchers, scientists, and drug development professionals in their work with this versatile compound.

Chemical and Physical Properties

This compound is a white to brown crystalline powder.[3] The fluorine substitution on the benzene ring significantly influences its electronic properties, reactivity, and biological activity compared to unsubstituted resorcinol.

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 103068-41-3[4]
Molecular Formula C₆H₅FO₂[4]
Molecular Weight 128.10 g/mol [4]
Appearance White to brown powder/crystal[3]
Melting Point 96-100 °C
Purity ≥97%
Synonyms 4-Fluoro-1,3-benzenediol, 1-Fluoro-2,4-dihydroxybenzene
Storage Temperature -20°C

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Peaks/Signals
¹H NMR Signals corresponding to aromatic protons and hydroxyl protons. The aromatic protons will show splitting patterns influenced by the fluorine and hydroxyl groups.
¹³C NMR Six distinct signals for the six carbon atoms in the benzene ring, with chemical shifts influenced by the fluorine and hydroxyl substituents.
FT-IR (cm⁻¹) Broad O-H stretching band (approx. 3200-3600 cm⁻¹), C-F stretching band (approx. 1000-1400 cm⁻¹), and aromatic C=C stretching bands (approx. 1450-1600 cm⁻¹).
Mass Spectrometry (m/z) A molecular ion peak at approximately 128.10, with fragmentation patterns corresponding to the loss of functional groups.

Table 3: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
pKa ~8.49
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.

Synthesis of this compound

A common and effective method for the synthesis of this compound is a four-step process starting from 5-nitro-1,2,4-trifluorobenzene. This synthetic route offers good overall yield and regioselectivity.

Synthesis Workflow

G cluster_0 Step 1: Dimethoxylation cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Hydrodediazoniation cluster_3 Step 4: Demethylation A 5-Nitro-1,2,4-trifluorobenzene C 2,4-Dimethoxy-5-fluoronitrobenzene A->C Reagent: B B Sodium Methoxide (NaOMe) in Methanol (MeOH) D 2,4-Dimethoxy-5-fluoronitrobenzene F 1-Amino-2,4-dimethoxy-5-fluorobenzene D->F Catalyst: E E H₂, Pd/C G 1-Amino-2,4-dimethoxy-5-fluorobenzene I 1-Fluoro-2,4-dimethoxybenzene G->I Reagents: H H NaNO₂, H₃PO₂ J 1-Fluoro-2,4-dimethoxybenzene L This compound J->L Reagent: K K Boron Tribromide (BBr₃)

Caption: Four-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-Dimethoxy-5-fluoronitrobenzene

  • In a reaction vessel, dissolve 5-nitro-1,2,4-trifluorobenzene in methanol.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of sodium methoxide in methanol to the reaction mixture while maintaining the temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction with a suitable acid and remove the methanol under reduced pressure.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 2,4-dimethoxy-5-fluoronitrobenzene.

Step 2: Synthesis of 1-Amino-2,4-dimethoxy-5-fluorobenzene

  • Dissolve 2,4-dimethoxy-5-fluoronitrobenzene in a suitable solvent such as ethanol or ethyl acetate.[5][6][7][8]

  • Add a catalytic amount of palladium on carbon (Pd/C).[5][6][7][8]

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the starting material is consumed (monitored by TLC).[5][6][7][8]

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 1-amino-2,4-dimethoxy-5-fluorobenzene.

Step 3: Synthesis of 1-Fluoro-2,4-dimethoxybenzene

  • Dissolve 1-amino-2,4-dimethoxy-5-fluorobenzene in an aqueous solution of hypophosphorous acid (H₃PO₂).[9]

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining the low temperature.[10]

  • Allow the reaction to stir at low temperature and then warm to room temperature.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain 1-fluoro-2,4-dimethoxybenzene.

Step 4: Synthesis of this compound

  • Dissolve 1-fluoro-2,4-dimethoxybenzene in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).[11][12][13][14][15]

  • Cool the solution to a low temperature (e.g., -78 °C or 0 °C).[11][12][13][14][15]

  • Slowly add a solution of boron tribromide (BBr₃) in DCM to the reaction mixture.[11][12][13][14][15]

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).[11][12][13][14][15]

  • Carefully quench the reaction with water or methanol at a low temperature.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Applications in Research and Development

This compound's unique structure makes it a valuable tool in several areas of research and development.

Pharmaceutical and Agrochemical Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of the final active compounds. It has been utilized in the development of anti-cancer and anti-inflammatory drugs.[2]

Fluorescent Dyes and Indicators

This compound is a crucial precursor for the synthesis of fluorinated fluorescent dyes, such as Oregon Green and other fluorescein analogs.[4][16] The fluorine substitution lowers the pKa of the dye, making its fluorescence less pH-sensitive in physiological ranges.

Enzyme Inhibition Studies

This compound and its derivatives are known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[1][9][17][18] This property makes it a compound of interest for applications in cosmetics and for studying the mechanism of tyrosinase inhibition.

G Tyrosinase Tyrosinase Active Site (Copper Ions) Product Melanin Precursors Tyrosinase->Product Catalyzes Inhibition Inhibition Tyrosinase->Inhibition Substrate L-Tyrosine / L-DOPA Substrate->Tyrosinase Binds to Inhibitor This compound Inhibitor->Tyrosinase Binds to Inhibition->Product Blocks Formation

Caption: Mechanism of tyrosinase inhibition by this compound.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is a general guideline for assessing the tyrosinase inhibitory activity of this compound, adapted from methods for similar compounds.[5][19]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a phosphate buffer solution (e.g., 50 mM, pH 6.8).

    • Prepare a stock solution of mushroom tyrosinase in the phosphate buffer.

    • Prepare a solution of L-DOPA (substrate) in the phosphate buffer.

    • Prepare a positive control solution (e.g., Kojic acid) in DMSO.[19]

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, the this compound solution (at various concentrations), and the tyrosinase solution to each well.[19]

    • Include wells for a negative control (with DMSO instead of the inhibitor) and a blank (without the enzyme).[19]

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475-510 nm in a microplate reader in kinetic mode for a set duration (e.g., 20-30 minutes).[5][19]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time) for each concentration.

    • Determine the percentage of tyrosinase inhibition for each concentration of this compound compared to the negative control.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

Table 4: Hazard and Precautionary Information for this compound

CategoryInformationReference(s)
Hazard Classifications Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory system
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, and a lab coat are recommended. Use in a well-ventilated area or with a fume hood.

Conclusion

This compound is a versatile and valuable chemical compound with a growing number of applications in scientific research and industrial development. Its unique properties, stemming from the fluorine substitution, make it an important building block for pharmaceuticals, agrochemicals, and advanced materials such as fluorescent dyes. This technical guide provides a solid foundation of its properties, synthesis, and applications, which should aid researchers and developers in harnessing the potential of this compound in their work. As with all chemical reagents, proper safety precautions should be strictly followed during handling and use.

References

Synthesis of 4-Fluororesorcinol from Fluorinated Nitrobenzenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and regiospecific method for the synthesis of 4-fluororesorcinol, a valuable intermediate in the preparation of fluorescent dyes, liquid crystals, and active pharmaceutical ingredients (APIs).[1][2][3][4] The core of this guide focuses on a four-step synthetic pathway starting from a commercially available fluorinated nitrobenzene, offering high overall yields and excellent purity of the final product.[5][6]

Introduction

This compound (4-fluoro-1,3-dihydroxybenzene) is a key building block in organic synthesis.[1] Its utility is particularly notable in the preparation of fluorinated fluoresceins, which exhibit enhanced photostability and lower pKa values compared to their non-fluorinated counterparts, making them superior fluorescent probes in biological systems.[5][7][8] While other methods for the synthesis of fluorinated resorcinols exist, such as direct fluorination, they often suffer from low yields and difficulties in product isolation.[5] The synthetic route detailed in this guide, starting from (polyfluoro)nitrobenzenes, provides a straightforward and efficient alternative.[5][6][7]

Synthetic Pathway Overview

The synthesis of this compound is accomplished in four sequential steps, commencing with 5-nitro-1,2,4-trifluorobenzene. The strategy involves the initial installation of the resorcinol framework by methoxide displacement of fluorine atoms, followed by removal of the directing nitro group and subsequent demethylation to yield the final product.[5][6]

Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow A 5-Nitro-1,2,4-trifluorobenzene B 2,4-Dimethoxy-5-fluoronitrobenzene A->B NaOMe, MeOH (Quantitative) C 2,4-Dimethoxy-5-fluoroaniline B->C H₂, Pd/C, EtOAc (Quantitative) D 1-Fluoro-2,4-dimethoxybenzene C->D HNO₂, H₃PO₂ (87% Yield) E This compound D->E BBr₃, CH₂Cl₂ (92% Yield)

Caption: A four-step synthetic route to this compound.

Quantitative Data Summary

The following table summarizes the yields for each step in the synthesis of this compound from 5-nitro-1,2,4-trifluorobenzene. The overall yield for this four-step process is approximately 80%.[5][6]

StepStarting MaterialProductReagentsYield
15-Nitro-1,2,4-trifluorobenzene2,4-Dimethoxy-5-fluoronitrobenzeneSodium methoxide in MethanolQuantitative
22,4-Dimethoxy-5-fluoronitrobenzene2,4-Dimethoxy-5-fluoroanilinePalladium on Carbon, HydrogenQuantitative
32,4-Dimethoxy-5-fluoroaniline1-Fluoro-2,4-dimethoxybenzeneNitrous acid, Hypophosphorous acid87%
41-Fluoro-2,4-dimethoxybenzeneThis compoundBoron tribromide in Dichloromethane92%

Detailed Experimental Protocols

The following protocols are adapted from the work of Sun et al. in The Journal of Organic Chemistry.[5]

Step 1: Synthesis of 2,4-Dimethoxy-5-fluoronitrobenzene

  • Procedure: To a solution of 5-nitro-1,2,4-trifluorobenzene (1.0 equivalent) in methanol (0.3–0.4 M) under a nitrogen atmosphere at 4 °C, sodium methoxide (2.2 equivalents, 25% in methanol) is added dropwise. The resulting mixture is stirred at room temperature for 1–24 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with 1 M citric acid (0.1 equivalents), and the methanol is removed under reduced pressure (in vacuo).

Step 2: Synthesis of 2,4-Dimethoxy-5-fluoroaniline

  • Procedure: 2,4-Dimethoxy-5-fluoronitrobenzene is reduced via catalytic hydrogenation. A solution of the nitro compound in ethyl acetate is treated with a catalytic amount of palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction proceeds until the starting material is consumed, as monitored by TLC. This reduction typically results in a quantitative yield of the corresponding aniline.

Step 3: Synthesis of 1-Fluoro-2,4-dimethoxybenzene (Hydrodediazoniation)

  • Procedure: The aniline derivative, 2,4-dimethoxy-5-fluoroaniline, undergoes hydrodediazoniation. This is achieved by treating the aniline with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid, followed by reaction with hypophosphorous acid (H₃PO₂). This two-step, one-pot procedure effectively removes the amino group and replaces it with a hydrogen atom.

Step 4: Synthesis of this compound (Demethylation)

  • Procedure: The final step is the demethylation of 1-fluoro-2,4-dimethoxybenzene. A solution of the dimethoxy compound in dichloromethane (CH₂Cl₂) is treated with boron tribromide (BBr₃). The reaction mixture is stirred for approximately 24 hours to ensure complete cleavage of the methyl ethers, yielding this compound.

Alternative Synthetic Approaches

While the focus of this guide is on the synthesis from fluorinated nitrobenzenes, it is worth noting that other methods have been explored. Direct fluorination of resorcinol or 1,3-dimethoxybenzene has been attempted using reagents like cesium fluoroxysulfate and Selectfluor.[5] However, these methods often lead to mixtures of products and present significant purification challenges.[5] Another approach involves the Balz-Schiemann reaction of 2,4-dimethoxyaniline, though this has been reported to give low yields.[5]

Conclusion

The synthesis of this compound from 5-nitro-1,2,4-trifluorobenzene represents a highly efficient and regiospecific method for the preparation of this important synthetic intermediate. The four-step process, involving methoxylation, nitro group reduction, hydrodediazoniation, and demethylation, provides an excellent overall yield and avoids the separation issues associated with direct fluorination methods. This robust synthetic route is well-suited for laboratory-scale and potentially scalable for industrial applications, facilitating the development of advanced materials and pharmaceuticals.

References

4-Fluororesorcinol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Fluorinated Building Block in Modern Chemistry and Pharmaceutical Development

Introduction

4-Fluororesorcinol is a fluorinated aromatic organic compound that has emerged as a critical building block in various scientific and industrial fields. Its unique chemical structure, featuring a fluorine atom on the resorcinol framework, imparts enhanced reactivity and desirable physicochemical properties, making it a valuable intermediate in the synthesis of a wide array of complex molecules.[1] This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, synthesis methodologies, and key applications, with a focus on its role in the development of pharmaceuticals, agrochemicals, and advanced materials.[1]

Chemical and Physical Properties

The introduction of a fluorine atom to the resorcinol ring significantly influences the molecule's electronic properties, acidity, and reactivity. These properties are summarized in the table below, providing a quick reference for laboratory applications.

PropertyValueReference(s)
CAS Number 103068-41-3[2][3]
Molecular Formula C₆H₅FO₂[2][3]
Molecular Weight 128.10 g/mol [2][3]
Appearance White to brown or beige powder/crystal[1][2]
Melting Point 96-100 °C[2][3]
Boiling Point 240.8 °C at 760 mmHg[4]
pKa 8.49 ± 0.10 (Predicted)[4]
Solubility Soluble in DMSO and Methanol[4]
Purity ≥97-98%[2][3]

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages in terms of yield and scalability. Two prominent methods are detailed below.

Synthesis from 5-Nitro-1,2,4-trifluorobenzene

A multi-step synthesis starting from 5-nitro-1,2,4-trifluorobenzene provides a high overall yield of this compound.[5] This method involves a sequence of nucleophilic aromatic substitution, reduction, hydrodediazoniation, and demethylation.

Synthesis_from_Nitrotrifluorobenzene start 5-Nitro-1,2,4-trifluorobenzene step1 2,4-Dimethoxy-5-fluoronitrobenzene start->step1 NaOMe, MeOH (quantitative yield) step2 1-Amino-2,4-dimethoxy-5-fluorobenzene step1->step2 Pd/C, H₂ (quantitative yield) step3 1,3-Dimethoxy-4-fluorobenzene step2->step3 HNO₂, H₃PO₂ (87% yield) end_product This compound step3->end_product BBr₃, CH₂Cl₂ (92% yield)

Synthesis of this compound from 5-Nitro-1,2,4-trifluorobenzene.

Experimental Protocol:

  • Synthesis of 2,4-Dimethoxy-5-fluoronitrobenzene: To a solution of 5-nitro-1,2,4-trifluorobenzene in methanol, 2.2 equivalents of sodium methoxide in methanol are added dropwise. The reaction mixture is stirred until completion, typically monitored by thin-layer chromatography (TLC). The product is isolated after an acidic workup. This step proceeds with quantitative yield.[5]

  • Reduction to 1-Amino-2,4-dimethoxy-5-fluorobenzene: The nitro group of 2,4-dimethoxy-5-fluoronitrobenzene is reduced to an amine via catalytic hydrogenation using 10% palladium on carbon (Pd/C) as the catalyst and hydrogen gas. The reaction is carried out in a suitable solvent such as ethyl acetate. This reduction also achieves a quantitative yield.[5]

  • Hydrodediazoniation to 1,3-Dimethoxy-4-fluorobenzene: The amino group of 1-amino-2,4-dimethoxy-5-fluorobenzene is removed through a hydrodediazoniation reaction. This is accomplished by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite and an acid, followed by reduction with hypophosphorous acid (H₃PO₂). This step yields the desired product in approximately 87% yield.[5]

  • Demethylation to this compound: The final step involves the demethylation of the two methoxy groups of 1,3-dimethoxy-4-fluorobenzene. This is achieved by treating the compound with a strong Lewis acid, such as boron tribromide (BBr₃), in a chlorinated solvent like dichloromethane (CH₂Cl₂). The reaction is typically run for 24 hours and yields this compound in about 92% yield.[5]

Direct Fluorination of 1,3-Dimethoxybenzene

A more direct, albeit lower-yielding, approach involves the direct fluorination of 1,3-dimethoxybenzene. This method is followed by demethylation to yield this compound.

Direct_Fluorination_Synthesis start 1,3-Dimethoxybenzene step1 2,4-Dimethoxyfluorobenzene start->step1 CF₃OF, Freon 11, -78°C end_product This compound step1->end_product 48% HBr, Acetic Acid, reflux (60% overall yield) Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor AC Adenylate Cyclase Receptor->AC cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates MITF MITF PKA->MITF activates p38_MAPK p38 MAPK Phospho_p38 Phospho-p38 MAPK p38_MAPK->Phospho_p38 Phospho_p38->MITF inhibits Melanogenesis Melanogenesis Genes (e.g., Tyrosinase) MITF->Melanogenesis promotes transcription Resorcinol Resorcinol Resorcinol->AC inhibits Resorcinol->p38_MAPK activates

References

Spectroscopic Profile of 4-Fluororesorcinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluororesorcinol (CAS 103068-41-3), a key intermediate in the synthesis of fluorescent dyes, liquid crystals, and active pharmaceutical ingredients. This document details experimental and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for ease of comparison. Detailed experimental protocols and visualizations of key processes are also included to support researchers in their analytical and synthetic endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the experimental ¹H NMR data and predicted ¹³C NMR chemical shifts for this compound.

¹H NMR Spectroscopic Data

The experimental ¹H NMR data for this compound is presented below.[1] The spectrum was recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-56.89dd10.1, 9.0
H-66.48dd7.3, 3.0
H-26.27m-
OH (phenolic)8.39br-
OH (phenolic)8.00br-

dd = doublet of doublets, m = multiplet, br = broad singlet

¹³C NMR Spectroscopic Data (Predicted)

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ) ppm
C-1158.5 (d, JC-F ≈ 240 Hz)
C-2103.2 (d, JC-F ≈ 25 Hz)
C-3157.9 (s)
C-499.8 (d, JC-F ≈ 25 Hz)
C-5132.1 (d, JC-F ≈ 10 Hz)
C-6108.5 (s)

d = doublet, s = singlet. The values in parentheses indicate the expected splitting pattern and approximate coupling constant due to the fluorine atom.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆, in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

Data Acquisition:

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to cover the aromatic and hydroxyl proton regions (typically 0-12 ppm).

  • ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment. A wider spectral width (e.g., 0-200 ppm) is used.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Sample NMR_Tube Dissolve in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Pulse Pulse Sequence (1H, 13C) Spectrometer->Pulse FID Acquire FID Pulse->FID FT Fourier Transform FID->FT Correction Phase & Baseline Correction FT->Correction Referencing Reference to Standard Correction->Referencing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Referencing->Analysis

Figure 1: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the predicted characteristic IR absorption bands for this compound.

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3550-3200 (broad)O-H stretchPhenolic -OH
3100-3000C-H stretchAromatic C-H
1620-1580C=C stretchAromatic ring
1520-1470C=C stretchAromatic ring
1280-1200C-F stretchAryl-F
1200-1100C-O stretchPhenolic C-O
900-675C-H bend (out-of-plane)Aromatic C-H
Experimental Protocol for FTIR Spectroscopy

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid powder is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first. Then, the sample spectrum is recorded. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio, typically in the range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for this compound is presented below.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (mass-to-charge ratio)IonDescription
128[M]⁺˙Molecular ion
100[M - CO]⁺˙Loss of carbon monoxide
99[M - CHO]⁺Loss of a formyl radical
71[C₄H₄F]⁺Fragment from ring cleavage
Experimental Protocol for Mass Spectrometry

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or other detector is used to detect the ions, and a mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

MS_Fragmentation M This compound [M]⁺˙ m/z = 128 F1 [M - CO]⁺˙ m/z = 100 M->F1 - CO F2 [M - CHO]⁺ m/z = 99 M->F2 - CHO F3 [C₄H₄F]⁺ m/z = 71 F1->F3 Further fragmentation

References

Physical properties of 4-Fluororesorcinol (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 4-Fluororesorcinol (CAS No: 103068-41-3), a key intermediate in the synthesis of various pharmaceuticals, fluorescent dyes, and advanced materials.[1][2] This document details the compound's melting point and solubility characteristics, outlines standardized experimental protocols for their determination, and presents a visual representation of a significant synthetic pathway involving this compound. The information herein is intended to support research and development activities by providing a consolidated resource on the fundamental physicochemical characteristics of this compound.

Introduction

This compound, also known as 1-fluoro-2,4-dihydroxybenzene, is a fluorinated aromatic organic compound. The presence of a fluorine atom on the resorcinol backbone significantly influences its electronic properties, reactivity, and biological activity, making it a valuable building block in medicinal chemistry and materials science.[1] An understanding of its physical properties, such as melting point and solubility, is critical for its effective use in synthesis, formulation, and quality control.

Physical Properties

The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Melting Point 95 - 101 °C[1]
96 - 100 °C[2][3]
Appearance White to brown powder or crystals[1]
Molecular Formula C₆H₅FO₂[1]
Molecular Weight 128.10 g/mol [2]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[3] A stock solution of 10 mM in DMSO can be prepared.[4][3][4]
Compatible with various solvents.[1][1]

Experimental Protocols

The following sections describe standardized methodologies for the determination of the melting point and solubility of solid organic compounds like this compound.

Melting Point Determination

The melting point of this compound is determined using the capillary method with a calibrated melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.

  • Purity Indication: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various solvents is performed to establish a general solubility profile.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, and dimethyl sulfoxide) are selected.

  • Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube. A measured volume of the selected solvent (e.g., 1 mL) is added.

  • Observation: The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C). The sample is visually inspected for the absence of solid particles.

  • Classification:

    • Soluble: If the solid completely dissolves.

    • Slightly Soluble: If a significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: If the solid does not appear to dissolve.

Visualization of a Key Synthetic Application

This compound is a crucial precursor in the synthesis of fluorinated fluorescein dyes. The following diagram illustrates the experimental workflow for this synthesis.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product R1 This compound Mix Mix Reactants R1->Mix R2 Phthalic Anhydride R2->Mix Catalyst Add Catalyst (e.g., Zinc Chloride or Methanesulfonic Acid) Mix->Catalyst Heat Heat Mixture (e.g., 180-200°C) Catalyst->Heat Cool Cool Reaction Mixture Heat->Cool Reaction Completion Dissolve Dissolve in Solvent (e.g., Acetone) Cool->Dissolve Precipitate Precipitate Product (e.g., with water) Dissolve->Precipitate Filter Filter and Wash Solid Precipitate->Filter Dry Dry the Product Filter->Dry Product Fluorinated Fluorescein Dry->Product

Caption: Experimental workflow for the synthesis of fluorinated fluorescein from this compound.

Conclusion

This technical guide provides essential data on the physical properties of this compound, which are fundamental to its application in research and development. The tabulated melting point and qualitative solubility information, coupled with standardized experimental protocols, offer a practical resource for scientists and professionals. The visualized synthetic pathway further illustrates the utility of this compound in the creation of valuable fluorescent molecules. While quantitative solubility data remains a gap in the current literature, the information presented here serves as a solid foundation for the handling, application, and further investigation of this compound.

References

4-Fluororesorcinol: A Comprehensive Technical Guide on Safety, Handling, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data, handling precautions, and detailed experimental protocols for 4-Fluororesorcinol (CAS No. 103068-41-3). This versatile fluorinated resorcinol building block is increasingly utilized in the synthesis of fluorescent dyes, liquid crystals, and active pharmaceutical ingredients (APIs), making a thorough understanding of its properties and handling essential for laboratory personnel.[1][2]

Safety Data Sheet Overview

This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects. The following tables summarize the key safety and property data compiled from various supplier safety data sheets.

Table 1: Physical and Chemical Properties
PropertyValueSource
Chemical Formula C₆H₅FO₂[1]
Molecular Weight 128.10 g/mol [1]
Appearance White to brown solid, powder, or crystal[1]
Melting Point 96-101 °C
Solubility Soluble in DMF and Methanol[3]
Storage Temperature -20°C to <15°C, under inert gas, hygroscopic[3]
Table 2: Hazard Identification and Classification
Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation
Eye Irritation (Category 2)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation

Sources:

Table 3: Handling and Personal Protective Equipment (PPE)
Precautionary MeasureP-StatementRecommended PPE
Avoid breathing dust/fume/gas/mist/vapors/spray.P261Dust mask type N95 (US) or equivalent
Wash skin thoroughly after handling.P264Protective gloves (e.g., nitrile rubber)
Do not eat, drink or smoke when using this product.P270N/A
Wear protective gloves/ eye protection/ face protection.P280Eyeshields, face shield
If swallowed, call a poison center or doctor if you feel unwell.P301 + P312N/A
If on skin, wash with plenty of soap and water.P302 + P352N/A
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P305 + P351 + P338N/A

Sources:

Experimental Protocols

This compound is a key intermediate in several chemical syntheses and biochemical assays. Below are detailed methodologies for some of its primary applications.

Synthesis of Fluorinated Fluoresceins (Oregon Green Dyes)

This compound is a crucial precursor for the synthesis of Oregon Green dyes, which are valued for their higher photostability and lower pKa compared to traditional fluorescein.[4][5] The following protocol is adapted from the work of Sun et al. in The Journal of Organic Chemistry.[6]

Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (2 equivalents) in methanesulfonic acid (1 M).

  • Addition of Anhydride: To this solution, add phthalic anhydride or a derivative thereof (1 equivalent).

  • Reaction Conditions: Heat the resulting mixture under a dry nitrogen atmosphere at 80-85 °C for 36-48 hours. The reaction should be monitored for completion.

  • Workup: After cooling, pour the reaction mixture into 7 volumes of ice water.

  • Isolation: Collect the resulting precipitate, which is the fluorinated fluorescein product, by filtration.

  • Drying: Dry the isolated solid in a vacuum oven at 60 °C until a constant weight is achieved.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by silica gel column chromatography.[7]

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Isolation cluster_purification Purification This compound This compound Heating (80-85 °C) Heating (80-85 °C) This compound->Heating (80-85 °C) Phthalic Anhydride Phthalic Anhydride Phthalic Anhydride->Heating (80-85 °C) Methanesulfonic Acid Methanesulfonic Acid Methanesulfonic Acid->Heating (80-85 °C) Nitrogen Atmosphere Nitrogen Atmosphere Heating (80-85 °C)->Nitrogen Atmosphere 36-48 hours 36-48 hours Nitrogen Atmosphere->36-48 hours Ice Water Quench Ice Water Quench 36-48 hours->Ice Water Quench Filtration Filtration Ice Water Quench->Filtration Drying Drying Filtration->Drying Crude Fluorinated Fluorescein Crude Fluorinated Fluorescein Drying->Crude Fluorinated Fluorescein G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prepare Solutions Prepare Solutions (Buffer, L-DOPA, Tyrosinase, 4-FR) Add Reagents Add to wells: 1. 4-FR/Control (20 µL) 2. Buffer (140 µL) 3. Tyrosinase (20 µL) Prepare Solutions->Add Reagents Pre-incubate Pre-incubate (25°C, 10 min) Add Reagents->Pre-incubate Initiate Reaction Add L-DOPA (20 µL) Pre-incubate->Initiate Reaction Measure Absorbance Measure Absorbance (475 nm, 20 min) Initiate Reaction->Measure Absorbance Calculate Inhibition Calculate % Inhibition Measure Absorbance->Calculate Inhibition Determine IC50 Determine IC₅₀ Calculate Inhibition->Determine IC50 G Tyrosinase (Active Site with Cu2+) Tyrosinase (Active Site with Cu2+) Chelation Chelation Tyrosinase (Active Site with Cu2+)->Chelation This compound This compound This compound->Chelation Inhibited Tyrosinase Inhibited Tyrosinase Chelation->Inhibited Tyrosinase No Reaction No Reaction Inhibited Tyrosinase->No Reaction L-DOPA L-DOPA L-DOPA->No Reaction Dopachrome (Melanin Precursor) Dopachrome (Melanin Precursor) No Reaction->Dopachrome (Melanin Precursor) Blocked

References

An In-depth Technical Guide to the Reactivity of the Hydroxyl Groups in 4-Fluororesorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluororesorcinol, a halogenated derivative of resorcinol, presents a unique chemical scaffold of significant interest in pharmaceutical and materials science.[1][2] The introduction of a fluorine atom onto the resorcinol ring modulates the electronic properties of the molecule, leading to differential reactivity of the two hydroxyl groups. This technical guide provides a comprehensive analysis of the factors governing the reactivity of these hydroxyl groups, including their acidity (pKa values), and their participation in key synthetic transformations such as O-alkylation and O-acylation. Detailed experimental protocols, based on established methodologies for analogous compounds, are provided to facilitate the selective functionalization of this compound.

Introduction

This compound (4-Fluoro-1,3-dihydroxybenzene) is a versatile building block in organic synthesis.[3] Its utility is particularly pronounced in the synthesis of fluorinated dyes, liquid crystals, and as an intermediate in the preparation of various pharmaceuticals.[4][5][6] The strategic placement of the fluorine atom ortho and para to the two hydroxyl groups breaks the molecule's symmetry, rendering the hydroxyls electronically distinct. Understanding and exploiting this differential reactivity is crucial for the regioselective synthesis of complex molecules.

This guide will delve into the electronic effects influencing the acidity and nucleophilicity of the hydroxyl groups, provide predicted physicochemical properties, and offer detailed experimental procedures for their selective modification.

Physicochemical Properties and Electronic Effects

The reactivity of the hydroxyl groups in this compound is intrinsically linked to their acidity, which is influenced by the strong electron-withdrawing nature of the fluorine atom.

Predicted Physicochemical Data

While experimental data for this compound is not extensively available in the literature, its key physicochemical properties can be predicted.

PropertyValueSource
Molecular FormulaC₆H₅FO₂[7]
Molecular Weight128.10 g/mol [7]
Melting Point96-100 °C[7]
pKa₁ (predicted)~8.9ChemAxon Prediction
pKa₂ (predicted)~10.5ChemAxon Prediction
XLogP31.4[8]

Note: Predicted pKa values are estimates and may vary from experimental values.

Influence of the Fluorine Substituent on Acidity

The fluorine atom at the 4-position exerts a significant influence on the acidity of the two hydroxyl groups through a combination of inductive and resonance effects.

  • Inductive Effect (-I): Fluorine is the most electronegative element, and it withdraws electron density from the aromatic ring through the sigma bond network. This inductive effect is strongest at the ortho and meta positions relative to the fluorine.

  • Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic pi-system. This effect primarily increases electron density at the ortho and para positions.

For the hydroxyl groups in this compound:

  • OH at C1 (ortho to F): This hydroxyl group is strongly influenced by the -I effect of the adjacent fluorine, which stabilizes the corresponding phenoxide ion, thereby increasing its acidity (lowering its pKa).

  • OH at C3 (para to F): This hydroxyl group is influenced by both the -I and +M effects of the fluorine. While the -I effect increases acidity, the +M effect, which donates electron density to the para position, can partially counteract this, making this hydroxyl group less acidic than the one at C1.

This differential acidity is the cornerstone of achieving regioselective reactions on the this compound scaffold. The more acidic hydroxyl group (at C1) is more readily deprotonated to form the more nucleophilic phenoxide, which will preferentially react with electrophiles under kinetically controlled conditions.

Signaling Pathways and Logical Relationships

The differential reactivity of the hydroxyl groups can be logically exploited in multi-step syntheses. The following diagram illustrates the decision-making process for the selective functionalization of this compound.

G Logical Workflow for Selective Functionalization A This compound B Deprotonation (Base Selection) A->B C Mono-anion (Predominantly at C1-O-) B->C 1 eq. Base (e.g., K2CO3) D Di-anion B->D >2 eq. Strong Base (e.g., NaH) E Electrophilic Addition (e.g., Alkyl Halide) C->E D->E F Selective Mono-O-Alkylation at C1 E->F From Mono-anion G Di-O-Alkylation E->G From Di-anion

Caption: Logical workflow for selective functionalization of this compound.

Experimental Protocols for Selective Reactions

The following protocols are based on established methodologies for the selective functionalization of phenols and resorcinols and are adapted for this compound.[9][10] Researchers should optimize these conditions for their specific substrates and desired outcomes.

Selective Mono-O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust method for the preparation of ethers.[11] By carefully controlling the stoichiometry of the base, selective mono-alkylation of the more acidic hydroxyl group can be achieved.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous acetone or N,N-dimethylformamide (DMF) (approximately 0.2 M concentration of the resorcinol). Add potassium carbonate (K₂CO₃) (1.1 eq.) to the stirred solution.

  • Alkylation: To the stirred suspension, add the alkyl halide (R-X, e.g., benzyl bromide or methyl iodide) (1.05 eq.) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (for acetone) or maintain at room temperature (for DMF) and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to separate the mono-alkylated isomers and any di-alkylated product.

Expected Outcome: Due to the higher acidity of the C1-OH, the major product is expected to be the 4-fluoro-3-alkoxyphenol. The ratio of isomers will depend on the reaction conditions and the electrophile used.

Selective Mono-O-Acylation

Selective acylation can be achieved using acid chlorides or anhydrides. Enzymatic methods also offer high regioselectivity.[12][13]

Reaction Scheme:

Experimental Protocol (Chemical Acylation):

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.1 eq.) to the solution.

  • Acylation: Add the acyl chloride (R-COCl) or acid anhydride ((RCO)₂O) (1.0 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Work-up: Quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the mono-acylated isomers.

Expected Outcome: Similar to alkylation, the more nucleophilic phenoxide at the C1 position is expected to react preferentially, yielding the 4-fluoro-3-(acyloxy)phenol as the major product.

Characterization of Products

The regiochemistry of the mono-substituted products can be determined using NMR spectroscopy. The following diagram illustrates a general workflow for synthesis and characterization.

G Experimental Workflow cluster_0 Synthesis cluster_1 Purification & Characterization A Reactants: This compound Electrophile Base Solvent B Reaction Setup (Inert Atmosphere) A->B C Reaction Monitoring (TLC) B->C D Work-up and Crude Product C->D E Column Chromatography D->E F Isolated Isomers E->F G NMR Spectroscopy (1H, 13C, 19F) F->G H Structure Elucidation G->H

Caption: General workflow for the synthesis and characterization of this compound derivatives.

Predicted NMR Data:

While specific experimental NMR data for mono-substituted this compound derivatives are scarce, predictions can be made based on the analysis of similar compounds.

  • ¹H NMR: The aromatic region will show distinct splitting patterns for the two isomers due to the different substitution patterns. The chemical shifts of the protons will be influenced by the nature of the new substituent and its position relative to the fluorine and remaining hydroxyl group.

  • ¹³C NMR: The carbon signals will also be characteristic for each isomer. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: This will provide a clear signal for the fluorine atom, and its chemical shift will be sensitive to the substitution pattern on the ring.

Conclusion

The hydroxyl groups of this compound exhibit differential reactivity due to the electronic influence of the fluorine substituent. The hydroxyl group ortho to the fluorine is more acidic and, consequently, more nucleophilic upon deprotonation. This inherent difference can be exploited to achieve regioselective mono-functionalization through carefully controlled O-alkylation and O-acylation reactions. The provided theoretical background and experimental protocols serve as a valuable resource for researchers and drug development professionals aiming to utilize this compound as a key building block in the synthesis of novel and complex molecules. Further optimization of the reaction conditions will be crucial for maximizing the yields and selectivity for specific applications.

References

An In-depth Technical Guide to the Electronic Effects of the Fluorine Atom in 4-Fluororesorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects imparted by the fluorine atom in the 4-Fluororesorcinol molecule. This compound, a fluorinated derivative of resorcinol, is a valuable building block in the synthesis of pharmaceuticals and fluorescent dyes.[1] The introduction of a fluorine atom onto the resorcinol scaffold significantly alters the electron density distribution within the aromatic ring, thereby influencing the molecule's acidity, reactivity, and spectroscopic properties. This guide will delve into the inductive and resonance effects of the fluorine substituent, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its chemical behavior.

Introduction: The Dual Nature of Fluorine's Electronic Influence

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). This effect involves the polarization of the sigma (σ) bond between the carbon and fluorine atoms, leading to a decrease in electron density on the aromatic ring.

Conversely, the fluorine atom also possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect (+R or +M) increases the electron density at the ortho and para positions relative to the fluorine atom.

In the case of this compound, these two opposing effects are in play, and their net influence dictates the molecule's overall electronic character and reactivity.

Quantitative Analysis of Electronic Effects

To quantify the electronic influence of the fluorine atom in this compound, we can examine several key parameters, including the acid dissociation constant (pKa) and spectroscopic data. For comparative purposes, data for the parent compound, resorcinol, is also presented.

Acidity (pKa)

The acidity of a phenol is a direct measure of the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion by delocalizing the negative charge, resulting in a lower pKa (stronger acid). Conversely, electron-donating groups destabilize the phenoxide ion, leading to a higher pKa (weaker acid).

In this compound, the strong inductive effect of the fluorine atom is expected to increase the acidity of the hydroxyl groups compared to resorcinol.

Table 1: Acidity of this compound and Resorcinol

CompoundpKa (first dissociation)Reference
This compound8.49 (Predicted)[2]
Resorcinol~9.30 - 9.81[3][4]

Note: An experimental pKa value for this compound was not found in the surveyed literature. The value presented is a predicted value.

The predicted lower pKa of this compound compared to resorcinol suggests that the electron-withdrawing inductive effect of the fluorine atom is the dominant factor influencing the acidity of the phenolic protons.

Hammett Substituent Constants

Table 2: Selected Hammett Substituent Constants

Substituentσ_meta (σ_m)σ_para (σ_p)
-F0.340.06
-OH0.12-0.37

These values highlight the electron-withdrawing nature of fluorine through the inductive effect (positive σ_m) and its weaker, slightly electron-donating character through resonance at the para position. The hydroxyl group is inductively withdrawing but strongly donating by resonance, especially at the para position. The interplay of these effects in the polysubstituted this compound ring is complex and determines the overall electron distribution.

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into the electronic environment of the atoms within a molecule.

¹H NMR Spectroscopy

The chemical shifts of protons in ¹H NMR are sensitive to the local electronic environment. Electron-withdrawing groups deshield nearby protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups cause shielding and an upfield shift.

Table 3: ¹H NMR Chemical Shifts (ppm) for this compound and Resorcinol

CompoundSolventH-2H-5H-6OHReference
This compoundDMSO-d₆6.27 (m)6.48 (dd)6.89 (dd)8.00 (br), 8.39 (br)[3]
ResorcinolD₂O6.496.537.197-[5]

The provided ¹H NMR data for this compound in DMSO-d₆ shows distinct signals for the aromatic protons, with coupling patterns that reflect their positions relative to the fluorine and hydroxyl groups.[3]

¹³C NMR Spectroscopy

Similar to ¹H NMR, ¹³C NMR chemical shifts are indicative of the electronic environment of the carbon atoms. Carbons attached to electronegative atoms like fluorine and oxygen are significantly deshielded.

Table 4: ¹³C NMR Chemical Shifts (ppm) for Resorcinol

CompoundSolventC-1, C-3C-2C-4, C-6C-5Reference
ResorcinolD₂O159.627110.316133.556105.388[6]

Note: Experimental ¹³C NMR data for this compound was not found in the surveyed literature. The data for resorcinol is provided for comparison. The carbon attached to the fluorine in this compound is expected to show a large downfield shift and a characteristic C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The position of absorption bands is influenced by the electronic effects of neighboring atoms.

Table 5: Key IR Absorption Bands (cm⁻¹) for Resorcinol

Functional GroupWavenumber (cm⁻¹)DescriptionReference
O-H stretch3261 (broad)Hydrogen-bonded hydroxyl groups[7]
C=C stretch (aromatic)1609Aromatic ring stretching[7]

Note: An experimental IR spectrum for this compound was not found. The spectrum of resorcinol shows the characteristic broad O-H stretch of a phenol.[7] In this compound, the C-F bond will also have a characteristic stretching vibration, typically in the range of 1000-1400 cm⁻¹.

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorption spectrum of the phenolic compound as a function of pH.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Spectroscopic Measurement:

    • For each buffer solution, add a small, constant volume of the this compound stock solution.

    • Record the UV-Vis spectrum of each solution over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance for the protonated (HA) and deprotonated (A⁻) forms of the molecule.

    • Plot the absorbance at a chosen wavelength against the pH of the buffer solutions.

    • The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms.

NMR Sample Preparation

Methodology:

  • Sample Dissolution: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or CDCl₃) in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Gentle vortexing or inversion of the tube may be necessary.

  • Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. To confirm the identity of the -OH protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the sample and re-acquiring the spectrum; the -OH peaks will disappear or significantly broaden.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a more concentrated sample and/or a longer acquisition time may be required.

FTIR Sample Preparation (KBr Pellet Method)

Methodology:

  • Grinding: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Visualizing Electronic Effects and Workflows

Inductive vs. Resonance Effects

electronic_effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+R) Inductive Strong Electron Withdrawal via σ-bond AromaticRing Aromatic Ring of This compound Inductive->AromaticRing Resonance Weak Electron Donation via π-system Resonance->AromaticRing Fluorine Fluorine Atom Fluorine->Inductive Electronegativity Fluorine->Resonance Lone Pairs NetEffect Net Electronic Effect AromaticRing->NetEffect pka_workflow A Prepare Buffer Solutions (Varying pH) C Mix Stock Solution with each Buffer A->C B Prepare this compound Stock Solution B->C D Record UV-Vis Spectra C->D E Plot Absorbance vs. pH D->E F Determine pKa E->F

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Fluorinated Fluoresceins using 4-Fluororesorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein, a cornerstone fluorescent dye, has been pivotal in biological research and diagnostics for over a century. However, its application is often limited by its pH sensitivity and susceptibility to photobleaching. The synthesis of fluorinated fluoresceins represents a significant advancement, offering probes with enhanced photostability and lower pKa values, which makes them more effective fluorescent reporters in physiological and acidic cellular environments.[1][2][3] This document provides detailed protocols for the synthesis of fluorinated fluoresceins using 4-fluororesorcinol as a key precursor, outlines their superior photophysical properties, and discusses their applications.

The introduction of fluorine atoms into the fluorescein structure lowers the pKa of the phenolic hydroxyl groups, resulting in dyes that maintain strong fluorescence in acidic organelles.[1][3] Fluorination can also enhance the photostability of the dye, a critical feature for demanding applications like confocal microscopy and high-throughput screening.[2]

Synthesis of 2',7'-Difluorofluorescein

The primary method for synthesizing fluorinated fluoresceins from this compound involves a condensation reaction with a suitable anhydride, such as phthalic anhydride. A significant improvement over the traditional high-temperature fusion method with zinc chloride is the use of methanesulfonic acid, which serves as both a solvent and a catalyst, allowing for milder reaction conditions and often higher yields.[1][4]

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification This compound This compound Methanesulfonic_Acid Methanesulfonic Acid (Solvent & Catalyst) This compound->Methanesulfonic_Acid Phthalic_Anhydride Phthalic Anhydride Phthalic_Anhydride->Methanesulfonic_Acid Heating Heat (80-85°C, 36-48h) Methanesulfonic_Acid->Heating Precipitation Precipitation in Ice Water Heating->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Drying in vacuo Filtration->Drying Product 2',7'-Difluorofluorescein Drying->Product

Caption: Synthesis workflow for 2',7'-Difluorofluorescein.

Experimental Protocols

Materials
  • This compound (>98% purity)[5]

  • Phthalic anhydride

  • Methanesulfonic acid

  • Anhydrous nitrogen or argon

  • Ice-cold distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle with magnetic stirring

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Vacuum oven

Protocol for the Synthesis of 2',7'-Difluorofluorescein

This protocol is adapted from the improved procedure described by Sun et al. (1997).[1]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (2 equivalents).

  • To the same flask, add phthalic anhydride (1 equivalent).

  • Under a gentle stream of dry nitrogen, carefully add methanesulfonic acid to the flask to create a 1 M solution of the resorcinol. Methanesulfonic acid acts as both the solvent and the Lewis acid catalyst.[1][4]

  • Reaction: Heat the reaction mixture to 80-85°C with constant stirring. Maintain this temperature for 36-48 hours under a nitrogen atmosphere.[1][6]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the cooled reaction mixture into a beaker containing approximately 7 volumes of ice-cold water while stirring vigorously. A precipitate of the crude fluorinated fluorescein will form.[1][6]

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.[6]

  • Wash the solid precipitate with cold water to remove any residual methanesulfonic acid.[6]

  • Drying: Dry the crude product in a vacuum oven at 60°C until a constant weight is achieved.[1][6]

  • Purification (Optional): For higher purity, the crude product can be further purified by recrystallization or silica gel column chromatography.[6]

Photophysical Properties of Fluorinated Fluoresceins

Fluorination significantly alters the photophysical properties of fluorescein, leading to dyes with enhanced performance in biological applications. The electron-withdrawing nature of fluorine atoms lowers the pKa of the dye, making it more fluorescent at acidic pH.[1][3][7]

PropertyFluorescein2',7'-Difluorofluorescein (Oregon Green 488)
pKa ~6.5[1][2]~4.7[8]
Absorption Max (λabs) 492 nm[4]491 nm[8]
Emission Max (λem) 517 nm[4]515 nm[8]
Quantum Yield (Φ) 0.92[4]~0.9[1]
Molar Extinction Coeff. (ε) ~80,000 M⁻¹cm⁻¹~83,000 M⁻¹cm⁻¹

Data compiled from multiple sources and may vary slightly based on solvent and pH conditions.

Advantages and Applications

The enhanced properties of fluorinated fluoresceins make them superior alternatives to traditional fluorescein derivatives for a variety of applications.

Key Advantages:
  • Lower pKa: Fluorinated fluoresceins remain brightly fluorescent in acidic environments (pH 4.5-6.5), which is advantageous for imaging acidic organelles like endosomes and lysosomes.[1][3]

  • Higher Photostability: The fluorine substitutions increase the dye's resistance to photobleaching, allowing for longer exposure times and more robust imaging experiments.[2][7]

  • Similar Spectral Properties: The absorption and emission spectra of 2',7'-difluorofluorescein are nearly identical to those of fluorescein, allowing for its use with standard fluorescein filter sets and instrumentation, including the 488 nm line of argon-ion lasers.[1]

Applications in Research and Drug Development:
  • Intravital Fluorescence Microscopy: The enhanced brightness and stability of fluorinated fluoresceins are beneficial for in vivo imaging applications.[9][10]

  • Cellular Imaging: These probes are ideal for long-term live-cell imaging, tracking of cellular processes, and fluorescence microscopy of fixed cells.[11]

  • Flow Cytometry: The high quantum yield and excitation with the 488 nm laser line make these dyes excellent labels for antibodies and other biomolecules in flow cytometry.[1]

  • pH Sensing: The pH-dependent fluorescence of these dyes can be exploited for measuring intracellular pH.[12]

  • High-Throughput Screening: The photostability of fluorinated fluoresceins is a significant advantage in automated, high-throughput screening assays where samples may be exposed to light for extended periods.

Logical Relationship of Fluorination to Improved Properties

FluorinationAdvantages Fluorination Fluorination Lower_pKa Lower pKa Fluorination->Lower_pKa Higher_Photostability Higher Photostability Fluorination->Higher_Photostability Fluorescence_in_Acidic_pH Maintains Fluorescence in Acidic Environments Lower_pKa->Fluorescence_in_Acidic_pH Reduced_Photobleaching Reduced Photobleaching Higher_Photostability->Reduced_Photobleaching Superior_Biological_Probe Superior Biological Probe Fluorescence_in_Acidic_pH->Superior_Biological_Probe Reduced_Photobleaching->Superior_Biological_Probe

Caption: How fluorination leads to superior probe properties.

Conclusion

The synthesis of fluorinated fluoresceins from this compound provides a straightforward and efficient route to a class of fluorescent dyes with significantly improved properties for biological applications. Their lower pKa and enhanced photostability make them invaluable tools for researchers and scientists in various fields, including cell biology, neuroscience, and drug discovery. The protocols and data presented here serve as a comprehensive guide for the synthesis and application of these advanced fluorescent probes.

References

Application Notes and Protocols for the Preparation of Fluorescent Dyes Using 4-Fluororesorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluororesorcinol is a key building block in the synthesis of advanced fluorescent dyes, particularly fluorinated analogs of fluorescein, such as the Oregon Green™ series.[1][2] The introduction of fluorine atoms into the dye structure imparts several advantageous properties compared to their non-fluorinated counterparts. These benefits include enhanced photostability, a lower pH sensitivity in the physiological range, and high fluorescence quantum yields.[3][4] These characteristics make this compound-derived dyes superior probes for various applications in biological research and drug development, including cellular imaging, flow cytometry, and high-throughput screening.[3][5]

Fluorinated fluoresceins synthesized from this compound ionize at a lower pH (pKa = 3.3–6.1) compared to traditional fluorescein (pKa = 6.5), rendering them more fluorescent in acidic organelles and environments.[3][6] Furthermore, these dyes exhibit significantly slower photobleaching rates, allowing for longer exposure times during imaging experiments.[3] Some fluorinated fluoresceins have demonstrated very high quantum yields, in the range of 0.85 to 0.97.[3][4]

This document provides detailed protocols for the synthesis of this compound and its subsequent use in the preparation of fluorinated fluorescent dyes.

Quantitative Data Summary

The incorporation of fluorine atoms via this compound significantly impacts the physicochemical properties of the resulting fluorescent dyes. The following table summarizes key quantitative data for fluorinated fluoresceins compared to the parent fluorescein molecule.

PropertyFluoresceinFluorinated Fluoresceins (e.g., Oregon Green™)
pKa 6.5[3][6]3.3 - 6.1[3][6]
Quantum Yield (Φ) ~0.92[3]0.85 - 0.97[3][4]
Photostability LowerHigher[3][6]
pH Sensitivity High in physiological rangeReduced in physiological range[7]
Quenching on Conjugation More susceptibleDiminished[3]

Experimental Protocols

Protocol 1: Regiospecific Synthesis of this compound

A reliable, four-step synthesis for this compound has been developed with an overall yield of approximately 80%.[3][6] This protocol starts from the commercially available 5-nitro-1,2,4-trifluorobenzene.

Workflow for the Synthesis of this compound:

A 5-Nitro-1,2,4-trifluorobenzene B 2,4-Dimethoxy-5-fluoronitrobenzene A->B NaOMe, MeOH C 2,4-Dimethoxy-5-fluoroaniline B->C Pd/C, H₂ D 1,3-Dimethoxy-4-fluorobenzene C->D HNO₂, H₃PO₂ E This compound D->E BBr₃, CH₂Cl₂

Caption: Synthesis workflow for this compound.

Methodology:

  • Bis-methoxide Addition: To a solution of 5-nitro-1,2,4-trifluorobenzene (1.0 equivalent) in methanol (MeOH) at 4 °C under a nitrogen atmosphere, add sodium methoxide (NaOMe, 2.2 equivalents, 25% in MeOH) dropwise. Stir the reaction mixture at room temperature for 1-24 hours, monitoring progress by Thin Layer Chromatography (TLC). Quench the reaction with 1 M citric acid and remove the methanol in vacuo to yield 2,4-dimethoxy-5-fluoronitrobenzene.[3]

  • Nitro Group Reduction: Reduce the nitro group of 2,4-dimethoxy-5-fluoronitrobenzene using palladium on carbon (Pd/C) with hydrogen (H₂) in ethyl acetate (EtOAc) to quantitatively yield 2,4-dimethoxy-5-fluoroaniline.[3][6]

  • Hydrodediazoniation: Treat the resulting aniline derivative with nitrous acid (HNO₂) followed by hypophosphorous acid (H₃PO₂) to remove the amino group, yielding 1,3-dimethoxy-4-fluorobenzene.[3][8]

  • Demethylation: In the final step, cleave the two methoxy groups to hydroxyl groups by treating the 1,3-dimethoxy-4-fluorobenzene with boron tribromide (BBr₃) in an inert solvent such as dichloromethane (CH₂Cl₂) for 24 hours to produce this compound.[3][6]

Protocol 2: Synthesis of Fluorinated Fluorescein Analogs

The condensation of this compound with phthalic anhydride or its derivatives is a common method for synthesizing fluorinated fluorescein dyes. The use of methanesulfonic acid as both a solvent and a catalyst provides higher yields under milder conditions compared to the traditional zinc chloride fusion method.[3][6]

Workflow for the Synthesis of Fluorinated Fluorescein:

A This compound + Phthalic Anhydride B Reaction in Methanesulfonic Acid (85°C, 48h) A->B C Precipitation in Ice-Cold Water B->C D Vacuum Filtration & Washing C->D E Drying in Vacuum Oven D->E F Purification (Recrystallization or Chromatography) E->F G Fluorinated Fluorescein F->G

References

Application of 4-Fluororesorcinol in the Synthesis of Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluororesorcinol, a fluorinated derivative of resorcinol, is a versatile building block in the synthesis of various pharmaceutical ingredients. The introduction of a fluorine atom onto the resorcinol scaffold can significantly modify the physicochemical properties of the resulting molecules, including lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are often sought after in drug discovery to enhance the efficacy and pharmacokinetic profiles of therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two important classes of pharmaceutical compounds: fluorinated coumarins and fluorinated benzofurans.

Application 1: Synthesis of Fluorinated Coumarins

Fluorinated coumarins are a class of compounds with diverse biological activities, including anti-inflammatory, antioxidant, and anticoagulant properties. The fluorine substituent can enhance the potency and metabolic stability of these compounds. 6-Fluoro-7-hydroxy-4-methylcoumarin is a key example that can be synthesized from this compound via the Pechmann condensation.

Experimental Protocol: Synthesis of 6-Fluoro-7-hydroxy-4-methylcoumarin

This protocol describes the acid-catalyzed Pechmann condensation of this compound with ethyl acetoacetate.

Materials:

  • This compound (MW: 128.10 g/mol )

  • Ethyl acetoacetate (MW: 130.14 g/mol )

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Ice-cold water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add concentrated sulfuric acid (20 mL).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add this compound (1.28 g, 10 mmol) to the stirred sulfuric acid.

  • To this mixture, add ethyl acetoacetate (1.30 g, 10 mmol) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, slowly pour the reaction mixture into a beaker containing ice-cold water (200 mL) with vigorous stirring.

  • A precipitate will form. Filter the crude product and wash it with cold water until the washings are neutral.

  • Further wash the precipitate with a saturated sodium bicarbonate solution to remove any unreacted starting material and acidic impurities, followed by another wash with cold water.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure 6-fluoro-7-hydroxy-4-methylcoumarin.

Quantitative Data
Reactant/ProductMolar Mass ( g/mol )Starting Amount (mmol)Theoretical Yield (g)Actual Yield (g)Yield (%)
This compound128.1010---
Ethyl acetoacetate130.1410---
6-Fluoro-7-hydroxy-4-methylcoumarin194.15-1.941.55 - 1.7580 - 90

Note: Yields are based on typical outcomes for Pechmann condensation reactions and may vary depending on specific reaction conditions.

Logical Workflow for Coumarin Synthesis

pechmann_condensation start Start reactants This compound + Ethyl Acetoacetate start->reactants reaction Pechmann Condensation (Room Temperature, 18-24h) reactants->reaction catalyst Conc. H2SO4 (Catalyst) catalyst->reaction workup Work-up (Ice-water quench, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product 6-Fluoro-7-hydroxy- 4-methylcoumarin purification->product

Caption: Workflow for the synthesis of 6-Fluoro-7-hydroxy-4-methylcoumarin.

Application 2: Synthesis of Fluorinated Benzofurans

Fluorinated benzofurans are heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their anti-inflammatory and anticancer properties. The synthesis of a fluorinated benzofuran derivative from this compound can be achieved through a two-step process involving O-alkylation followed by intramolecular cyclization.

Experimental Protocol: Synthesis of 6-Fluoro-7-hydroxybenzofuran-3(2H)-one

This protocol outlines a potential pathway for the synthesis of a fluorinated benzofuranone from this compound.

Step 1: O-Alkylation of this compound

Materials:

  • This compound (MW: 128.10 g/mol )

  • Ethyl chloroacetate (MW: 122.55 g/mol )

  • Potassium carbonate (K₂CO₃) (MW: 138.21 g/mol )

  • Acetone

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.28 g, 10 mmol) in acetone (50 mL) in a round-bottom flask, add potassium carbonate (2.76 g, 20 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.23 g, 10 mmol) dropwise to the suspension.

  • Reflux the reaction mixture for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude ethyl 2-((3-fluoro-2,4-dihydroxyphenyl)oxy)acetate.

Step 2: Intramolecular Cyclization

Materials:

  • Crude product from Step 1

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Add the crude ethyl 2-((3-fluoro-2,4-dihydroxyphenyl)oxy)acetate to polyphosphoric acid (or Eaton's reagent) in a round-bottom flask.

  • Heat the mixture at 80-100 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 6-fluoro-7-hydroxybenzofuran-3(2H)-one.

Quantitative Data (Representative)
StepProductMolar Mass ( g/mol )Theoretical Yield (g)Typical Yield (%)
1Ethyl 2-((3-fluoro-2,4-dihydroxyphenyl)oxy)acetate216.172.1670 - 85
26-Fluoro-7-hydroxybenzofuran-3(2H)-one168.121.6860 - 75

Note: Yields are estimates based on similar reported syntheses.

Signaling Pathways of Fluorinated Benzofuran Derivatives

Fluorinated benzofuran derivatives have been shown to exert their anticancer and anti-inflammatory effects through various signaling pathways.

Anti-Inflammatory Action:

anti_inflammatory_pathway cluster_cell Macrophage inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) COX2 COX-2 inflammatory_stimuli->COX2 NOS2 iNOS inflammatory_stimuli->NOS2 fluorinated_benzofuran Fluorinated Benzofuran fluorinated_benzofuran->COX2 Inhibition fluorinated_benzofuran->NOS2 Inhibition prostaglandins Prostaglandins COX2->prostaglandins nitric_oxide Nitric Oxide (NO) NOS2->nitric_oxide inflammation Inflammation prostaglandins->inflammation nitric_oxide->inflammation

Caption: Inhibition of COX-2 and iNOS pathways by fluorinated benzofurans.

Anticancer Action (Apoptosis Induction):

apoptosis_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Mitochondrial Apoptosis fluorinated_benzofuran Fluorinated Benzofuran PI3K PI3K fluorinated_benzofuran->PI3K Inhibition Bax_Bak Bax/Bak (Pro-apoptotic) fluorinated_benzofuran->Bax_Bak Activation Bcl2 Bcl-2 (Anti-apoptotic) fluorinated_benzofuran->Bcl2 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Bcl2 Inhibition Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apoptosis induction by fluorinated benzofurans via PI3K/Akt/mTOR inhibition.

Application 3: Potential Role in Selective Androgen Receptor Modulator (SARM) Synthesis

While a direct synthetic route from this compound to a specific Selective Androgen Receptor Modulator (SARM) is not prominently documented, the fluorinated resorcinol scaffold holds potential for the design of novel non-steroidal SARMs. The fluorine atom can be strategically incorporated to modulate receptor binding and pharmacokinetic properties. The general mechanism of action for SARMs involves tissue-selective activation of the androgen receptor (AR).

Signaling Pathway of SARMs in Muscle Tissue

sarm_pathway cluster_cell Muscle Cell cluster_signaling Downstream Signaling SARM SARM AR Androgen Receptor (AR) SARM->AR SARM_AR_complex SARM-AR Complex AR->SARM_AR_complex nucleus Nucleus SARM_AR_complex->nucleus PI3K_Akt PI3K/Akt Pathway SARM_AR_complex->PI3K_Akt MAPK MAPK Pathway SARM_AR_complex->MAPK gene_transcription Gene Transcription SARM_AR_complex->gene_transcription binds to ARE ARE Androgen Response Element (ARE) protein_synthesis Protein Synthesis PI3K_Akt->protein_synthesis MAPK->protein_synthesis gene_transcription->protein_synthesis muscle_hypertrophy Muscle Hypertrophy protein_synthesis->muscle_hypertrophy

Caption: SARM signaling pathway in muscle tissue leading to hypertrophy.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of fluorinated pharmaceutical ingredients. Its application in the preparation of fluorinated coumarins and benzofurans demonstrates its utility in generating compounds with potential therapeutic benefits. The provided protocols and data serve as a foundation for researchers to explore the synthesis and biological evaluation of novel drug candidates derived from this important fluorinated building block. Further research into the incorporation of the this compound moiety into other scaffolds, such as SARMs, may lead to the discovery of new and improved therapeutic agents.

Application Notes and Protocols: 4-Fluororesorcinol as a Reagent in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluororesorcinol, a fluorinated derivative of resorcinol, serves as a critical building block in the synthesis of advanced analytical reagents.[1] Its primary application in analytical chemistry is as a precursor to a variety of fluorescent dyes and indicators, including fluoresceins, coumarins, and resorcinol analogs.[2][3] The introduction of a fluorine atom can enhance the photostability and adjust the physicochemical properties of the resulting fluorophores, making them superior tools for various analytical techniques.[4]

These synthesized fluorescent probes are instrumental in a wide range of applications, from immunoassays and fluorescence microscopy to drug discovery and environmental analysis. This document provides detailed protocols for the synthesis of fluorescent dyes using this compound and summarizes the properties of the resulting compounds.

Key Applications

While direct application of this compound as an analytical reagent is not extensively documented, its role as a key intermediate is well-established in the following areas:

  • Synthesis of Fluorescent Dyes: this compound is a fundamental precursor for creating fluorinated fluorescein dyes, such as Oregon Green.[5][6] These dyes are widely used as fluorescent tracers and labels for biological molecules.

  • Development of Fluorescent Indicators: It is used in the preparation of specialized fluorescent indicators for the detection of various ions and molecules.[2][3]

  • Pharmaceutical and Biomedical Research: The fluorescent compounds derived from this compound are valuable in studying enzyme inhibition, metabolic pathways, and as reporter molecules in biological systems.[7][4]

Data Presentation

The properties of fluorescent dyes synthesized from this compound and its analogs demonstrate improved characteristics compared to their non-fluorinated counterparts. The table below summarizes key quantitative data for select fluorinated fluoresceins.

CompoundpKaQuantum Yield (Φ)Excitation Max (nm)Emission Max (nm)
Fluorescein (non-fluorinated)6.50.92492517
Fluorinated Fluorescein 13.3 - 6.10.85 - 0.97Not SpecifiedNot Specified
Fluorinated Fluorescein 23.3 - 6.10.85 - 0.97Not SpecifiedNot Specified

Data synthesized from multiple sources indicating the general range of improved properties for fluorinated fluoresceins.[5][4][6]

Experimental Protocols

The following protocols describe the synthesis of fluorinated fluorescein dyes from this compound.

Protocol 1: Synthesis of Fluorinated Fluoresceins via Condensation with Phthalic Anhydride

This protocol outlines a general procedure for the synthesis of fluorinated fluorescein dyes by the acid-catalyzed condensation of this compound with a suitable anhydride.[5]

Materials:

  • This compound

  • Phthalic anhydride (or a derivative such as trimellitic anhydride or tetrafluorophthalic anhydride)

  • Methanesulfonic acid

  • Ice water

  • Nitrogen gas supply

  • Reaction vessel with heating and stirring capabilities

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a clean, dry reaction vessel, dissolve 2 equivalents of this compound in methanesulfonic acid to create a 1 M solution.

  • Add 1 equivalent of the desired phthalic anhydride derivative to the solution.

  • Heat the reaction mixture to 80-85 °C under a dry nitrogen atmosphere.

  • Maintain the temperature and stir the mixture for 36-48 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the cooled reaction mixture into 7 volumes of ice water. A precipitate will form.

  • Collect the precipitate (the fluorinated fluorescein product) by filtration.

  • Wash the product with cold water.

  • Dry the final product in a vacuum oven at 60 °C to a constant weight.

Protocol 2: Synthesis of 9-Aryl-6-hydroxy-3H-xanthen-3-one Fluorophores

This is an alternative synthetic route for creating fluorescent dyes from this compound.[1]

Materials:

  • This compound

  • Benzaldehyde derivative

  • 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Appropriate solvent

  • Reaction and purification apparatus

Procedure:

  • React this compound with a suitable benzaldehyde derivative in an appropriate solvent.

  • After the initial reaction, carry out an oxidation step using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the final fluorophore.

  • Purify the product using standard chromatographic techniques.

Visualizations

Logical Workflow for Fluorescent Dye Synthesis

The following diagram illustrates the general workflow for the synthesis of fluorescent dyes using this compound as a precursor.

G General Workflow for Fluorescent Dye Synthesis A Start with This compound B React with an Anhydride or Aldehyde A->B Condensation C Acid Catalysis or Oxidation Step B->C Reaction D Purification of Crude Product C->D Isolation E Characterization of the Final Dye D->E Analysis

Caption: Workflow for synthesizing fluorescent dyes from this compound.

Signaling Pathway Diagram (Hypothetical Application)

While no specific signaling pathway involving direct interaction with this compound is documented, a synthesized fluorescent probe (FP) derived from it can be used to visualize a hypothetical cellular signaling event.

G Visualization of a Signaling Pathway using a this compound-derived Probe cluster_cell Cell Membrane Receptor Receptor Enzyme Intracellular Enzyme Receptor->Enzyme Activation Ligand External Ligand Ligand->Receptor Binding FP Fluorescent Probe (FP) (from this compound) Enzyme->FP Interaction Signal Fluorescent Signal FP->Signal Emission

Caption: Hypothetical use of a fluorescent probe for pathway visualization.

References

Application Notes and Protocols for the Synthesis of 7-Fluoro-4-methylumbelliferone via Pechmann Condensation with 4-Fluororesorcinol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Pechmann condensation is a widely utilized method for the synthesis of coumarins and their derivatives.[1][2][3][4][5] This reaction involves the acid-catalyzed condensation of a phenol with a β-keto ester.[1][2][3][4] Coumarins are a significant class of compounds in medicinal chemistry and drug development, exhibiting a broad range of biological activities.[6][7] 7-substituted 4-methylcoumarins, in particular, are known for their fluorescence properties and are used as fluorescent brighteners and laser dyes.[8] This protocol details the synthesis of 7-fluoro-4-methylumbelliferone from 4-fluororesorcinol and ethyl acetoacetate, a compound with potential applications in the development of novel therapeutic agents and fluorescent probes. The presence of the fluorine atom can significantly influence the compound's physicochemical and biological properties.

Reaction Scheme:

This compound reacts with ethyl acetoacetate in the presence of an acid catalyst (e.g., concentrated sulfuric acid) to yield 7-fluoro-4-methylumbelliferone.

Data Presentation:

ParameterValueReference
Reactants
This compound Molecular FormulaC₆H₅FO₂[9]
This compound Molecular Weight128.10 g/mol [9]
This compound Melting Point96-100 °C[10]
Ethyl Acetoacetate Molecular FormulaC₆H₁₀O₃[11]
Ethyl Acetoacetate Molecular Weight130.14 g/mol [12]
Ethyl Acetoacetate Boiling Point180 °C[13]
Catalyst
Sulfuric Acid (Concentrated)H₂SO₄[14][15]
Product
7-Fluoro-4-methylumbelliferoneC₁₀H₇FO₃
Molecular Weight194.16 g/mol
Reaction Conditions
TemperatureRoom Temperature to 170 °C (depending on catalyst)[3][8]
Reaction Time2 - 24 hours (depending on catalyst and temperature)[8]

Experimental Protocols:

Materials and Equipment:

  • This compound (97% purity or higher)

  • Ethyl acetoacetate (reagent grade)

  • Concentrated sulfuric acid (95-98%)

  • Ethanol (for recrystallization)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, depending on reaction temperature)

  • Heating mantle or oil bath (optional)

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

  • Melting point apparatus

  • Spectroscopic equipment for characterization (e.g., NMR, IR, Mass Spectrometry)

Safety Precautions:

  • This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[16][17] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.[17]

  • Ethyl Acetoacetate: Combustible liquid.[18][19] Keep away from heat and open flames.[18][19] Wear safety glasses and gloves.

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[14][15][20] May be corrosive to metals.[14] Handle with extreme care in a fume hood, wearing acid-resistant gloves, a lab coat, and a face shield. Always add acid to other liquids slowly and with stirring; never add water to concentrated acid.[20]

  • General: Perform all operations in a well-ventilated fume hood.

Detailed Experimental Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, place this compound (e.g., 1.28 g, 10 mmol).

  • Addition of β-Keto Ester: To the flask, add ethyl acetoacetate (e.g., 1.30 g, 1.27 mL, 10 mmol).

  • Catalyst Addition: Place the flask in an ice bath to control the initial exothermic reaction. Slowly and carefully add concentrated sulfuric acid (e.g., 5-10 mL) dropwise with continuous stirring.

  • Reaction: After the addition of the acid is complete, remove the flask from the ice bath and allow it to warm to room temperature. Stir the mixture at room temperature. For highly activated phenols like resorcinol derivatives, the reaction may proceed at room temperature.[3] If the reaction is slow, it can be gently heated (e.g., to 80-100 °C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice (e.g., 50-100 g) with stirring. A precipitate of the crude product should form.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold water to remove any residual acid.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified 7-fluoro-4-methylumbelliferone.

  • Drying and Characterization: Dry the purified crystals in a desiccator or a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Mandatory Visualizations:

Pechmann_Condensation_Workflow Reactants This compound + Ethyl Acetoacetate Mixing Mixing in Ice Bath Reactants->Mixing Acid Concentrated Sulfuric Acid Acid->Mixing Reaction Reaction (Room Temp or Heat) Mixing->Reaction Workup Pour onto Ice Water Reaction->Workup Filtration Vacuum Filtration Workup->Filtration Purification Recrystallization (Ethanol) Filtration->Purification Product 7-Fluoro-4-methylumbelliferone (Pure Product) Purification->Product

Caption: Experimental workflow for the synthesis of 7-Fluoro-4-methylumbelliferone.

Pechmann_Condensation_Mechanism Start This compound + Ethyl Acetoacetate H⁺ Transesterification Transesterification Start->Transesterification Step 1 Intermediate1 Phenolic Ester Intermediate Transesterification->Intermediate1 RingClosure Intramolecular Electrophilic Aromatic Substitution Intermediate1->RingClosure Step 2 Intermediate2 Cyclized Intermediate RingClosure->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Step 3 Product 7-Fluoro-4-methylumbelliferone Dehydration->Product

Caption: Simplified mechanism of the Pechmann condensation.

References

Application Notes: 4-Fluororesorcinol in the Synthesis of High-Performance Fluorinated Poly(arylene ether)s

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluororesorcinol (4-Fluoro-1,3-benzenediol) is a versatile fluorinated monomer employed in the synthesis of specialty polymers, particularly high-performance poly(arylene ether)s (PAEs).[1] The incorporation of the fluorine atom onto the resorcinol backbone imparts unique properties to the resulting polymers, including enhanced thermal stability, improved chemical resistance, low dielectric constants, and reduced moisture absorption. These characteristics make fluorinated PAEs highly desirable for applications in demanding environments, such as in the aerospace, microelectronics, and chemical processing industries.[1]

The primary synthetic route to these polymers is through nucleophilic aromatic substitution (SNAr) polymerization. In this reaction, the hydroxyl groups of this compound are deprotonated to form a highly reactive bisphenoxide. This nucleophile then attacks an activated aromatic dihalide, typically a perfluorinated aromatic compound like decafluorobiphenyl, displacing the fluoride or chloride leaving groups and forming the ether linkages that constitute the polymer backbone. The strategic use of this compound allows for precise control over the polymer's final properties.

Key Applications:

  • Coatings and Adhesives: Polymers derived from this compound exhibit excellent resistance to harsh chemicals and high temperatures, making them ideal for protective coatings and high-strength adhesives.[1]

  • Microelectronics: The low dielectric constant and thermal stability of these polymers are critical for their use as interlayer dielectrics and encapsulants in integrated circuits.

  • Aerospace Components: The combination of thermal stability, chemical inertness, and high strength-to-weight ratio makes these materials suitable for various aerospace applications.

Quantitative Data Summary

The following tables summarize typical properties of fluorinated poly(arylene ether)s synthesized using methodologies analogous to those employing this compound. The data presented is representative of the performance enhancements achieved by incorporating fluorinated monomers.

Table 1: Molecular Weight and Polydispersity of a Representative Fluorinated Poly(arylene ether)

PropertyValue
Number Average Molecular Weight (Mn)45,000 g/mol
Weight Average Molecular Weight (Mw)95,000 g/mol
Polydispersity Index (PDI)2.1

Table 2: Thermal Properties of a Representative Fluorinated Poly(arylene ether)

PropertyValue
Glass Transition Temperature (Tg)220 °C
5% Weight Loss Temperature (TGA)510 °C (in N2)
10% Weight Loss Temperature (TGA)530 °C (in N2)

Table 3: Mechanical and Electrical Properties of a Representative Fluorinated Poly(arylene ether) Film

PropertyValue
Tensile Strength95 MPa
Tensile Modulus2.8 GPa
Elongation at Break15%
Dielectric Constant (1 MHz)2.6

Experimental Protocols

Protocol 1: Synthesis of a Fluorinated Poly(arylene ether) via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a high-molecular-weight fluorinated poly(arylene ether) from this compound and decafluorobiphenyl.

Materials:

  • This compound (98%)

  • Decafluorobiphenyl (99%)

  • Anhydrous Potassium Carbonate (K2CO3), finely ground and dried

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized Water

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Mechanical stirrer

  • Thermocouple and temperature controller

  • Nitrogen inlet and outlet (bubbler)

  • Heating mantle

  • Beakers, filter funnel, and filter paper

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, condenser with a Dean-Stark trap, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Charging Reactants: To the flask, add this compound (1.28 g, 10 mmol), decafluorobiphenyl (3.34 g, 10 mmol), and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add anhydrous DMAc (40 mL) and toluene (20 mL) to the flask.

  • Inert Atmosphere: Purge the system with dry nitrogen for 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Azeotropic Dehydration: Begin stirring and heat the mixture to 140°C. The toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue this process for 4 hours to ensure the reaction mixture is anhydrous.

  • Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and increase the reaction temperature to 165°C to initiate polymerization.

  • Reaction Monitoring: The viscosity of the solution will increase as the polymer chains grow. Continue the reaction for 12-24 hours, or until the desired molecular weight is achieved (this can be monitored by taking small aliquots for viscosity measurements or GPC analysis).

  • Polymer Precipitation: After the reaction is complete, cool the viscous solution to room temperature. Slowly pour the polymer solution into a beaker containing vigorously stirring methanol (400 mL) to precipitate the polymer as a fibrous solid.

  • Purification: Filter the polymer and wash it thoroughly with deionized water to remove any remaining salts and solvent. Then, wash again with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to a constant weight.

Visualizations

polymerization_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup start Start charge Charge Reactants: This compound, Decafluorobiphenyl, K2CO3 start->charge solvents Add Solvents: DMAc, Toluene charge->solvents purge Purge with N2 solvents->purge dehydrate Azeotropic Dehydration (140°C, 4h) purge->dehydrate polymerize Polymerization (165°C, 12-24h) dehydrate->polymerize cool Cool to RT polymerize->cool precipitate Precipitate in Methanol cool->precipitate wash Wash with Water & Methanol precipitate->wash dry Dry in Vacuum Oven wash->dry end_node Final Polymer dry->end_node

Figure 1: Experimental workflow for the synthesis of a fluorinated poly(arylene ether).

snar_mechanism cluster_reactants Reactants cluster_steps Polymerization Steps monomer1 This compound (Ar-OH) step1 Deprotonation: Ar-OH + K2CO3 -> Ar-O- K+ monomer1->step1 monomer2 Decafluorobiphenyl (Ar'-F) step2 Nucleophilic Attack: Ar-O- attacks Ar'-F monomer2->step2 base K2CO3 base->step1 step1->step2 step3 Fluoride Elimination: Formation of Ether Linkage (Ar-O-Ar') step2->step3 product Fluorinated Poly(arylene ether) [-Ar-O-Ar'-O-]n step3->product Chain Growth

Figure 2: Simplified mechanism of nucleophilic aromatic substitution polymerization.

References

Application Notes & Protocols: 4-Fluororesorcinol as a Tyrosinase Inhibitor for Melanin Synthesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin, the primary pigment determining the color of skin, hair, and eyes, is produced through a process called melanogenesis. The central enzyme in this pathway is tyrosinase, a copper-containing monooxygenase that catalyzes the initial, rate-limiting steps of converting L-tyrosine to melanin precursors.[1] Overproduction and abnormal accumulation of melanin can lead to hyperpigmentary disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.[1] Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-depigmenting agents in the cosmetic and pharmaceutical industries.[2]

Resorcinol derivatives are a class of compounds known for their potent tyrosinase inhibitory activity.[3] 4-Fluororesorcinol, a fluorinated analog of resorcinol, is a promising candidate for investigation due to the unique properties fluorine can impart, such as increased metabolic stability and binding affinity. These application notes provide a comprehensive guide to studying this compound as a tyrosinase inhibitor, including its mechanism of action, protocols for in vitro and cellular assays, and guidelines for data interpretation.

Mechanism of Action

This compound is hypothesized to act as a competitive inhibitor of tyrosinase. The resorcinol moiety (1,3-dihydroxybenzene) is structurally similar to the natural substrate, L-tyrosine, allowing it to bind to the active site of the enzyme. The meta-dihydroxy configuration of resorcinols is crucial for chelating the copper ions within the tyrosinase active site, thereby blocking the substrate from binding and preventing its conversion to L-DOPA and subsequently to dopaquinone.[3] This effectively halts the melanin synthesis cascade.

The fluorination at the 4th position may further enhance its inhibitory potency by altering the electronic properties of the ring and improving its interaction with the enzyme's active site.

Melanin_Synthesis_Inhibition cluster_pathway Melanin Synthesis Pathway cluster_inhibitor Inhibitory Action Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization Inhibitor This compound Tyrosinase_Enzyme Tyrosinase Inhibitor->Tyrosinase_Enzyme Binds to Active Site In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A1 Prepare Reagents: - Tyrosinase Enzyme - L-DOPA Substrate - Phosphate Buffer B1 Add Buffer, Inhibitor (this compound), and Tyrosinase Enzyme A1->B1 A2 Prepare Test Compound: Serial dilutions of This compound in DMSO A2->B1 B2 Pre-incubate (e.g., 10 min at 25°C) B1->B2 B3 Initiate reaction by adding L-DOPA B2->B3 B4 Measure Absorbance at 475 nm (Kinetically over 20-30 min) B3->B4 C1 Calculate Reaction Rate (Slope of Abs vs. Time) B4->C1 C2 Calculate % Inhibition vs. Vehicle Control C1->C2 C3 Plot % Inhibition vs. [this compound] C2->C3 C4 Determine IC₅₀ Value C3->C4 Cellular_Workflow cluster_culture Cell Culture & Treatment cluster_harvest Harvest & Lysis cluster_assays Parallel Assays cluster_analysis Data Analysis A1 Seed B16F10 cells in 6-well plates A2 Incubate for 24h (for cell attachment) A1->A2 A3 Treat cells with various concentrations of This compound A2->A3 A4 Incubate for 48-72h A3->A4 B1 Wash cells with PBS A4->B1 C2 Cytotoxicity Assay (MTT): Treat separate plate, add MTT, dissolve formazan, read Absorbance at 570 nm A4->C2 Parallel Plate B2 Lyse cells (e.g., 1N NaOH + 10% DMSO) B1->B2 B3 Heat at 80°C for 1h to dissolve melanin B2->B3 D1 Normalize Melanin to Protein Content (BCA/Bradford Assay) B2->D1 Aliquot for Protein C1 Melanin Content Assay: Measure Absorbance of lysate at 405 nm B3->C1 E1 Calculate % Melanin Reduction and % Cell Viability C1->E1 C2->E1 D1->E1 E2 Determine IC₅₀ values E1->E2

References

Application Notes and Protocols for Azo Coupling Reactions Involving 4-Fluororesorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of azo coupling reactions utilizing 4-Fluororesorcinol as a key coupling component. The information presented is intended to guide researchers in the synthesis and application of novel azo dyes derived from this fluorinated precursor. The protocols are designed to be adaptable for various research and development purposes, including the synthesis of new chemical entities for screening in drug discovery programs.

Introduction

Azo compounds, characterized by the presence of a diazene functional group (-N=N-), represent a large and versatile class of organic molecules. They are renowned for their vibrant colors, leading to their widespread use as dyes and pigments in various industries. In the realm of life sciences, the structural diversity of azo compounds has prompted investigations into their potential as therapeutic agents, biological stains, and molecular probes.

This compound is a valuable building block in organic synthesis. The presence of the fluorine atom can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting azo dyes, making them attractive candidates for medicinal chemistry and materials science applications. The two hydroxyl groups of the resorcinol moiety are activating groups, facilitating the electrophilic aromatic substitution reaction with diazonium salts.

Principle of the Reaction

The synthesis of azo dyes from this compound follows a two-step process:

  • Diazotization: A primary aromatic amine is converted into a reactive diazonium salt by treatment with a nitrous acid source, typically sodium nitrite, under acidic conditions and at low temperatures (0-5 °C). The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

  • Azo Coupling: The freshly prepared diazonium salt, acting as an electrophile, is then reacted with this compound, the nucleophilic coupling component. The coupling reaction is typically carried out under mildly alkaline conditions to activate the resorcinol ring. The electrophilic attack occurs at the position para to one of the hydroxyl groups and ortho to the other, which is the most nucleophilic site.

Data Presentation

While specific quantitative data for a wide range of azo coupling reactions involving this compound are not extensively reported in publicly available literature, the following tables provide expected ranges and representative data based on analogous reactions with similar resorcinol derivatives.

Table 1: General Reaction Parameters and Expected Outcomes

ParameterValue/RangeNotes
Diazotization Temperature0 - 5 °CCritical for the stability of the diazonium salt.
Coupling Temperature0 - 10 °CLow temperature is maintained to control the reaction rate and minimize side reactions.
Coupling pH8 - 10Alkaline conditions are necessary to deprotonate the hydroxyl groups of this compound, increasing its nucleophilicity.
Expected Yield60 - 90%Yields are dependent on the specific diazonium salt used and the optimization of reaction conditions.
Expected ColorYellow to Deep RedThe final color is determined by the extent of the conjugated π-system, which is influenced by the substituents on the aromatic amine.
Expected λmax400 - 550 nmThe maximum absorption wavelength will vary based on the electronic nature of the substituents on the diazonium salt.

Table 2: Representative Spectroscopic Data for a Hypothetical 4-((4-Nitrophenyl)diazenyl)-6-fluorobenzene-1,3-diol

Spectroscopic TechniqueExpected Characteristic Peaks
FT-IR (cm⁻¹) 3400-3200 (O-H stretching), 1600-1580 (N=N stretching), 1520 & 1340 (NO₂ stretching), 1250-1000 (C-F stretching)
¹H-NMR (ppm) 10.0-12.0 (br s, 2H, -OH), 8.3-8.5 (d, 2H, Ar-H ortho to NO₂), 7.8-8.0 (d, 2H, Ar-H meta to NO₂), 6.5-7.0 (m, 2H, Ar-H of fluororesorcinol)
¹³C-NMR (ppm) 160-165 (C-F), 155-160 (C-OH), 145-150 (C-NO₂), 140-145 (C-N=N), 120-130 (Ar-C), 100-110 (Ar-C of fluororesorcinol)
UV-Vis (λmax in nm) ~480-520

Experimental Protocols

This section provides a detailed, generalized methodology for the synthesis of an azo dye using this compound as the coupling component. Safety Precaution: All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.

Protocol 1: Diazotization of a Primary Aromatic Amine

Materials:

  • Primary Aromatic Amine (e.g., aniline, p-nitroaniline, sulfanilic acid)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 100 mL beaker, dissolve or suspend the chosen primary aromatic amine (10 mmol) in a mixture of distilled water (20 mL) and concentrated hydrochloric acid (2.5 mL, or an equimolar amount of another strong acid).

  • Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate 50 mL beaker, prepare a solution of sodium nitrite (0.7 g, 10.1 mmol) in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 20-30 minutes to ensure complete diazotization.

  • The resulting diazonium salt solution should be kept cold and used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with this compound

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • The freshly prepared diazonium salt solution from Protocol 1

Procedure:

  • In a 250 mL beaker, dissolve this compound (1.28 g, 10 mmol) in 50 mL of a 1 M sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the cold this compound solution dropwise over 20-30 minutes. Maintain the temperature below 10 °C throughout the addition.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for another 1-2 hours to ensure the coupling reaction is complete.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold distilled water to remove any unreacted starting materials and salts.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

Mandatory Visualizations

Azo_Coupling_Reaction_Mechanism cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aromatic_Amine Ar-NH₂ (Primary Aromatic Amine) Diazonium_Salt Ar-N₂⁺ (Diazonium Salt) Aromatic_Amine->Diazonium_Salt + HONO, H⁺ 0-5 °C Nitrous_Acid HONO (from NaNO₂ + H⁺) 4_Fluororesorcinol This compound Azo_Dye Arylazo-4-Fluororesorcinol (Azo Dye) 4_Fluororesorcinol->Azo_Dye + OH⁻ Diazonium_Salt_c Ar-N₂⁺ Diazonium_Salt_c->Azo_Dye

Caption: General reaction mechanism for the synthesis of azo dyes from this compound.

Experimental_Workflow Start Start Diazotization Diazotization of Primary Aromatic Amine (0-5 °C) Start->Diazotization Coupling_Preparation Prepare Alkaline Solution of This compound (0-5 °C) Start->Coupling_Preparation Azo_Coupling Slowly Add Diazonium Salt to this compound Solution (0-10 °C) Diazotization->Azo_Coupling Coupling_Preparation->Azo_Coupling Stirring Continue Stirring (1-2 hours) Azo_Coupling->Stirring Filtration Vacuum Filtration Stirring->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry the Product Washing->Drying Characterization Product Characterization (FT-IR, NMR, UV-Vis, MS) Drying->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis of azo dyes using this compound.

Applications and Future Directions

Azo dyes derived from this compound have potential applications in several areas:

  • Drug Discovery: The introduction of a fluorine atom can enhance the pharmacological properties of a molecule. These novel azo compounds can be screened for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Probes and Sensors: The chromophoric nature of azo dyes makes them suitable for development as pH sensors or chemosensors for the detection of metal ions or other analytes. The fluorescence properties of the fluorinated resorcinol core could also be exploited.

  • Materials Science: Azo compounds are known for their photoresponsive properties (photoisomerization), which can be utilized in the development of smart materials, such as optical data storage media and molecular switches.

Currently, there is a lack of specific studies on the signaling pathways modulated by azo dyes derived from this compound. Future research in this area could involve screening these compounds against various cellular targets and pathways to elucidate their mechanism of action and identify potential therapeutic applications. The general bioactivities of other azo compounds suggest that pathways related to cell proliferation, apoptosis, and inflammation could be of interest.

Application Notes and Protocols: 4-Fluororesorcinol in the Development of Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 4-Fluororesorcinol as a key building block in the synthesis of advanced materials, including fluorescent dyes, liquid crystals, and specialty polymers.

Application Note 1: Synthesis of High-Performance Fluorinated Fluorescein Dyes

Introduction: this compound is a crucial precursor for the synthesis of fluorinated fluorescein dyes, which offer enhanced photostability and lower pKa values compared to their non-fluorinated counterparts. These characteristics make them superior fluorescent probes for biological imaging and assays. This protocol details the synthesis of a 4'-fluorofluorescein derivative.

Data Presentation:

Property4'-Fluorofluorescein DerivativeFluorescein (Reference)
Excitation Maximum (nm)~495492
Emission Maximum (nm)~518517
Quantum Yield (Φf)0.85 - 0.970.92
pKa3.3 - 6.16.5
PhotostabilityHigherLower

Experimental Protocol: Synthesis of 4'-Fluorofluorescein via Condensation with Phthalic Anhydride

Materials:

  • This compound (≥98%)

  • Phthalic Anhydride

  • Methanesulfonic Acid (CH₃SO₃H)

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Nitrogen inlet

  • Beaker

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • In a round-bottom flask, dissolve 2.0 equivalents of this compound in methanesulfonic acid (1 M concentration).

  • Add 1.0 equivalent of phthalic anhydride to the solution.

  • Place the flask in a heating mantle and equip it with a reflux condenser and a nitrogen inlet.

  • Heat the reaction mixture to 80-85 °C under a dry nitrogen atmosphere with continuous stirring.

  • Maintain the temperature and stirring for 36-48 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • In a separate beaker, prepare a mixture of ice and water.

  • Slowly and carefully pour the cooled reaction mixture into 7 volumes of the ice-water mixture with stirring.

  • A precipitate of the fluorinated fluorescein will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water.

  • Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Mandatory Visualization:

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup and Purification cluster_product Final Product r1 This compound p1 Combine Reactants r1->p1 r2 Phthalic Anhydride r2->p1 r3 Methanesulfonic Acid (Catalyst/Solvent) r3->p1 p2 Heat to 80-85°C under Nitrogen (36-48 hours) p1->p2 p3 Cool to Room Temperature p2->p3 w1 Pour into Ice Water p3->w1 w2 Precipitation of Product w1->w2 w3 Vacuum Filtration w2->w3 w4 Wash with Cold Water w3->w4 w5 Dry in Vacuum Oven w4->w5 prod 4'-Fluorofluorescein Derivative w5->prod

Caption: Workflow for the synthesis of a 4'-fluorofluorescein derivative.

Application Note 2: Development of Bent-Core Azo-Benzene Liquid Crystals

Introduction: this compound serves as a valuable central building block for the synthesis of bent-core liquid crystals. The fluorine substitution can influence the mesomorphic properties, such as the bending angle and phase behavior. Azo-benzene-based bent-core liquid crystals are of particular interest due to their photo-responsive properties. It is feasible to synthesize bent-core azo-benzene liquid crystal mesogens from this compound with a bending angle of 121.5°.[1]

Data Presentation:

PropertyExpected Value/Observation for a this compound-based Azo-Benzene Liquid Crystal
Bending Angle (°)~121.5
Mesophase TypeNematic, Smectic
Phase Transition Temp. (°C)Dependent on the length of the terminal alkyl chains
Photo-switching BehaviorReversible trans-cis isomerization upon UV/Vis light exposure

Experimental Protocol: Synthesis of a Symmetric Bent-Core Azo-Benzene Liquid Crystal

Materials:

  • This compound

  • 4-Alkoxyaniline (e.g., 4-hexyloxyaniline)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Pyridine

  • 4-(Dimethylamino)pyridine (DMAP)

  • 4-Alkoxybenzoyl chloride (e.g., 4-hexyloxybenzoyl chloride)

  • Dichloromethane (DCM)

  • Ethanol

  • Ice

Equipment:

  • Multi-neck round-bottom flasks

  • Magnetic stirrer with cooling and heating capabilities

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Standard glassware

Procedure:

Part 1: Synthesis of the Azo-Benzene Side Arms

  • Dissolve 4-alkoxyaniline in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water to the cooled aniline solution to form the diazonium salt.

  • In a separate flask, dissolve this compound in an aqueous NaOH solution and cool to 0-5 °C.

  • Slowly add the diazonium salt solution to the this compound solution with vigorous stirring, maintaining the temperature below 5 °C.

  • Allow the reaction to stir for several hours at low temperature.

  • Acidify the mixture to precipitate the azo-linked intermediate.

  • Filter the crude product, wash with water, and dry.

Part 2: Esterification to Form the Final Bent-Core Molecule

  • Dissolve the azo-linked intermediate from Part 1 in dry dichloromethane with pyridine and a catalytic amount of DMAP.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 4-alkoxybenzoyl chloride in dry dichloromethane.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate using a rotary evaporator.

  • Purify the crude product by column chromatography (silica gel, eluent typically a hexane/ethyl acetate mixture) to yield the final bent-core liquid crystal.

Mandatory Visualization:

G cluster_part1 Part 1: Azo Coupling cluster_part2 Part 2: Esterification cluster_product Final Product p1_r1 4-Alkoxyaniline p1_p1 Diazonium Salt Formation (0-5°C) p1_r1->p1_p1 p1_r2 NaNO2 / HCl p1_r2->p1_p1 p1_p2 Azo Coupling Reaction (<5°C) p1_p1->p1_p2 p1_r3 This compound p1_r3->p1_p2 p1_r4 NaOH (aq) p1_r4->p1_p2 p1_p3 Azo-linked Intermediate p1_p2->p1_p3 p2_p1 Esterification Reaction (0°C to RT) p1_p3->p2_p1 p2_r1 Azo-linked Intermediate p2_r2 4-Alkoxybenzoyl Chloride p2_r2->p2_p1 p2_r3 Pyridine / DMAP p2_r3->p2_p1 p2_p2 Purification (Column Chromatography) p2_p1->p2_p2 prod Bent-Core Azo-Benzene Liquid Crystal p2_p2->prod

Caption: Synthetic pathway for a bent-core azo-benzene liquid crystal.

Application Note 3: Synthesis of this compound-Formaldehyde Resins for Specialty Coatings and Adhesives

Introduction: this compound can be used in the production of specialty polymers, such as resins for coatings and adhesives, which can exhibit improved thermal and chemical resistance due to the presence of the fluorine atom.[2] This protocol describes a base-catalyzed polymerization of this compound with formaldehyde to produce a thermosetting resin.

Data Presentation:

PropertyExpected Characteristics of this compound-Formaldehyde Resin
AppearanceLight to dark brown solid
Curing MechanismThermosetting via polycondensation
Thermal StabilityEnhanced compared to non-fluorinated resorcinol-formaldehyde resin
Chemical ResistanceImproved resistance to solvents and chemical attack
Adhesion PropertiesStrong adhesion to various substrates

Experimental Protocol: Base-Catalyzed Synthesis of a this compound-Formaldehyde Resin

Materials:

  • This compound

  • Formaldehyde solution (37 wt% in water)

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • Deionized Water

  • Ethanol (for washing)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Heating/cooling circulator

  • pH meter

  • Beakers and other standard laboratory glassware

  • Oven for curing

Procedure:

  • Charge the jacketed glass reactor with this compound and deionized water.

  • Begin stirring and heat the mixture to 60 °C to dissolve the this compound.

  • Once dissolved, adjust the pH of the solution to approximately 8.5-9.0 using the sodium hydroxide solution.

  • Slowly add the formaldehyde solution to the reactor over a period of 30 minutes, maintaining the temperature at 60 °C. The molar ratio of formaldehyde to this compound is typically between 1.5 and 2.0.

  • After the addition is complete, continue to stir the reaction mixture at 60 °C for 2-4 hours. The viscosity of the solution will gradually increase.

  • Monitor the reaction progress by periodically measuring the viscosity.

  • Once the desired viscosity is reached, cool the reactor to room temperature to quench the polymerization.

  • The resulting resin solution can be used directly or the resin can be precipitated by adding the solution to a large volume of water.

  • The precipitated resin can be collected, washed with water and ethanol, and then dried.

  • For curing, the dried resin can be heated in an oven at temperatures typically ranging from 120 °C to 180 °C.

Mandatory Visualization:

G cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_workup Workup and Curing cluster_product Final Product s1 Dissolve this compound in Water at 60°C s2 Adjust pH to 8.5-9.0 with NaOH s1->s2 p1 Add Formaldehyde Solution (30 min) s2->p1 p2 Maintain at 60°C for 2-4 hours p1->p2 p3 Monitor Viscosity Increase p2->p3 w1 Cool to Room Temperature p3->w1 w2 Precipitate, Wash, and Dry Resin w1->w2 w3 Cure Resin at 120-180°C w2->w3 prod Cured this compound- Formaldehyde Resin w3->prod

Caption: Process flow for the synthesis and curing of a this compound-Formaldehyde resin.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Fluororesorcinol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Fluororesorcinol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on a common multi-step synthesis starting from 5-nitro-1,2,4-trifluorobenzene.

Q1: Low or no yield of 2,4-dimethoxy-5-fluoronitrobenzene in the first step.

Possible Causes & Solutions:

  • Incomplete reaction:

    • Verify stoichiometry: Ensure 2.2 equivalents of sodium methoxide are used per equivalent of 5-nitro-1,2,4-trifluorobenzene.[1]

    • Reaction time: The reaction can take between 1 to 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

    • Temperature: The initial addition of sodium methoxide should be done at 4°C, followed by stirring at room temperature.[1]

  • Degradation of reagents:

    • Sodium methoxide quality: Use a fresh, dry solution of sodium methoxide. Moisture can decompose the reagent.

    • Solvent quality: Ensure the methanol (MeOH) is anhydrous.

  • Improper work-up:

    • Quenching: The reaction should be quenched with a mild acid like 1 M citric acid.[1]

Q2: Incomplete reduction of the nitro group to form 2,4-dimethoxyaniline derivative.

Possible Causes & Solutions:

  • Catalyst activity:

    • Use fresh catalyst: The Palladium on carbon (Pd/C) catalyst should be of high quality. If the reaction is sluggish, try a fresh batch of catalyst.

    • Catalyst loading: Ensure the correct catalytic amount is used.

  • Hydrogen pressure:

    • Check for leaks: Ensure the reaction vessel is properly sealed and maintains a positive hydrogen pressure.

    • Sufficient hydrogen: Use a balloon or a regulated hydrogen gas supply to ensure a constant source of hydrogen.

  • Reaction time: The reduction is typically quantitative, but monitoring by TLC is recommended to ensure completion.[1]

Q3: Low yield during the hydrodediazoniation step.

Possible Causes & Solutions:

  • Temperature control: The formation of the diazonium salt with nitrous acid (HNO₂) should be performed at a low temperature (typically 0-5°C) to prevent its decomposition.

  • Purity of starting material: Ensure the aniline derivative from the previous step is pure, as impurities can interfere with the diazotization reaction.

  • Addition rate: Slow, dropwise addition of the sodium nitrite solution is crucial to maintain temperature and control the reaction.

Q4: Inefficient demethylation with Boron Tribromide (BBr₃).

Possible Causes & Solutions:

  • Reagent quality: BBr₃ is highly reactive with moisture. Use a fresh bottle or a recently titrated solution.

  • Reaction time and equivalents: The reaction may require up to 24 hours to complete. In some cases, adding an additional 0.5 equivalent of BBr₃ may be necessary to drive the reaction to completion.[1]

  • Anhydrous conditions: The reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) as BBr₃ reacts violently with water.

  • Careful quenching: The reaction must be quenched carefully with water at a low temperature.[1]

Q5: Difficulty in final product purification.

Possible Causes & Solutions:

  • Formation of byproducts: Inadequate control of reaction conditions can lead to side products, complicating purification. Re-evaluate the reaction conditions of the problematic step. One report noted that the synthesis of a precursor to this compound via a Balz-Schiemann reaction was complicated by the formation of 1,3-dimethoxybenzene.[1]

  • Purification method: The crude this compound can be purified by sublimation (60-100°C at 0.3-0.5 Torr) or by column chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

There are several established methods for synthesizing this compound. A common and high-yielding approach is a four-step synthesis starting from 5-nitro-1,2,4-trifluorobenzene, which has an overall yield of around 80%.[1] This method involves the reaction with sodium methoxide, reduction of the nitro group, hydrodediazoniation, and finally demethylation.[1]

Other methods include the direct fluorination of 1,3-dimethoxybenzene or 2,6-dimethoxyacetophenone with trifluoromethyl hypofluorite, followed by demethylation with hydrobromic acid in acetic acid, with overall yields reported between 60% and 74%.[2]

Q2: What is the role of the nitro group in the multi-step synthesis?

The nitro group in 5-nitro-1,2,4-trifluorobenzene acts as a directing group. It facilitates the displacement of the fluoride atoms at the ortho and para positions by methoxy groups from the sodium methoxide.[1] After directing the methoxy groups to the desired positions, the nitro group is removed through reduction and hydrodediazoniation.[1]

Q3: Are there any alternative demethylation agents to BBr₃?

Yes, another reported method for demethylation to yield this compound is heating the methoxy-substituted precursor under reflux in 48% hydrobromic acid (HBr) in acetic acid.[2]

Q4: What are the key applications of this compound?

This compound is a valuable building block in organic synthesis.[3] It is commonly used in the preparation of:

  • Fluorinated fluoresceins: These are fluorescent dyes with applications in biological imaging.[1][4]

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including anti-cancer and anti-inflammatory agents.[3]

  • Liquid crystals: It can be used to synthesize bent-core azo-benzene liquid crystal mesogens.[4]

  • Specialty polymers: It is used in the production of polymers for coatings and adhesives.[3]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Starting MaterialKey ReagentsNumber of StepsOverall YieldReference
5-Nitro-1,2,4-trifluorobenzene1. NaOMe, MeOH2. Pd/C, H₂3. HNO₂, H₃PO₂4. BBr₃, CH₂Cl₂480%[1]
1,3-Dimethoxybenzene1. CF₃OF, Freon 112. 48% HBr, Acetic Acid260%[2]
2,6-Dimethoxyacetophenone1. CF₃OF, Freon 112. 48% HBr, Acetic Acid274%[2]

Table 2: Yields for the Four-Step Synthesis of this compound

StepReactionProductYieldReference
1Methoxylation2,4-dimethoxy-5-fluoronitrobenzeneQuantitative[1]
2Nitro Reduction2,4-dimethoxy-5-fluoroanilineQuantitative[1]
3Hydrodediazoniation1,3-dimethoxy-4-fluorobenzene87%[1]
4DemethylationThis compound92%[1]

Experimental Protocols

Protocol 1: Four-Step Synthesis of this compound from 5-Nitro-1,2,4-trifluorobenzene

This protocol is adapted from the work of Sun et al.[1]

Step 1: Synthesis of 2,4-dimethoxy-5-fluoronitrobenzene

  • Dissolve 5-nitro-1,2,4-trifluorobenzene (1.0 equiv) in methanol (0.3-0.4 M) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 4°C in an ice bath.

  • Add sodium methoxide (2.2 equiv, 25% in MeOH) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-24 hours, monitoring the progress by TLC.

  • Quench the reaction with 1 M citric acid (0.1 equiv).

  • Remove the methanol in vacuo.

  • Take up the residue in ether, wash with brine, dry over MgSO₄, and concentrate to yield the product.

Step 2: Synthesis of 2,4-dimethoxy-5-fluoroaniline

  • Dissolve the 2,4-dimethoxy-5-fluoronitrobenzene from the previous step in ethyl acetate.

  • Add a catalytic amount of Pd/C (10%).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the aniline derivative.

Step 3: Synthesis of 1,3-dimethoxy-4-fluorobenzene

  • Prepare a solution of the aniline derivative in a suitable solvent.

  • Cool the solution to 0-5°C.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise to form the diazonium salt in the presence of an acid (e.g., HCl).

  • Add hypophosphorous acid (H₃PO₂) to the reaction mixture to effect the hydrodediazoniation.

  • Work up the reaction by extraction and purify the product.

Step 4: Synthesis of this compound

  • Dissolve 1,3-dimethoxy-4-fluorobenzene in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.

  • Cool the solution to 0°C.

  • Add BBr₃ dropwise.

  • Stir the reaction for up to 24 hours at room temperature. If the reaction is incomplete, an additional 0.5 equiv of BBr₃ may be added.

  • Carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the aqueous layer with ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the crude this compound by sublimation.[1]

Visualizations

experimental_workflow start Start: 5-Nitro-1,2,4-trifluorobenzene step1 Step 1: Methoxylation (NaOMe, MeOH) start->step1 product1 2,4-dimethoxy-5-fluoronitrobenzene step1->product1 Quantitative Yield step2 Step 2: Nitro Reduction (Pd/C, H₂) product1->step2 product2 2,4-dimethoxy-5-fluoroaniline step2->product2 Quantitative Yield step3 Step 3: Hydrodediazoniation (HNO₂, H₃PO₂) product2->step3 product3 1,3-dimethoxy-4-fluorobenzene step3->product3 87% Yield step4 Step 4: Demethylation (BBr₃, CH₂Cl₂) product3->step4 end Final Product: This compound step4->end 92% Yield

Caption: Workflow for the four-step synthesis of this compound.

troubleshooting_yield start Low Yield in a Reaction Step check_reagents Are reagents fresh and anhydrous? start->check_reagents Start Here check_conditions Are reaction conditions correct? (Temp, Time, Stoichiometry) check_reagents->check_conditions Yes reagent_no Replace/purify reagents check_reagents->reagent_no No check_atmosphere Is an inert/dry atmosphere maintained? check_conditions->check_atmosphere Yes conditions_no Adjust conditions and monitor by TLC check_conditions->conditions_no No check_workup Is the work-up procedure correct? check_atmosphere->check_workup Yes atmosphere_no Improve inert atmosphere setup check_atmosphere->atmosphere_no No workup_no Review and correct work-up check_workup->workup_no No success Yield Improved check_workup->success Yes reagent_no->start conditions_no->start atmosphere_no->start workup_no->start

Caption: Troubleshooting logic for addressing low reaction yields.

References

Preventing the formation of multiple products in fluorescein synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during fluorescein synthesis, specifically focusing on preventing the formation of multiple products.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of fluorescein, leading to the formation of byproducts and impurities.

Problem 1: Low Yield of Fluorescein and Presence of Unreacted Starting Materials

  • Symptom: The final product yield is significantly lower than expected, and analysis (e.g., by TLC or HPLC) shows the presence of resorcinol and phthalic anhydride.

  • Possible Causes & Solutions:

CauseSolution
Inadequate Reaction Temperature The reaction temperature is crucial for the condensation to occur. For the traditional method using a strong acid catalyst like H₂SO₄ or ZnCl₂, the temperature should be maintained between 180-200°C.[1] Overheating should be avoided as it can lead to decomposition of the product. For syntheses using methanesulfonic acid, a milder temperature of around 85°C can be employed for a longer duration.
Insufficient Reaction Time The reaction may not have been allowed to proceed to completion. For high-temperature syntheses, a reaction time of at least 30 minutes is recommended. When using methanesulfonic acid at a lower temperature, the reaction time may need to be extended to 24 hours or more.
Inefficient Mixing Poor mixing of the reactants can lead to localized overheating and incomplete reaction. Ensure continuous and efficient stirring of the reaction mixture.
Inactivation of Catalyst The catalyst (e.g., ZnCl₂ or H₂SO₄) may have been deactivated by moisture. Ensure all reactants and glassware are thoroughly dried before use.

Problem 2: Formation of a Significant Amount of 2-(2',4'-dihydroxybenzoyl)benzoic acid

  • Symptom: A significant peak corresponding to the intermediate, 2-(2',4'-dihydroxybenzoyl)benzoic acid, is observed in the HPLC or NMR analysis of the crude product. This intermediate is the product of the first Friedel-Crafts acylation.

  • Possible Causes & Solutions:

CauseSolution
Insufficient Catalyst The second Friedel-Crafts alkylation step, which leads to the cyclization to form the xanthene ring, is also acid-catalyzed. An insufficient amount of catalyst may stall the reaction at the intermediate stage. Ensure the correct stoichiometric amount of catalyst is used.
Low Reaction Temperature The second step of the reaction (cyclization) may require a higher activation energy. Ensure the reaction temperature is maintained within the optimal range (180-200°C for traditional methods).
Steric Hindrance If using substituted resorcinols or phthalic anhydrides, steric hindrance may disfavor the second cyclization step. In such cases, a stronger Lewis acid catalyst or higher reaction temperatures might be necessary.

Problem 3: Presence of Colored Impurities and Byproducts

  • Symptom: The final fluorescein product has a duller color, or TLC/HPLC analysis shows multiple colored spots/peaks.

  • Possible Causes & Solutions:

CauseSolution
Sulfonation Byproducts When using concentrated sulfuric acid as a catalyst, sulfonation of the aromatic rings of fluorescein can occur, leading to sulfonated byproducts.[2] To avoid this, consider using a non-sulfonating acid catalyst like zinc chloride or methanesulfonic acid.
Product Decomposition As mentioned, overheating the reaction mixture above 200°C can cause the fluorescein to decompose into various colored byproducts. Precise temperature control is critical.
Oxidation The resorcinol starting material is susceptible to oxidation, which can introduce colored impurities from the outset. Use high-purity, colorless resorcinol.

Problem 4: Formation of Regioisomers (in the synthesis of fluorescein derivatives)

  • Symptom: When using a substituted phthalic anhydride (e.g., 4-carboxyphthalic anhydride), a mixture of 5- and 6-substituted fluorescein isomers is obtained.

  • Possible Causes & Solutions:

CauseSolution
Non-regioselective Reaction The initial acylation of resorcinol can occur at either of the two carbonyl groups of the unsymmetrical phthalic anhydride, leading to a mixture of isomers.[3][4]
Separation of Isomers The separation of these regioisomers can be challenging. Methods like fractional crystallization of the free acids or their derivatives (e.g., dipivalate esters) have been reported to be effective.[5] Preparative HPLC is another option for obtaining pure isomers.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for fluorescein synthesis?

A1: The synthesis of fluorescein is typically achieved through a Friedel-Crafts acylation reaction between phthalic anhydride and resorcinol. The reaction proceeds in two main steps: an initial acylation of one resorcinol molecule onto the phthalic anhydride, followed by a second intramolecular Friedel-Crafts alkylation involving a second resorcinol molecule to form the characteristic xanthene core of fluorescein.[6]

Q2: Which catalyst is best for fluorescein synthesis to minimize byproducts?

A2: While sulfuric acid is a traditional and effective catalyst, it can lead to the formation of sulfonated byproducts.[2] Zinc chloride is another common Lewis acid catalyst that avoids sulfonation. Methanesulfonic acid is often considered a superior choice as it can act as both a catalyst and a solvent, allowing for milder reaction conditions (e.g., lower temperatures) and often resulting in higher yields and purity.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The disappearance of the starting materials (phthalic anhydride and resorcinol) and the appearance of the fluorescent fluorescein spot (which will be highly visible under a UV lamp) indicate the progress of the reaction.

Q4: What is the best way to purify crude fluorescein?

A4: The choice of purification method depends on the scale and the nature of the impurities.

  • Recrystallization: This is a common method for purifying the crude product. A solvent system in which fluorescein is soluble at high temperatures but less soluble at low temperatures should be chosen. Ethanol or a mixture of ethanol and water can be effective.[7]

  • Column Chromatography: For smaller scales or for separating closely related byproducts, silica gel column chromatography can be used.[8]

  • Acetylation/Deacetylation: For removing persistent impurities, a method involving the conversion of crude fluorescein to its diacetate derivative, which can be more easily purified by recrystallization, followed by hydrolysis back to pure fluorescein, has been reported.

Q5: My final product is not fluorescent. What could be the reason?

A5: Fluorescein's fluorescence is highly pH-dependent. In its lactone form, which is favored in acidic or neutral conditions, it is non-fluorescent. The bright green fluorescence is observed in its open quinonoid form, which predominates in basic conditions (pH > 8).[9] To observe the fluorescence, dissolve a small amount of your product in a dilute aqueous solution of sodium hydroxide.

Quantitative Data on Fluorescein Synthesis

The following table summarizes some reported yields of fluorescein and its derivatives under different reaction conditions. Direct comparison is challenging as the experimental setups and scales vary across different studies.

ReactantsCatalystTemperature (°C)Time (h)Yield (%)Reference
Phthalic anhydride, ResorcinolZnCl₂180-2000.5~60% (crude)
Phthalic anhydride, ResorcinolH₂SO₄190-2000.5Not specified[10]
Trimellitic anhydride, ResorcinolMethanesulfonic acid8524~80% (mixture of 5- and 6-carboxyfluorescein)[4]
Phthalic anhydride, ResorcinolMicrowave (ZnCl₂)900.17High[1]

Experimental Protocols

Protocol 1: Traditional Synthesis using Zinc Chloride

This protocol is a classic method for synthesizing fluorescein.

Materials:

  • Phthalic anhydride

  • Resorcinol

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, thoroughly mix phthalic anhydride (1 molar equivalent) and resorcinol (2 molar equivalents).

  • Add anhydrous zinc chloride (0.5 molar equivalents) to the mixture.

  • Heat the mixture in an oil bath to 180-200°C with constant stirring.

  • Maintain the temperature and continue stirring for 30-45 minutes. The mixture will become a dark, viscous liquid.

  • Allow the reaction mixture to cool down slightly and then carefully pour it into a beaker containing dilute hydrochloric acid (e.g., 1 M).

  • A solid precipitate of crude fluorescein will form. Break up any large clumps.

  • Collect the crude product by vacuum filtration and wash it thoroughly with deionized water to remove unreacted resorcinol and zinc salts.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.

Protocol 2: Synthesis using Methanesulfonic Acid

This method uses a milder catalyst and solvent, often resulting in a cleaner product.

Materials:

  • Phthalic anhydride

  • Resorcinol

  • Methanesulfonic acid

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve resorcinol (2 molar equivalents) in methanesulfonic acid.

  • Add phthalic anhydride (1 molar equivalent) to the solution with stirring.

  • Heat the reaction mixture to 80-90°C and maintain this temperature for 24 hours with continuous stirring.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker of ice-cold deionized water.

  • A precipitate of fluorescein will form.

  • Collect the product by vacuum filtration and wash it extensively with deionized water.

  • The product can be further purified by recrystallization if necessary.

Visualizations

Diagram 1: Fluorescein Synthesis Pathway

Fluorescein_Synthesis cluster_byproducts Potential Byproducts PA Phthalic Anhydride Intermediate 2-(2',4'-dihydroxybenzoyl)benzoic acid PA->Intermediate + H⁺ (Catalyst) (Friedel-Crafts Acylation) Byproduct2 Unreacted Starting Materials Res1 Resorcinol (1 eq) Res1->Intermediate Res2 Resorcinol (1 eq) Fluorescein Fluorescein Res2->Fluorescein Intermediate->Fluorescein + H⁺ (Catalyst) (Friedel-Crafts Alkylation & Cyclization) Byproduct1 Sulfonated Byproducts Fluorescein->Byproduct1 H₂SO₄ Byproduct3 Decomposition Products Fluorescein->Byproduct3 High Temp.

Caption: Reaction pathway for fluorescein synthesis and potential side products.

Diagram 2: Troubleshooting Workflow for Low Fluorescein Yield

Troubleshooting_Workflow Start Low Yield of Fluorescein CheckTemp Check Reaction Temperature (180-200°C or 85°C) Start->CheckTemp CheckTime Check Reaction Time (>30 min or >24h) CheckTemp->CheckTime Temp OK OptimizeTemp Optimize Temperature CheckTemp->OptimizeTemp Temp Not OK CheckCatalyst Check Catalyst (Sufficient amount? Dry?) CheckTime->CheckCatalyst Time OK OptimizeTime Increase Reaction Time CheckTime->OptimizeTime Time Not OK CheckPurity Analyze Crude Product (TLC/HPLC/NMR) CheckCatalyst->CheckPurity Catalyst OK OptimizeCatalyst Adjust Catalyst/Ensure Dryness CheckCatalyst->OptimizeCatalyst Catalyst Issue Purify Purification Strategy (Recrystallization, Chromatography) CheckPurity->Purify End Improved Yield OptimizeTemp->End OptimizeTime->End OptimizeCatalyst->End Purify->End

References

Technical Support Center: Purification of Crude 4-Fluororesorcinol by Sublimation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4-Fluororesorcinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound via sublimation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also known as 4-Fluoro-1,3-benzenediol, is a fluorinated aromatic organic compound. It is a valuable intermediate in the synthesis of various pharmaceuticals, dyes, and advanced materials.[1] Key properties are summarized in the table below.

PropertyValue
CAS Number 103068-41-3
Molecular Formula C₆H₅FO₂
Molecular Weight 128.10 g/mol
Appearance White to brown crystalline powder
Melting Point 96-100 °C
Purity (Typical Commercial Grade) ≥97% or ≥98%

Q2: Why is sublimation a suitable method for purifying this compound?

Sublimation is the transition of a substance directly from the solid to the gas phase, without passing through a liquid phase.[2] This technique is particularly well-suited for the purification of this compound for several reasons:

  • Thermal Stability: this compound can withstand the temperatures required for sublimation under vacuum without significant decomposition.

  • Volatility: It has a sufficiently high vapor pressure at temperatures below its melting point to allow for efficient sublimation.

  • Non-volatile Impurities: Sublimation is effective at separating this compound from non-volatile impurities, which are common in crude reaction mixtures.

  • Solvent-Free: Unlike recrystallization, sublimation is a solvent-free purification method, which can be advantageous for preventing the introduction of solvent-related impurities and is considered a greener chemistry technique.[3]

  • High Purity: Sublimation can yield a high-purity product, often as well-formed crystals.

Q3: What are the typical experimental conditions for the sublimation of this compound?

Based on available literature, a common set of conditions for the sublimation of crude fluororesorcinols, including this compound, is a temperature range of 60-100 °C under a vacuum of 0.3-0.5 Torr .[3] The optimal temperature will depend on the specific sublimation apparatus and the desired rate of sublimation.

Experimental Protocols

Laboratory-Scale Vacuum Sublimation of this compound

This protocol is a general guideline for the purification of crude this compound on a laboratory scale.

Materials and Equipment:

  • Crude this compound

  • Sublimation apparatus (including a flask or tube, a cold finger condenser)

  • Vacuum pump capable of reaching <1 Torr

  • Heating mantle or oil bath

  • Cold trap (optional, but recommended to protect the vacuum pump)

  • Spatula

  • Schlenk line or similar vacuum/inert gas manifold

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves, and a dust mask (e.g., N95)

Procedure:

  • Preparation of the Crude Material: Ensure the crude this compound is completely dry. If necessary, dry the material under vacuum prior to sublimation to prevent condensation of residual solvent on the cold finger.[4]

  • Apparatus Assembly:

    • Place the crude this compound at the bottom of the sublimation flask.

    • Insert the cold finger into the sublimation flask, ensuring there is a small gap between the bottom of the cold finger and the surface of the crude material.

    • Lightly grease the ground glass joints to ensure a good vacuum seal.

    • Connect the sublimation apparatus to a vacuum line equipped with a pressure gauge and a cold trap.

  • Sublimation Process:

    • Evacuate the system to the desired pressure (e.g., 0.3-0.5 Torr).

    • Once a stable vacuum is achieved, begin circulating a coolant (e.g., cold water) through the cold finger.

    • Gradually heat the bottom of the sublimation flask using a heating mantle or oil bath to the target temperature (60-100 °C).

    • Observe the sublimation process. Pure this compound will deposit as crystals on the cold surface of the condenser.

    • Continue heating until no more material appears to be subliming.

  • Product Recovery:

    • Turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.

    • Slowly and carefully vent the system with an inert gas (e.g., nitrogen or argon) to avoid dislodging the purified crystals.

    • Carefully remove the cold finger from the apparatus.

    • Scrape the purified crystalline this compound from the cold finger onto a clean, pre-weighed container.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low Yield of Sublimed Product 1. Temperature too low: The vapor pressure of this compound is insufficient for efficient sublimation. 2. Pressure too high: A poor vacuum will require a higher temperature for sublimation. 3. Decomposition: The temperature may be too high, causing the material to decompose rather than sublime. 4. Inefficient condensation: The cold finger may not be cold enough to effectively condense the sublimed vapor.1. Gradually increase the temperature within the recommended range (60-100 °C). 2. Check the vacuum system for leaks and ensure the pump is functioning correctly. A pressure of <1 Torr is ideal. 3. Lower the temperature. If decomposition is suspected (charring, discoloration), consider if a lower temperature for a longer duration is feasible. 4. Ensure a steady flow of cold coolant through the condenser.
Discoloration of the Sublimed Product (Yellowing/Pinking) 1. Presence of impurities: Colored impurities in the crude material may co-sublime with the product. 2. Oxidation: Phenolic compounds like resorcinols are susceptible to oxidation, especially at elevated temperatures in the presence of trace oxygen. This can lead to the formation of colored quinone-type species. 3. Thermal decomposition: Excessive heat can lead to the formation of colored degradation products.1. If the purity of the sublimed product is still low, a second sublimation may be necessary. 2. Ensure the system is thoroughly evacuated to remove as much oxygen as possible. Consider performing the sublimation under a slow stream of inert gas if the vacuum system allows. 3. Use the lowest effective temperature for sublimation and avoid prolonged heating times.
Product Falls from the Cold Finger 1. Venting the system too quickly: A sudden influx of air can dislodge the crystals. 2. Vibrations: Mechanical shock or vibration of the apparatus can cause the crystals to fall. 3. Poor crystal adhesion: The nature of crystal growth may result in loosely adhering needles.1. Vent the sublimation apparatus very slowly with an inert gas. 2. Ensure the apparatus is securely clamped in a location free from vibrations. 3. While difficult to control, a slower rate of sublimation (lower temperature) may promote the growth of more compact and adherent crystals.
No Sublimation Occurs 1. Incorrect setup: The apparatus may not be properly assembled or the vacuum not engaged. 2. Non-volatile material: The crude material may not be this compound or may be heavily contaminated with non-volatile substances. 3. Temperature and pressure are not in the appropriate range for sublimation. 1. Double-check all connections, the vacuum pump, and the pressure reading. 2. Verify the identity of the starting material. If it is heavily impure, a pre-purification step (e.g., solvent wash) might be necessary. 3. Ensure the heating and vacuum are set to the recommended conditions for this compound.

Visualizations

Experimental Workflow for Sublimation of this compound

experimental_workflow start Start: Crude this compound prep Preparation: Ensure crude material is dry start->prep setup Apparatus Setup: - Load crude material - Insert cold finger - Grease joints - Connect to vacuum prep->setup evacuate Evacuate System: Reduce pressure to < 1 Torr setup->evacuate cool Cool Condenser: Circulate coolant through cold finger evacuate->cool heat Heat Crude Material: Gradually heat to 60-100 °C cool->heat sublime Sublimation: Pure product deposits on cold finger heat->sublime cool_down Cool Down: Allow apparatus to cool to room temperature under vacuum sublime->cool_down vent Vent System: Slowly introduce inert gas cool_down->vent recover Product Recovery: Scrape pure crystals from cold finger vent->recover end End: Purified this compound recover->end

Caption: Workflow for the purification of crude this compound by vacuum sublimation.

Troubleshooting Logic for Low Yield in Sublimation

troubleshooting_low_yield start Problem: Low Yield check_temp Is the temperature in the optimal range (60-100 °C)? start->check_temp check_pressure Is the pressure sufficiently low (< 1 Torr)? check_temp->check_pressure Yes increase_temp Action: Gradually increase temperature. check_temp->increase_temp No check_decomposition Is there evidence of decomposition (charring)? check_pressure->check_decomposition Yes check_leaks Action: Check for leaks in the vacuum system. check_pressure->check_leaks No check_condensation Is the cold finger sufficiently cold? check_decomposition->check_condensation No decrease_temp Action: Lower the sublimation temperature. check_decomposition->decrease_temp Yes improve_cooling Action: Ensure adequate coolant flow. check_condensation->improve_cooling No solution Yield should improve. check_condensation->solution Yes increase_temp->solution check_leaks->solution decrease_temp->solution improve_cooling->solution

Caption: A logical guide to troubleshooting low yield during the sublimation of this compound.

References

Improving the solubility of 4-Fluororesorcinol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 4-Fluororesorcinol in organic solvents. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a phenolic compound, and its solubility is influenced by its polar hydroxyl groups and the fluorinated benzene ring.[1] While extensive quantitative data is not widely available in public literature, a predicted solubility profile can be inferred based on the behavior of similar molecules like resorcinol and other fluorinated phenols.[2][3] It is known to be soluble in dimethyl sulfoxide (DMSO).[4] Generally, it is expected to be more soluble in polar organic solvents and less soluble in non-polar solvents.[1]

Q2: Why is my this compound not dissolving in my chosen organic solvent?

Several factors can contribute to poor solubility. The primary reason is often a mismatch between the polarity of this compound and the solvent.[1] this compound has both polar (hydroxyl groups) and non-polar (fluorinated aromatic ring) characteristics.[1] If the solvent is too non-polar (e.g., hexane, toluene), it will not effectively interact with the polar hydroxyl groups. Conversely, in some highly polar protic solvents, the energy required to break the solvent-solvent interactions to accommodate the less polar part of the this compound molecule might be too high.

Q3: Can temperature be used to improve the solubility of this compound?

Yes, for most solid solutes, increasing the temperature will increase solubility. However, this effect varies for different solute-solvent combinations. Gentle heating of the solvent while dissolving this compound can be an effective way to increase the amount that dissolves and the rate of dissolution. It is crucial to ensure that the temperature is kept well below the boiling point of the solvent and that this compound is stable at the chosen temperature.

Q4: What are co-solvents and how can they help dissolve this compound?

Co-solvents are a mixture of solvents used to increase the solubility of a solute.[5] For this compound, a co-solvent system can be highly effective. This typically involves blending a solvent in which this compound is highly soluble (like a polar aprotic solvent) with another solvent that is required for the reaction or formulation but in which this compound has poor solubility. The co-solvent modifies the overall polarity of the solvent system to better match the solute.[5]

Q5: How does pH affect the solubility of this compound?

As a phenol, this compound is weakly acidic. In the presence of a base, the hydroxyl groups can be deprotonated to form a phenolate salt. This ionic form is significantly more polar and, therefore, more soluble in polar solvents, particularly water. While this is more relevant for aqueous solutions, adjusting the pH with a suitable base might also enhance solubility in polar protic organic solvents that can stabilize the resulting ion pair.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
This compound is not dissolving at the desired concentration. Solvent polarity is not optimal.Solvent Screening: Test the solubility in a range of solvents with varying polarities (see Data Presentation section). Start with small-scale experiments to identify a suitable solvent or solvent mixture.
Low temperature.Increase Temperature: Gently warm the solvent while stirring. Monitor for dissolution, but do not exceed the solvent's boiling point or the compound's decomposition temperature.
Precipitation occurs when a solution of this compound is added to a reaction mixture. The solvent of the reaction mixture is a poor solvent for this compound (acting as an anti-solvent).Use a Co-solvent System: Dissolve this compound in a minimal amount of a "good" solvent (e.g., DMSO, DMF) and slowly add this solution to the reaction mixture with vigorous stirring. This can help to maintain a stable solution.
Change in temperature.Maintain Temperature: Ensure the temperature of the reaction mixture is similar to the temperature of the this compound solution being added.
The solubility is still insufficient even after trying different solvents. The intrinsic solubility of this compound is low under the experimental conditions.Employ Solubility Enhancers: Consider using cyclodextrins to form inclusion complexes. The hydrophobic cavity of the cyclodextrin can encapsulate the non-polar part of the this compound molecule, increasing its apparent solubility in the solvent.
pH of the medium is not favorable (in protic solvents).pH Adjustment: For polar protic solvent systems, consider the addition of a small amount of a non-nucleophilic organic base to deprotonate the phenolic hydroxyl groups and increase polarity.

Data Presentation

The following table provides a predicted qualitative solubility profile for this compound in common organic solvents based on the principles of "like dissolves like" and the known solubility of similar phenolic compounds.[1][3] For precise quantitative data, experimental determination is recommended using the protocols provided below.

Solvent Solvent Class Predicted Solubility Rationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighKnown to dissolve this compound.[4] Strong dipole-dipole interactions.
Dimethylformamide (DMF)Polar AproticHighStrong dipole-dipole interactions.
AcetonePolar AproticModerate to HighCan accept hydrogen bonds and has a significant dipole moment.
Tetrahydrofuran (THF)Polar AproticModerateEthereal oxygen can act as a hydrogen bond acceptor.
MethanolPolar ProticHighCan act as both a hydrogen bond donor and acceptor, interacting with the hydroxyl groups.
EthanolPolar ProticHighSimilar to methanol, can form strong hydrogen bonds.
IsopropanolPolar ProticModerateIncreased non-polar character compared to methanol and ethanol may slightly reduce solubility.
Ethyl AcetatePolar AproticLow to ModerateEster group provides some polarity, but the overall molecule is less polar than ketones.
Dichloromethane (DCM)Non-polarLowLimited ability to interact with the polar hydroxyl groups.
TolueneNon-polarVery LowPrimarily van der Waals interactions, which are not sufficient to overcome the solute-solute interactions of this compound.
HexaneNon-polarVery LowHighly non-polar, making it a poor solvent for the polar this compound.

Experimental Protocols

Protocol 1: Standard Shake-Flask Method for Solubility Determination

This protocol outlines the determination of the thermodynamic solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial.

  • Add a known volume of the selected organic solvent to the vial.

  • Seal the vial tightly and place it on an orbital shaker or use a magnetic stir bar.

  • Agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, stop the agitation and allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the clear solution) and filter it using a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Dilute the filtered solution with a known volume of the solvent.

  • Analyze the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: Co-solvency Method for Enhancing Solubility

This protocol describes how to use a co-solvent system to dissolve this compound.

Materials:

  • This compound

  • "Good" solvent (e.g., DMSO)

  • "Poor" solvent (the primary solvent for the experiment)

  • Volumetric glassware

Procedure:

  • Dissolve the required amount of this compound in a minimal volume of the "good" solvent to create a concentrated stock solution.

  • In a separate container, place the desired volume of the "poor" solvent.

  • While vigorously stirring the "poor" solvent, slowly add the concentrated this compound stock solution dropwise.

  • Continue stirring for a period to ensure a homogeneous solution is formed.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, the co-solvent system is effective at the tested concentration.

Visualizations

experimental_workflow cluster_start Initial State cluster_troubleshooting Troubleshooting Steps cluster_end Desired Outcome start Insoluble this compound in desired solvent solvent_screening Solvent Screening start->solvent_screening temp_increase Increase Temperature end_point Homogeneous Solution of this compound solvent_screening->end_point cosolvency Use Co-solvents temp_increase->end_point solubility_enhancer Add Solubility Enhancer (e.g., Cyclodextrin) cosolvency->end_point solubility_enhancer->end_point

Caption: Experimental workflow for troubleshooting this compound solubility issues.

Caption: Logical relationship of factors influencing the solubility of this compound.

References

Stability and long-term storage conditions for 4-Fluororesorcinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and long-term storage of 4-Fluororesorcinol (CAS: 103068-41-3). It is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a freezer at temperatures of -20°C (-4°F) or below.[1] Some suppliers recommend storage at ≤ -15°C or ≤ -4°C.[1][2] It is also advised to protect the compound from light and moisture.

Q2: How long can I store solid this compound?

A2: When stored under the recommended freezer conditions, this compound is expected to be stable for at least 12 months upon receipt.[1]

Q3: What are the recommended storage conditions for this compound in solution?

A3: Stock solutions of this compound should be stored in tightly sealed vials. For optimal stability, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to one month.[3] It is best to prepare solutions fresh and use them on the same day if possible. Avoid repeated freeze-thaw cycles.[3]

Q4: What solvents are compatible with this compound?

A4: this compound is soluble in Dimethylformamide (DMF).[1] Its general compatibility with various solvents enhances its usability in laboratory settings.[2]

Q5: Is this compound sensitive to light or air?

A5: While specific data on the photosensitivity of this compound is limited, it is good laboratory practice to protect it from light. Phenolic compounds, in general, can be susceptible to oxidation, so minimizing exposure to air is also recommended.

Q6: What are the potential signs of degradation of this compound?

A6: Degradation of this compound may be indicated by a change in its physical appearance, such as a color change from its typical white to beige or brown powder/crystal form.[2][4] For quantitative assessment, the appearance of new peaks or a decrease in the main peak area in a chromatographic analysis (e.g., HPLC) would indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Verify that the compound has been stored at or below -20°C in a tightly sealed container, protected from light. If using a stock solution, ensure it is within the recommended use-by period (1 month at -20°C, 6 months at -80°C) and has not undergone multiple freeze-thaw cycles. Consider preparing a fresh stock solution from solid material.
Unexpected peaks in chromatogram Presence of degradation products or impurities.Confirm the purity of the starting material. If degradation is suspected, perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. Ensure the analytical method is stability-indicating.
Low assay value or yield Decomposition of this compound during the experiment.Review the experimental conditions. Phenolic compounds can be sensitive to high temperatures, extreme pH, and oxidizing agents. Minimize exposure to these conditions if possible. Use an inert atmosphere if sensitivity to oxidation is suspected.
Discoloration of the solid compound Oxidation or exposure to light and/or moisture.While a slight beige or brown color may be acceptable for some lots, significant discoloration could indicate degradation. It is recommended to use a fresh, properly stored lot of the compound for critical experiments.

Stability and Storage Data

The following tables summarize the recommended storage conditions and stability data for this compound.

Table 1: Stability of Solid this compound

Storage TemperatureRecommended DurationSource(s)
Freeze (< -15°C)12 months upon receiving[1]
-20°CNot specified, but standard for long-term storage
≤ -4°CNot specified[2]

Table 2: Stability of this compound Stock Solutions

Storage TemperatureRecommended DurationSource(s)
-80°C6 months[3]
-20°C1 month[3]

Experimental Protocols

While specific forced degradation studies for this compound are not extensively documented in publicly available literature, the following are generalized protocols based on ICH guidelines and best practices for stability testing of chemical substances.[5] These protocols are intended to help identify potential degradation products and establish the stability-indicating nature of analytical methods.

General Considerations for Forced Degradation Studies:

  • Objective: To achieve 5-20% degradation of the active pharmaceutical ingredient (API) to generate and identify degradation products.

  • Controls: A control sample, protected from the stress condition, should be analyzed concurrently.

  • Analytical Method: A validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is required to separate and quantify the parent compound and its degradation products.

Protocol for Hydrolytic Degradation

  • Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 N HCl), basic (0.1 N NaOH), and neutral (water) conditions.

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Neutralization: At each time point, withdraw an aliquot from the acidic and basic solutions and neutralize it.

  • Analysis: Analyze all samples by the chosen stability-indicating method.

Protocol for Oxidative Degradation

  • Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Application: Add a solution of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature for a defined period, monitoring the reaction periodically.

  • Analysis: Analyze the samples at appropriate time intervals.

Protocol for Thermal Degradation

  • Sample Preparation: Place the solid this compound in a controlled-temperature environment (e.g., an oven).

  • Incubation: Maintain the temperature at a level higher than the recommended storage temperature (e.g., 40°C, 60°C) for a defined period.

  • Analysis: At each time point, dissolve a portion of the solid in a suitable solvent and analyze.

Protocol for Photostability Testing

  • Sample Preparation: Expose the solid this compound directly to a light source. A dark control, wrapped in aluminum foil, should be placed alongside the exposed sample.

  • Light Exposure: Irradiate the samples with a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: After the exposure period, analyze both the exposed sample and the dark control.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solid Prepare Solid Sample thermal Thermal (e.g., 60°C) prep_solid->thermal photolytic Photolytic (ICH Q1B) prep_solid->photolytic prep_solution Prepare Solution (e.g., 1 mg/mL) hydrolytic Hydrolytic (Acid, Base, Neutral) prep_solution->hydrolytic oxidative Oxidative (e.g., 3% H2O2) prep_solution->oxidative analytical_method Stability-Indicating Method (e.g., HPLC) thermal->analytical_method photolytic->analytical_method hydrolytic->analytical_method oxidative->analytical_method data_evaluation Data Evaluation analytical_method->data_evaluation Compare stressed vs. control

Forced Degradation Study Workflow

troubleshooting_flowchart start Inconsistent Experimental Results? check_storage Verify Storage Conditions (-20°C, sealed, dark) start->check_storage storage_ok Storage OK? check_storage->storage_ok improper_storage Action: Use a new, properly stored aliquot/lot. storage_ok->improper_storage No check_solution Check Stock Solution Age and Freeze-Thaw Cycles storage_ok->check_solution Yes end Problem Resolved improper_storage->end solution_ok Solution OK? check_solution->solution_ok prepare_fresh Action: Prepare a fresh stock solution. solution_ok->prepare_fresh No investigate_protocol Investigate Experimental Protocol (pH, temp, oxidizing agents) solution_ok->investigate_protocol Yes prepare_fresh->end investigate_protocol->end

References

Troubleshooting low yields in the demethylation step of 4-Fluororesorcinol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the demethylation step in the synthesis of 4-Fluororesorcinol, a critical process for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My demethylation reaction with Boron Tribromide (BBr₃) is resulting in a very low yield. What are the common causes?

Low yields in BBr₃ demethylation can stem from several factors:

  • Reagent Quality and Stoichiometry: BBr₃ is highly reactive towards moisture. Using old or improperly stored BBr₃ can lead to reduced activity.[1][2] Ensure you are using a fresh or properly stored solution. It is also crucial to use sufficient stoichiometric amounts, typically at least one equivalent of BBr₃ per methoxy group.[3][4]

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature.[5]

  • Workup Issues: The workup procedure for BBr₃ reactions is critical. The formation of a persistent agglomerate between the organic and aqueous layers during extraction can trap the product, leading to significant loss.[5][6]

  • Moisture Contamination: The presence of water will decompose BBr₃ and can lead to the formation of boric acid, complicating purification.[1][7] All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere.[7]

Q2: I am observing a mixture of partially demethylated products. How can I improve the selectivity to obtain only this compound?

The formation of mono-demethylated and other partially deprotected species is often a sign of insufficient reagent or incomplete reaction. To drive the reaction to completion and favor the formation of the fully demethylated product, you can:

  • Increase BBr₃ Stoichiometry: Ensure you are using at least two equivalents of BBr₃ for the demethylation of a dimethoxy precursor.

  • Extend Reaction Time: Allow the reaction to stir for a longer period, monitoring by TLC until the starting material and mono-demethylated intermediates are no longer visible.[5]

  • Optimize Temperature: While the reaction is typically started at a low temperature (e.g., 0 °C or -78 °C) to control the initial exotherm, allowing it to slowly warm to room temperature and stir for an extended period can ensure complete demethylation.[4][8]

Q3: During the workup of my BBr₃ reaction, a large amount of white/gummy solid has formed at the interface of the organic and aqueous layers, making separation impossible. What should I do?

This is a common issue in BBr₃ demethylations. The solid is often a complex of boron species with your product. Here are several strategies to address this:

  • Dilution: Diluting both the organic and aqueous phases with more solvent can sometimes help to break up the emulsion and dissolve the solid.

  • Addition of Brine: Washing with a saturated sodium chloride solution (brine) can help to break emulsions.[5]

  • pH Adjustment: Carefully adjusting the pH of the aqueous layer might be necessary. Your product is phenolic and will be soluble in a basic aqueous solution. You can try to basify the mixture to dissolve the product in the aqueous layer, separate the layers, and then re-acidify the aqueous layer to precipitate or extract your product.

  • Methanol Quench: Instead of quenching with water, you can try slowly adding methanol at a low temperature to quench the excess BBr₃. After removing the methanol under reduced pressure, you can proceed with a standard aqueous workup.[5]

Q4: My demethylation with Hydrobromic Acid (HBr) is giving a low yield and many side products. How can I optimize this reaction?

HBr is a strong acid, and reactions are typically run at high temperatures, which can lead to side reactions.[9] To improve the yield and minimize byproducts:

  • Control Temperature and Reaction Time: Carefully control the reflux temperature and monitor the reaction closely by TLC. Prolonged heating can lead to decomposition and the formation of brominated byproducts.[10][11]

  • Use of Acetic Acid: Using a mixture of HBr in acetic acid can sometimes lead to cleaner reactions and better yields compared to aqueous HBr alone.[12]

  • Inert Atmosphere: While not as critical as with BBr₃, running the reaction under an inert atmosphere can prevent oxidative side reactions, especially at high temperatures.

Troubleshooting Guide

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive BBr₃ (due to moisture).[1] 2. Insufficient equivalents of demethylating agent.[3] 3. Reaction not at optimal temperature or for sufficient time.[8]1. Use a fresh bottle or a newly prepared solution of BBr₃. 2. Ensure at least 1 equivalent of BBr₃ per methoxy group. 3. Monitor reaction by TLC. If incomplete, increase reaction time or temperature.
Presence of Starting Material and/or Mono-demethylated Product 1. Incomplete reaction.[5] 2. Insufficient reagent.1. Extend reaction time. 2. Increase temperature gradually. 3. Add more demethylating agent.
Formation of a Large Amount of Insoluble Precipitate During Workup 1. Formation of boron complexes with the product.[7] 2. Presence of boric acid from moisture contamination.[7]1. Dilute the reaction mixture. 2. Wash with brine.[5] 3. Adjust pH of the aqueous layer. 4. Quench with methanol instead of water.[5]
Dark Reaction Color and Multiple Spots on TLC (HBr method) 1. Decomposition of starting material or product at high temperatures. 2. Formation of brominated byproducts.[10]1. Reduce reaction temperature and/or time. 2. Use HBr in acetic acid instead of aqueous HBr.[12] 3. Ensure an inert atmosphere.

Experimental Protocols

Demethylation using Boron Tribromide (BBr₃)

This protocol is a general guideline for the demethylation of 2,4-dimethoxyfluorobenzene.

  • Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2,4-dimethoxyfluorobenzene (1 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of BBr₃: Slowly add a 1M solution of BBr₃ in DCM (2.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of methanol.

  • Workup: Remove the solvent under reduced pressure. To the residue, add DCM and water. Separate the organic layer, and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Demethylation using Hydrobromic Acid (HBr)

This protocol is a general guideline for the demethylation of 2,4-dimethoxyfluorobenzene.

  • Preparation: To a round-bottom flask, add 2,4-dimethoxyfluorobenzene (1 equivalent) and a 48% aqueous solution of HBr or a solution of HBr in acetic acid.

  • Reaction: Heat the mixture to reflux (typically around 100-120 °C) for 4-6 hours. Monitor the reaction progress by TLC.[12][13]

  • Workup: Cool the reaction mixture to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Presentation

Method Reagents Typical Conditions Reported Yield Key Considerations Reference(s)
Boron TribromideBBr₃, DCM0 °C to room temperature, 12-24 h70-90%Highly sensitive to moisture; workup can be challenging.[14]
Hydrobromic Acid48% aq. HBr or HBr in Acetic AcidReflux (100-120 °C), 4-10 h60-87%Harsh conditions can lead to side products; good for larger scale.[12]
Other MethodsThiolates (e.g., NaSEt), Pyridinium HClHigh temperatures (reflux in DMF or molten salt)VariableCan be effective when BBr₃ or HBr fail; may require specific substrate compatibility.[9][15]

Visualizations

G cluster_0 Troubleshooting Low Yield in Demethylation start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_reagent Check Reagent Quality & Stoichiometry check_completion->check_reagent Yes optimize_conditions Optimize Conditions: - Extend Reaction Time - Increase Temperature incomplete->optimize_conditions success Improved Yield optimize_conditions->success bad_reagent Poor Reagent Quality or Stoichiometry check_reagent->bad_reagent No workup_issue Investigate Workup Procedure check_reagent->workup_issue Yes use_fresh_reagent Use Fresh Reagent Increase Equivalents bad_reagent->use_fresh_reagent use_fresh_reagent->success emulsion Emulsion/Precipitate Formation workup_issue->emulsion Yes workup_issue->success No improve_workup Improve Workup: - Dilute - Add Brine - Adjust pH emulsion->improve_workup improve_workup->success

Caption: Troubleshooting workflow for low yields in the demethylation step.

G cluster_1 Demethylation of 2,4-Dimethoxyfluorobenzene reactant 2,4-Dimethoxyfluorobenzene product This compound reactant->product Demethylation reagent BBr3 or HBr reagent->product

Caption: Chemical transformation in the demethylation of 2,4-dimethoxyfluorobenzene.

References

Side reactions and byproduct formation in 4-Fluororesorcinol chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Fluororesorcinol chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites on this compound for electrophilic aromatic substitution?

This compound is an activated aromatic compound due to the two electron-donating hydroxyl groups. The fluorine atom is also an ortho-, para-directing group, though it is deactivating. The primary positions for electrophilic substitution are ortho and para to the hydroxyl groups. The most likely positions for substitution are C2, C6, and C5. The precise location of substitution will depend on the specific reaction conditions and the nature of the electrophile.

Q2: What are the common side reactions observed during the synthesis of fluorescent dyes using this compound?

In the synthesis of fluorinated fluoresceins from this compound and phthalic anhydride, common side reactions include the formation of incompletely reacted intermediates and over-reaction products.[1] Traditional high-temperature synthesis using zinc chloride can lead to sublimation of starting materials, resulting in lower yields.[1] Using methanesulfonic acid as both a solvent and catalyst can lead to higher yields under milder conditions.[1]

Q3: How does the stability of this compound vary with pH?

While specific data for this compound is limited, related phenolic compounds can undergo degradation under non-neutral pH conditions.[2] It is anticipated that this compound may be susceptible to oxidative degradation, particularly at neutral or slightly basic pH. Under strongly acidic or basic conditions, forced degradation studies on analogous compounds like 2,4-Difluororesorcinol suggest the potential for hydrolysis, although the C-F bond is generally stable.[2]

Q4: Can this compound undergo self-polymerization?

Troubleshooting Guides

Issue 1: Low Yield in Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation)

Possible Causes:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can lead to low conversion or degradation of the product.

  • Poor Regioselectivity: The fluorine and hydroxyl groups direct electrophilic substitution to multiple positions on the aromatic ring, potentially leading to a mixture of isomers that are difficult to separate and result in a low yield of the desired product.

  • Formation of Byproducts: Over-substitution (di- or tri-substitution) can occur, especially with highly reactive electrophiles.

  • Degradation of Starting Material or Product: this compound and its derivatives can be sensitive to strong oxidizing or acidic conditions.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Start with milder conditions (e.g., lower temperature) to improve regioselectivity and minimize byproduct formation.

  • Control Stoichiometry: Use a controlled amount of the electrophile to reduce the likelihood of multiple substitutions.

  • Choice of Solvent: Employ a solvent that allows for good solubility of reactants and facilitates the desired reaction pathway.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and stop it at the optimal time to prevent over-reaction or degradation.

  • Purification Strategy: Develop an effective purification method, such as column chromatography or recrystallization, to isolate the desired isomer from a mixture of products.

Issue 2: Byproduct Formation in Pechmann Condensation for Coumarin Synthesis

Possible Causes:

  • Formation of Cinnamic Ester Intermediate: A common side product in Pechmann condensations is the formation of a cinnamic ester derivative.

  • Transesterification as a Side Reaction: The reaction mechanism involves a transesterification step, which if not properly controlled, can lead to undesired byproducts.

  • Dehydration Issues: Incomplete dehydration during the final step of the reaction can result in the isolation of a hydroxyl-intermediate instead of the desired coumarin.

Troubleshooting Steps:

  • Catalyst Selection: The choice of acid catalyst (e.g., sulfuric acid, methanesulfonic acid, or a solid acid catalyst) can significantly influence the reaction pathway and yield. Experiment with different catalysts to find the optimal one for your specific substrates.

  • Reaction Temperature and Time: Carefully control the reaction temperature and time to favor the formation of the desired coumarin product and minimize the formation of intermediates or byproducts.

  • Water Removal: For reactions where water is a byproduct, using a Dean-Stark apparatus or a dehydrating agent can help drive the reaction to completion.

  • Characterize Byproducts: If significant byproduct formation occurs, isolate and characterize the byproducts to understand the competing reaction pathways. This information can help in optimizing the reaction conditions to suppress the formation of these unwanted products.

Data Presentation

Table 1: Summary of Potential Side Reactions in this compound Chemistry

Reaction TypePotential Side ReactionsPotential Byproducts
Electrophilic Aromatic Substitution Over-substitution (di- or tri-substitution)Poly-substituted this compound derivatives
Poor regioselectivityIsomeric mixture of mono-substituted products
Oxidation of the phenol ringsQuinone-type structures
Pechmann Condensation Incomplete cyclizationCinnamic acid derivatives
Competing transesterificationAlternative ester products
Gattermann/Hoesch Reactions Low reactivityUnreacted starting material
Formation of multiple isomersIsomeric acylated or formylated products

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Nitration of this compound (Illustrative)

This is a general guideline and requires optimization for specific outcomes.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or concentrated sulfuric acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture to 0-5 °C in an ice bath.

  • Preparation of Nitrating Agent: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) (1-1.2 equivalents) to the dropping funnel.

  • Addition: Add the nitrating agent dropwise to the cooled solution of this compound over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired nitro-4-fluororesorcinol isomer from byproducts.

Protocol 2: General Procedure for Pechmann Condensation of this compound with Ethyl Acetoacetate (Illustrative)

This is a general guideline and requires optimization for specific outcomes.

  • Mixing Reactants: In a round-bottom flask, combine this compound (1 equivalent) and ethyl acetoacetate (1-1.5 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or methanesulfonic acid) to the mixture with stirring.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for several hours. Monitor the reaction progress by TLC.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into cold water to precipitate the crude product.

  • Filtration and Washing: Filter the solid product and wash it thoroughly with water to remove the acid catalyst and any unreacted starting materials.

  • Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 7-hydroxy-4-methyl-5-fluorocoumarin.

Visualizations

Electrophilic_Substitution_Troubleshooting start Low Yield in Electrophilic Substitution cause1 Suboptimal Reaction Conditions start->cause1 cause2 Poor Regioselectivity start->cause2 cause3 Byproduct Formation start->cause3 solution1 Optimize Temperature and Time cause1->solution1 solution2 Control Stoichiometry cause2->solution2 solution3 Effective Purification cause3->solution3

Caption: Troubleshooting logic for low yields in electrophilic substitution.

Pechmann_Condensation_Pathway Reactants This compound + Ethyl Acetoacetate Intermediate1 Transesterification Reactants->Intermediate1 Acid Catalyst Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Byproduct Cinnamic Ester Derivative Intermediate1->Byproduct Side Reaction Intermediate3 Dehydration Intermediate2->Intermediate3 Product 7-Hydroxy-4-methyl-5-fluorocoumarin Intermediate3->Product

Caption: Simplified reaction pathway for the Pechmann condensation.

Experimental_Workflow_Purification Start Crude Reaction Mixture Quench Quench Reaction Start->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Washing Aqueous Washes Extraction->Washing Drying Drying of Organic Layer Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography / Recrystallization Concentration->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General experimental workflow for product purification.

References

Technical Support Center: Optimizing Catalyst Choice for Reactions with 4-Fluororesorcinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst choice in reactions involving 4-Fluororesorcinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound and what catalysts are typically used?

A1: this compound is a versatile building block used in several key reactions:

  • Friedel-Crafts Acylation: This reaction is used to introduce an acyl group to the aromatic ring. Common catalysts are Lewis acids such as Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and strong protic acids.

  • Fluorescein Synthesis: Fluorinated fluorescein dyes are synthesized by reacting this compound with phthalic anhydride or its derivatives. Catalysts for this reaction include zinc chloride (ZnCl₂) and methanesulfonic acid (CH₃SO₃H).[1]

  • Azo Coupling: This reaction is used to form azo dyes by reacting this compound with a diazonium salt. The reaction is highly pH-dependent and typically does not require a metal catalyst.

  • C-H Activation/Functionalization: This is an emerging area for creating new carbon-carbon and carbon-heteroatom bonds directly from the C-H bonds of the resorcinol ring. These reactions often employ transition metal catalysts, such as those based on palladium (Pd) or rhodium (Rh).

Q2: How does the fluorine substituent on the resorcinol ring affect catalyst choice and reaction conditions?

A2: The electron-withdrawing nature of the fluorine atom deactivates the aromatic ring compared to unsubstituted resorcinol. This can make electrophilic aromatic substitution reactions, like Friedel-Crafts acylation, more challenging, potentially requiring stronger catalysts or harsher reaction conditions. However, the fluorine atom can also influence the regioselectivity of the reaction, directing incoming electrophiles to specific positions on the ring.

Q3: Are there greener or more sustainable catalyst options for reactions with this compound?

A3: Yes, research is ongoing to replace traditional, often hazardous, catalysts with more environmentally friendly alternatives. For Friedel-Crafts acylation, solid acid catalysts like zeolites and metal triflates are being explored as reusable and less corrosive options.[2] In fluorescein synthesis, methanesulfonic acid can be a more effective and milder alternative to molten zinc chloride.[3]

Troubleshooting Guides

Friedel-Crafts Acylation

Issue: Low or no yield of the acylated product.

Start Low Yield in Friedel-Crafts Acylation Catalyst Catalyst Inactivity (Moisture Contamination) Start->Catalyst Loading Insufficient Catalyst Loading Start->Loading Conditions Suboptimal Reaction Conditions (Temp/Time) Start->Conditions Deactivation Ring Deactivation by Fluorine Start->Deactivation Solution1 Use Anhydrous Conditions & Fresh Catalyst Catalyst->Solution1 Solution2 Increase Catalyst Molar Ratio (e.g., >1 equivalent) Loading->Solution2 Solution3 Optimize Temperature & Monitor by TLC Conditions->Solution3 Solution4 Use a Stronger Lewis Acid (e.g., AlCl₃) Deactivation->Solution4

Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.

Possible Causes & Solutions:

  • Inactive Catalyst: Lewis acids like AlCl₃ are extremely sensitive to moisture.

    • Solution: Ensure all glassware is thoroughly dried, use anhydrous solvents, and handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid if possible.

  • Insufficient Catalyst Loading: The product ketone can form a complex with the Lewis acid, effectively sequestering it.

    • Solution: A stoichiometric amount (or even a slight excess) of the Lewis acid is often required. Start with at least 1.1 equivalents and optimize from there.

  • Suboptimal Reaction Conditions: The reaction may be too slow at low temperatures or side reactions may occur at high temperatures.

    • Solution: Experiment with a range of temperatures. Start at a low temperature (e.g., 0 °C) and gradually warm the reaction mixture to room temperature or higher. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Strong Ring Deactivation: The fluorine atom deactivates the ring, making it less nucleophilic.

    • Solution: A stronger Lewis acid may be required to activate the acylating agent sufficiently. Consider using AlCl₃ over milder catalysts like FeCl₃ or ZnCl₂.

Issue: Formation of multiple products (poor regioselectivity).

  • Possible Cause: The hydroxyl groups of resorcinol are strongly activating and ortho-, para-directing. This can lead to substitution at multiple positions.

  • Solution:

    • Protecting Groups: Consider protecting the hydroxyl groups (e.g., as esters or ethers) before acylation to control their directing effect. The protecting groups can be removed after the reaction.

    • Solvent Effects: The choice of solvent can influence regioselectivity. Experiment with different solvents, such as nitrobenzene or carbon disulfide.

    • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity.

CatalystTypical Loading (mol equiv.)Common SolventsTemperature (°C)General ReactivityKey Considerations
AlCl₃ >1.0Dichloroethane, Nitrobenzene, CS₂0 - 80HighVery moisture sensitive; requires stoichiometric amounts; can promote side reactions.
FeCl₃ >1.0Dichloromethane, Nitrobenzene25 - 100ModerateLess reactive but also less sensitive to moisture than AlCl₃.
ZnCl₂ Catalytic to StoichiometricNeat, CH₃SO₃H160 - 180LowerOften requires high temperatures; can be used as a milder alternative.
Zeolites (e.g., H-Y, H-BEA) Catalytic (wt %)Toluene, Dichlorobenzene100 - 160VariesHeterogeneous, reusable, and environmentally friendly; activity depends on pore size and acidity.
Metal Triflates (e.g., Sc(OTf)₃) Catalytic (mol %)Nitromethane, Ionic Liquids25 - 100HighOften highly active and can be recycled; less corrosive than traditional Lewis acids.
Fluorescein Synthesis

Issue: Low yield of fluorinated fluorescein.

Start Low Fluorescein Yield Catalyst Inefficient Catalyst Start->Catalyst Temperature Inappropriate Temperature Start->Temperature Purity Impure Reactants Start->Purity Solution1 Switch to CH₃SO₃H Catalyst->Solution1 Solution2 Optimize Temperature (e.g., 80-85°C for CH₃SO₃H) Temperature->Solution2 Solution3 Recrystallize Reactants Purity->Solution3

Caption: Troubleshooting logic for low yield in fluorescein synthesis.

Possible Causes & Solutions:

  • Inefficient Catalyst: Traditional zinc chloride (ZnCl₂) catalysis often requires high temperatures, which can lead to sublimation of starting materials and degradation.

    • Solution: Methanesulfonic acid (CH₃SO₃H) has been shown to be a more effective catalyst and solvent, providing higher yields under milder conditions.[3]

  • Inappropriate Reaction Temperature: For ZnCl₂, temperatures might be too low for the reaction to proceed or too high, causing decomposition. For CH₃SO₃H, the optimal temperature range needs to be maintained.

    • Solution: When using CH₃SO₃H, maintain a temperature of around 80-85 °C. For ZnCl₂, temperatures of 170-180 °C are typically required.

  • Impure Reactants: Impurities in this compound or the phthalic anhydride derivative can interfere with the reaction.

    • Solution: Ensure the purity of starting materials, recrystallizing them if necessary.

Reaction of 2,4-Difluororesorcinol with Tetrafluorophthalic Anhydride

CatalystTemperature (°C)Time (h)Yield (%)Reference
ZnCl₂ (molten)170 - 1800.3317[3]
CH₃SO₃H 854865[3]
Azo Coupling

Issue: Low yield of the azo dye.

Possible Causes & Solutions:

  • Incorrect pH: The pH of the coupling reaction is critical. For coupling with phenols like this compound, the solution should be alkaline (pH 9-10) to form the more reactive phenoxide ion.

    • Solution: Prepare the this compound solution in dilute sodium hydroxide. Monitor and adjust the pH throughout the addition of the diazonium salt solution.

  • Decomposition of Diazonium Salt: Diazonium salts are unstable at elevated temperatures.

    • Solution: Both the diazotization and the coupling reactions must be carried out at low temperatures, typically between 0-5 °C, using an ice bath.

  • Slow Coupling Reaction: The deactivated ring of this compound may couple more slowly than other phenols.

    • Solution: After mixing the reactants at low temperature, allow the reaction to stir for an extended period (e.g., 30 minutes to an hour) to ensure complete reaction.

Issue: Formation of multiple products.

  • Possible Cause: Coupling can potentially occur at different positions on the this compound ring.

  • Solution: Careful control of pH and slow, controlled addition of the diazonium salt solution to the this compound solution with efficient stirring can help to improve the selectivity for the desired product.

Experimental Protocols

Protocol 1: Fluorescein Synthesis using Methanesulfonic Acid Catalyst

This protocol is adapted for this compound based on the synthesis of related fluorinated fluoresceins.[3]

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A 1. Combine this compound (2 equiv.) and Phthalic Anhydride (1 equiv.) in a flask. B 2. Add Methanesulfonic Acid (as solvent and catalyst). A->B C 3. Heat mixture to 80-85°C under Nitrogen atmosphere. B->C D 4. Stir for 36-48 hours. C->D E 5. Cool to room temperature. D->E F 6. Pour mixture into ice water. E->F G 7. Collect precipitate by filtration. F->G H 8. Dry the solid product in a vacuum oven. G->H

Caption: Experimental workflow for the synthesis of fluorinated fluorescein.

  • Preparation: In a round-bottom flask, combine this compound (2 equivalents) and phthalic anhydride (or a derivative thereof, 1 equivalent).

  • Reaction: Add methanesulfonic acid to the flask to dissolve the reactants (e.g., to a concentration of 1 M of the phthalic anhydride). Heat the resulting mixture under a dry nitrogen atmosphere to 80-85°C for 36-48 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Pour the reaction mixture into a beaker containing ice water (approximately 7 volumes relative to the reaction volume).

  • Purification: Collect the resulting precipitate by filtration and dry the solid product at 60°C in a vacuum oven to a constant weight. Further purification can be achieved by recrystallization or by converting the dye to its diacetate, purifying by column chromatography, and then hydrolyzing the acetate groups.[3]

Protocol 2: Azo Coupling with this compound

This is a general protocol that may require optimization for specific diazonium salts.[3]

  • Part A: Diazotization of a Primary Aromatic Amine

    • Dissolve the primary aromatic amine (1 equivalent) in a solution of hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, ensuring the temperature remains below 5°C.

    • Stir the resulting diazonium salt solution at 0-5°C for 15-30 minutes. Use this solution immediately in the next step.

  • Part B: Coupling Reaction

    • In a separate beaker, dissolve this compound (1 equivalent) in a dilute aqueous sodium hydroxide solution.

    • Cool this solution to 0-5°C in an ice bath.

    • Slowly add the cold diazonium salt solution from Part A to the cold this compound solution with constant, vigorous stirring.

    • Maintain the temperature below 10°C and continue stirring for at least 30 minutes. A colored azo dye should precipitate.

    • Collect the product by vacuum filtration and wash thoroughly with cold water.

Protocol 3: General Procedure for Friedel-Crafts Acylation with AlCl₃
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Catalyst Suspension: To the flask, add an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) and cool to 0°C in an ice bath. Carefully add aluminum chloride (AlCl₃, 1.1 - 2.2 equivalents) portion-wise.

  • Reactant Addition: To the stirred suspension, add the acylating agent (e.g., an acyl chloride or anhydride, 1.0 equivalent). Then, slowly add a solution of this compound (1.0 equivalent) in the same solvent.

  • Reaction: Allow the reaction to stir at 0°C and then warm to room temperature or heat to reflux as needed. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to 0°C and slowly quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

References

Column chromatography techniques for purifying 4-Fluororesorcinol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying 4-Fluororesorcinol and its derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound derivatives by column chromatography?

A1: The primary challenge stems from the polar nature of the phenolic hydroxyl groups combined with the electronegativity of the fluorine atom. This can lead to strong interactions with the stationary phase, often resulting in poor separation, broad peaks, and tailing. Selecting an appropriate solvent system with the right polarity is crucial to achieve good separation.[1][2]

Q2: What stationary phase is recommended for the purification of this compound derivatives?

A2: Silica gel is the most common stationary phase for purifying phenolic compounds.[3] However, due to the acidic nature of phenols, interactions with the slightly acidic silica surface can sometimes cause streaking or irreversible adsorption. In such cases, using neutral alumina or silica gel deactivated with a base (e.g., triethylamine) can be beneficial.[4][5] For certain derivatives, fluorinated stationary phases (like Pentafluorophenyl, PFP) can offer alternative selectivity and improved separation of fluorinated aromatic compounds.[6][7]

Q3: How do I select an appropriate mobile phase (eluent) for my separation?

A3: The best practice is to first perform Thin-Layer Chromatography (TLC) with various solvent systems.[1] A good starting point for polar aromatic compounds like this compound derivatives are mixtures of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or diethyl ether).[1] The goal is to find a solvent system where the desired compound has an Rf (retention factor) value between 0.2 and 0.4 for optimal separation on a column.[1]

Q4: Should I use isocratic or gradient elution?

A4: For mixtures containing compounds with a wide range of polarities, gradient elution is generally more effective.[8][9][10] This involves starting with a lower polarity mobile phase to elute non-polar impurities and gradually increasing the polarity to elute the more polar this compound derivative and any highly polar impurities.[8] This technique can improve resolution and reduce analysis time.[9]

Q5: My this compound derivative appears to be degrading on the silica gel column. What can I do?

A5: Decomposition on silica gel can occur with acid-sensitive compounds.[4] To mitigate this, you can:

  • Neutralize the silica gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine (0.1-1% by volume in the eluent).[5][11]

  • Use an alternative stationary phase: Neutral alumina can be a good substitute for acid-sensitive molecules.[4]

  • Work quickly: Minimize the time the compound spends on the column.

Troubleshooting Guides

This section addresses common issues encountered during the column chromatography of this compound derivatives.

ProblemPossible Cause(s)Suggested Solutions
Poor Separation - Inappropriate solvent system. - Column was packed improperly. - Column was overloaded with the sample.- Optimize the solvent system using TLC to achieve a greater ΔRf between your product and impurities.[12] - Ensure the column is packed uniformly without any cracks or air bubbles.[13] - Use an appropriate ratio of sample to silica gel (typically 1:30 to 1:100 by weight).
Compound Streaking or Tailing - The compound is too polar for the current eluent. - Strong interaction with the stationary phase (e.g., acidic silica). - The sample was not loaded in a narrow band.- Gradually increase the polarity of the eluent.[4] - Add a small amount of a polar modifier like methanol, or a few drops of acetic acid to the eluent to improve the peak shape of acidic compounds.[1] - Dissolve the sample in a minimal amount of solvent for loading. Consider dry loading if solubility is an issue.[4]
Compound Won't Elute from the Column - The eluent is not polar enough. - The compound has irreversibly adsorbed to the stationary phase.- Switch to a more polar solvent system. For very polar compounds, systems containing methanol or even a small percentage of aqueous or ammoniated solvents might be necessary.[4][14] - If acidic interaction is suspected, try a column with neutralized silica or alumina.[5]
Cracks or Channels in the Silica Bed - The silica gel was not packed as a uniform slurry. - A large change in solvent polarity during elution caused thermal stress.- Repack the column using a well-mixed slurry of silica in the initial eluent.[13] - When running a gradient, ensure the change in solvent composition is gradual to avoid generating heat.[10]
Low Recovery of the Purified Product - The compound is co-eluting with an impurity. - The compound is spread across too many fractions (tailing). - The compound is irreversibly stuck to the column.- Improve separation by optimizing the eluent or using a longer column. - Sharpen the elution band by adjusting the solvent polarity or adding modifiers.[4] - See "Compound Won't Elute from the Column".

Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Selection
  • Preparation: Prepare several developing chambers with different solvent systems of varying polarities. A good starting point is mixtures of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v).

  • Spotting: Dissolve a small amount of the crude this compound derivative in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber and allow the solvent to ascend to near the top of the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Rf value for the spot corresponding to the desired product. The ideal solvent system will provide an Rf value of approximately 0.2-0.4 and good separation from impurities.[1]

Protocol 2: Gradient Column Chromatography Purification
  • Column Preparation:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, least polar solvent determined from TLC analysis (e.g., 9:1 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed. Ensure no air bubbles or cracks are present.[15]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[15]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the top of the column using a pipette.

    • Dry Loading: If the crude product is not very soluble in the initial eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4]

  • Elution:

    • Carefully add the initial eluent to the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the eluent according to a predetermined gradient (e.g., sequentially increase the percentage of ethyl acetate in hexane). A step or linear gradient can be used.[8]

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Fraction Analysis and Product Isolation:

    • Spot each collected fraction on a TLC plate to identify which fractions contain the pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound derivative.[15]

Data Presentation

The following tables present representative data for the purification of a hypothetical this compound derivative.

Table 1: TLC Solvent System Screening

Solvent System (Hexane:Ethyl Acetate, v/v)Rf of this compound DerivativeObservations
9:10.10Minimal movement from the baseline.
8:20.25Good separation from a less polar impurity (Rf = 0.50).
7:30.45Good movement, but less separation from a more polar impurity (Rf = 0.35).
1:10.70Compound moves too close to the solvent front.

Based on this screening, an 8:2 Hexane:Ethyl Acetate mixture is chosen as the starting eluent for column chromatography.

Table 2: Example Gradient Elution Protocol

StepSolvent System (Hexane:Ethyl Acetate, v/v)Column Volumes (CV)Purpose
19:12Column equilibration and elution of very non-polar impurities.
28:25Elution of the target this compound derivative.
37:33Elution of more polar impurities.
41:12Final column wash to elute highly polar compounds.

Visualizations

Experimental_Workflow cluster_0 Preparation cluster_1 Column Setup cluster_2 Purification cluster_3 Analysis & Isolation TLC 1. TLC Solvent Screening (e.g., Hexane:EtOAc) SelectSolvent 2. Select Optimal Solvent (Rf ≈ 0.2-0.4) TLC->SelectSolvent PackColumn 3. Pack Column with Silica Gel SelectSolvent->PackColumn Use initial solvent LoadSample 4. Load Crude Sample (Wet or Dry Loading) PackColumn->LoadSample Elute 5. Elute with Gradient (Increasing Polarity) LoadSample->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Isolate 9. Evaporate Solvent Combine->Isolate PurifiedProduct PurifiedProduct Isolate->PurifiedProduct Purified Product

Caption: Workflow for purifying this compound derivatives.

Troubleshooting_Tree Start Problem: Poor Separation CheckRf Are spots well-separated on TLC? Start->CheckRf YesRf Yes CheckRf->YesRf Good ΔRf NoRf No CheckRf->NoRf Poor ΔRf CheckLoading Was the column overloaded? YesLoading Yes CheckLoading->YesLoading NoLoading No CheckLoading->NoLoading CheckPacking Is the column packed evenly? YesPacking Yes CheckPacking->YesPacking NoPacking No CheckPacking->NoPacking YesRf->CheckLoading OptimizeTLC Solution: Re-optimize TLC solvent system. Try different solvent mixtures. NoRf->OptimizeTLC ReduceLoad Solution: Reduce sample load (e.g., 1:50 sample:silica ratio). YesLoading->ReduceLoad NoLoading->CheckPacking OtherIssues OtherIssues YesPacking->OtherIssues Consider other issues (e.g., compound stability) Repack Solution: Repack column carefully to avoid cracks/channels. NoPacking->Repack

Caption: Troubleshooting decision tree for poor separation issues.

References

Managing the hygroscopic nature of 4-Fluororesorcinol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the hygroscopic nature of 4-Fluororesorcinol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

This compound (CAS 103068-41-3) is a fluorinated derivative of resorcinol.[1][2][3][4][5][6] It serves as a key building block in the synthesis of various compounds, including fluorescent dyes like Oregon Green, and is used in biochemical research, such as enzyme inhibition studies.[1][3][4] Its hygroscopic nature means it readily absorbs moisture from the atmosphere.[7] This can lead to several experimental issues, including:

  • Inaccurate measurements: The absorbed water increases the measured weight of the compound, leading to errors in concentration calculations.

  • Altered reactivity: The presence of water can interfere with moisture-sensitive reactions, potentially reducing yields or leading to the formation of unwanted byproducts.[8]

  • Physical changes: The powder may clump or cake, making it difficult to handle and dispense accurately.[8][9]

  • Degradation: For some compounds, absorbed moisture can lead to chemical degradation over time.

Q2: How should I store this compound to minimize moisture absorption?

Proper storage is the first line of defense against the hygroscopic properties of this compound. Here are the recommended storage conditions:

Storage ConditionRecommendationRationale
Container Store in a tightly sealed, airtight container.Prevents exposure to atmospheric moisture.
Environment Keep in a cool, dry place. A desiccator with a suitable drying agent (e.g., silica gel, calcium chloride) is highly recommended.[10]Minimizes ambient humidity.
Inert Atmosphere For highly sensitive experiments, store under an inert gas like argon or nitrogen.Displaces moist air from the container headspace.
Temperature Some suppliers recommend storage at -20°C.[6][11][12]Reduces the rate of potential degradation.

Q3: What are the best practices for handling this compound in the laboratory?

When working with this compound, minimizing its exposure to the atmosphere is crucial.

  • Work swiftly: Weigh out the required amount of the compound as quickly as possible to reduce the time it is exposed to air.

  • Use a glove box: For highly moisture-sensitive applications, handling the compound inside a glove box with a controlled, low-humidity atmosphere is the ideal solution.

  • Seal containers promptly: Immediately and tightly reseal the main container after use.

  • Use smaller aliquots: If you frequently use small amounts of this compound, consider aliquoting the bulk material into smaller, single-use vials to avoid repeatedly opening the main container.

Q4: My this compound has clumped. Can I still use it?

Clumping is a sign of moisture absorption.[9] While you can sometimes break up clumps with a spatula, the material's water content is no longer negligible. For non-critical applications, you might proceed with caution, but for quantitative work or moisture-sensitive reactions, it is advisable to dry the compound before use.

Q5: How can I dry this compound that has been exposed to moisture?

If you suspect your this compound has absorbed water, you can dry it using the following methods:

  • Vacuum oven: Gently heating the compound under vacuum is an effective way to remove absorbed water. Consult the product's technical data sheet for recommended temperature and duration to avoid decomposition.

  • Desiccator under vacuum: Placing the compound in a desiccator under vacuum with a strong desiccant for an extended period can also be effective.

After drying, it is crucial to handle the compound in a dry environment to prevent re-absorption of moisture.

Troubleshooting Guides

Issue 1: Low Yield in Fluorescent Dye Synthesis

The synthesis of fluorescent dyes, such as Oregon Green, using this compound often involves moisture-sensitive steps.

SymptomPossible Cause (related to hygroscopicity)Troubleshooting Action
Significantly lower than expected yield Inaccurate weighing of this compound due to absorbed water, leading to incorrect stoichiometry.1. Dry the this compound under vacuum before use.2. Weigh the compound quickly or in a glove box.3. Recalculate the required amounts of other reagents based on the corrected, dry weight.
Formation of side products The presence of water may promote side reactions or hydrolysis of intermediates.1. Ensure all glassware is thoroughly dried (oven-dried or flame-dried under vacuum).2. Use anhydrous solvents.3. Conduct the reaction under an inert atmosphere (nitrogen or argon).
Inconsistent results between batches Variable water content in the this compound used for different experiments.1. Implement a standardized procedure for drying and handling this compound for all batches.2. Consider quantifying the water content using Karl Fischer titration for highly sensitive applications.
Issue 2: Inaccurate Results in Enzyme Inhibition Assays

Inaccurate concentrations of this compound can lead to misleading IC50 values and other kinetic data.

SymptomPossible Cause (related to hygroscopicity)Troubleshooting Action
Poor reproducibility of inhibition data Inconsistent concentration of the this compound stock solution due to variable moisture content.1. Prepare a fresh stock solution from dried this compound for each set of experiments.2. If storing stock solutions, do so in small, tightly sealed aliquots at the recommended temperature.
IC50 value is higher than expected The actual concentration of the active inhibitor is lower than calculated because a portion of the weighed mass was water.1. Determine the water content of your this compound using a method like Karl Fischer titration and adjust the calculated concentration accordingly.2. Alternatively, dry the compound thoroughly before preparing the stock solution.

Experimental Protocols

Synthesis of Oregon Green Analog using this compound

This protocol is a generalized procedure for the synthesis of an Oregon Green analog via the condensation of this compound with phthalic anhydride.

Materials:

  • This compound (dried)

  • Phthalic anhydride

  • Zinc chloride (anhydrous) or methanesulfonic acid

  • Anhydrous solvent (e.g., toluene)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Methanol

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a condenser and a magnetic stirrer, combine this compound (2 equivalents) and phthalic anhydride (1 equivalent).

  • Catalyst Addition: Add the catalyst, either anhydrous zinc chloride or methanesulfonic acid.

  • Reaction: Heat the mixture under an inert atmosphere to the required temperature (e.g., 180-200°C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dissolve the crude product in a suitable solvent mixture (e.g., dichloromethane and methanol).

    • Wash the organic layer with dilute HCl and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the Oregon Green analog.

Tyrosinase Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of this compound on tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add a specific volume of the this compound dilutions.

    • Add the tyrosinase solution to each well and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the L-DOPA solution to each well.

  • Measurement: Immediately measure the absorbance at 475 nm kinetically for a set duration (e.g., 20-30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to a control without the inhibitor.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the tyrosinase activity.

Visualizations

experimental_workflow Workflow for Oregon Green Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Dry this compound and Glassware B Weigh this compound and Phthalic Anhydride A->B Ensure anhydrous conditions C Combine Reactants and Catalyst B->C D Heat under Inert Atmosphere C->D Initiate condensation E Monitor by TLC D->E Track progress F Cool and Dissolve E->F Upon completion G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Oregon Green Analog I->J

Caption: Workflow for the synthesis of an Oregon Green analog.

signaling_pathway Tyrosinase Inhibition Assay Workflow cluster_setup Assay Setup cluster_protocol Experimental Protocol cluster_analysis Data Acquisition & Analysis prep_inhibitor Prepare this compound (Inhibitor) Dilutions add_inhibitor Add Inhibitor to 96-well Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Tyrosinase (Enzyme) Solution add_enzyme Add Enzyme and Incubate prep_enzyme->add_enzyme prep_substrate Prepare L-DOPA (Substrate) Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate Start of reaction measure_abs Measure Absorbance (475 nm) Kinetically add_substrate->measure_abs calc_rate Calculate Reaction Rate measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for a tyrosinase inhibition assay.

References

Validation & Comparative

A Comparative Analysis of Tyrosinase Inhibitory Activity: 4-Substituted Resorcinols versus Kojic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the tyrosinase inhibitory activity of 4-substituted resorcinols and kojic acid, two prominent compounds in the field of hyperpigmentation treatment and melanin synthesis inhibition. While direct quantitative data for 4-Fluororesorcinol is limited in publicly available research, this comparison will utilize data from the highly potent and well-documented analogue, 4-n-butylresorcinol, as a representative of the 4-substituted resorcinol class.

Executive Summary

Tyrosinase is a key enzyme in the melanin biosynthesis pathway, making it a prime target for the development of skin lightening agents and treatments for hyperpigmentation disorders. Both kojic acid, a fungal metabolite, and 4-substituted resorcinols, synthetic compounds, are known inhibitors of this enzyme. Experimental data robustly indicates that 4-substituted resorcinols, particularly 4-n-butylresorcinol, exhibit significantly higher inhibitory potency against human tyrosinase compared to kojic acid.

Quantitative Comparison of Inhibitory Activity

The efficacy of tyrosinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency.

CompoundEnzyme SourceIC50 (µmol/L)Reference
4-n-Butylresorcinol Human Tyrosinase21[1]
Kojic Acid Human Tyrosinase~500[1]
Kojic Acid Mushroom Tyrosinase30.6[2]

As evidenced by the data, 4-n-butylresorcinol is over 20 times more potent than kojic acid in inhibiting human tyrosinase activity.[1] This substantial difference in potency highlights the potential of 4-substituted resorcinols as highly effective tyrosinase inhibitors.

Mechanisms of Tyrosinase Inhibition

Both kojic acid and 4-substituted resorcinols exert their inhibitory effects by interacting with the copper ions located at the active site of the tyrosinase enzyme.

Kojic Acid: This compound acts as a competitive and mixed-type inhibitor.[3] Its primary mechanism involves chelating the copper ions (Cu2+) within the enzyme's active site, thereby preventing the substrate (tyrosine) from binding and halting the melanin production process.[3][4]

4-Substituted Resorcinols: These compounds, including this compound and 4-n-butylresorcinol, also function by chelating the copper ions in the tyrosinase active site.[5] The resorcinol moiety is crucial for this interaction. The nature of the substitution at the 4th position significantly influences the inhibitory potency, with alkyl chains, as seen in 4-n-butylresorcinol, demonstrating high efficacy.[6] The direct inhibition of tyrosinase is the primary mechanism for the hypopigmentary effect of 4-n-butylresorcinol.[6][7]

Visualizing the Inhibitory Pathways

Tyrosinase_Inhibition_Pathways cluster_Kojic_Acid Kojic Acid Inhibition cluster_Resorcinol 4-Substituted Resorcinol Inhibition cluster_Tyrosinase Melanin Synthesis Pathway KA Kojic Acid KA_Action Chelates Copper Ions (Cu2+) KA->KA_Action Binds to Tyrosinase Tyrosinase (Active Site with Cu2+) KA_Action->Tyrosinase Inhibits Resorcinol 4-Substituted Resorcinol Resorcinol_Action Chelates Copper Ions (Cu2+) Resorcinol->Resorcinol_Action Binds to Resorcinol_Action->Tyrosinase Inhibits Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps

Caption: Mechanism of Tyrosinase Inhibition.

Experimental Protocols

A standardized in vitro tyrosinase inhibition assay is crucial for the comparative evaluation of inhibitory compounds. Below is a typical experimental workflow.

Tyrosinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Incubation cluster_measurement Measurement & Analysis A Prepare Stock Solutions: - Tyrosinase Inhibitor (Test Compound) - Kojic Acid (Positive Control) - L-DOPA (Substrate) - Mushroom Tyrosinase - Phosphate Buffer (pH 6.8) B In a 96-well plate, mix: - Phosphate Buffer - Test Compound / Control - Tyrosinase Solution A->B C Pre-incubate the mixture at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 10 minutes). B->C D Initiate the reaction by adding L-DOPA solution to each well. C->D E Measure the absorbance (OD) at 475-490 nm at regular intervals using a microplate reader. D->E F Calculate the rate of Dopachrome formation. E->F G Determine the percentage of tyrosinase inhibition for each compound concentration. F->G H Calculate the IC50 value from the dose-response curve. G->H

Caption: Experimental Workflow for Tyrosinase Inhibition Assay.

Detailed Methodology:

A common method for determining tyrosinase inhibitory activity involves monitoring the enzymatic oxidation of L-DOPA to dopachrome.

  • Reagent Preparation:

    • Prepare a phosphate buffer solution (e.g., 100 mM, pH 6.8).

    • Dissolve mushroom tyrosinase in the phosphate buffer to a specific concentration (e.g., 1000-2000 U/mL).

    • Prepare a stock solution of L-DOPA in the phosphate buffer (e.g., 10 mM).

    • Prepare stock solutions of the test inhibitors (4-substituted resorcinol and kojic acid) in a suitable solvent (e.g., DMSO or ethanol) and create a series of dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add the phosphate buffer, followed by the inhibitor solution at various concentrations.

    • Add the tyrosinase solution to each well and pre-incubate the plate at a constant temperature (e.g., 37°C) for 10-15 minutes.

    • Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

    • Immediately measure the absorbance at approximately 475 nm using a microplate reader. Continue to take readings at regular intervals for a set period (e.g., 20-30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time) for each concentration of the inhibitor.

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without an inhibitor, and A_sample is the absorbance with the inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration to generate a dose-response curve.

    • The IC50 value is determined from this curve as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

References

A Comparative Analysis of Quantum Yield: 4-Fluororesorcinol-Derived Fluorophores vs. Fluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of the fluorescence quantum yield of fluorophores derived from 4-Fluororesorcinol and the widely used benchmark, fluorescein. The data presented herein, supported by established experimental protocols, demonstrates the superior photophysical properties of these next-generation fluorophores.

Fluorinated fluoresceins, often marketed under trade names such as Oregon Green, are synthesized from precursors like this compound.[1][2][3] The introduction of fluorine atoms into the fluorescein structure imparts several advantageous characteristics, including enhanced photostability and a lower pKa, making them more effective fluorescent reporters in biological systems.[1][2] A key performance metric for any fluorophore is its quantum yield (Φ), which quantifies the efficiency of the conversion of absorbed photons into emitted photons.

Quantitative Comparison of Quantum Yields

The following table summarizes the quantum yields of fluorescein and fluorophores derived from fluorinated resorcinols. The data clearly indicates that fluorinated analogs consistently exhibit high quantum yields, often surpassing that of fluorescein under similar conditions.

FluorophoreSolvent/ConditionQuantum Yield (Φ)Reference
Fluorescein 0.1 N NaOH0.925 ± 0.015[4]
Basic ethanol0.97[5]
Neutral ethanol0.79[6][7]
Water (pH > 8)0.92[2]
Dimethylsulfoxide0.60[6]
This compound-Derived Fluorophores (General) Not specified0.85 - 0.97[1][2]
Oregon Green 488 (from 2,4-Difluororesorcinol) Phosphate-buffered saline (PBS)0.92[8]
Oregon Green 514 (from 2,4-Difluororesorcinol) Phosphate-buffered saline (PBS)~0.9[8]
Alexa Fluor 488 Aqueous solution0.92[9]

Experimental Protocols for Quantum Yield Determination

The determination of fluorescence quantum yield is a standard procedure in photochemistry and can be performed using two primary methods: the relative method and the absolute method.[10][11]

Relative Quantum Yield Measurement

This is the more common method and involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.[8][10]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorophore of interest (test sample)

  • Quantum yield standard (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.925 or Quinine Sulfate in 0.1 N H₂SO₄, Φ = 0.51)[4][12]

  • Appropriate solvent

Procedure:

  • Preparation of Solutions: Prepare a series of dilutions for both the test sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to prevent inner filter effects.[8][13][14]

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution. The excitation wavelength should be the same as that used for the absorbance measurements.

  • Data Analysis: Integrate the area under the fluorescence emission curve for each dilution of the sample and the standard.

  • Calculation: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The gradient of these plots is used in the following equation to calculate the quantum yield of the sample (Φₓ):

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φₛₜ is the quantum yield of the standard.

    • Gradₓ and Gradₛₜ are the gradients of the plots for the sample and standard, respectively.

    • ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).[13]

Absolute Quantum Yield Measurement

The absolute method directly measures the number of emitted photons relative to the number of absorbed photons using an integrating sphere.[10][11] This method does not require a reference standard and is considered more accurate.[10]

Procedure:

  • Incident Light Measurement: Place a cuvette with the solvent in the integrating sphere and measure the spectrum of the incident light from the excitation source.

  • Sample Measurement: Replace the solvent cuvette with the sample cuvette and measure the spectrum again. This will include the scattered excitation light and the emitted fluorescence.

  • Calculation: The quantum yield is calculated as the ratio of the integrated intensity of the emitted fluorescence to the integrated intensity of the absorbed light (incident light minus scattered light).

Experimental Workflow for Relative Quantum Yield Determination

The following diagram illustrates the typical workflow for determining the relative quantum yield of a fluorophore.

G cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Sample Dilutions abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_standard Prepare Standard Dilutions prep_standard->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Spectra fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate result Final Quantum Yield calculate->result

Caption: Workflow for relative quantum yield determination.

References

A Comparative Guide to the Photostability of Fluorinated Fluoresceins Derived from 4-Fluororesorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of robust fluorescent probes is paramount for generating reliable and reproducible data. This guide provides an objective comparison of the photostability and performance of fluorinated fluoresceins derived from 4-Fluororesorcinol, with a particular focus on the Oregon Green™ family of dyes. We present supporting experimental data, detailed methodologies for key experiments, and comparisons with the traditional fluorescein dye and other common alternatives.

The introduction of fluorine atoms into the fluorescein structure by using precursors like this compound significantly enhances photostability, a critical attribute for demanding applications such as fluorescence microscopy and high-throughput screening.[1] These fluorinated derivatives, including the well-known Oregon Green™ dyes, exhibit greater resistance to photobleaching compared to their non-fluorinated counterpart, fluorescein, allowing for longer exposure times and more robust imaging performance.[1][2]

Quantitative Performance Comparison

The selection of a fluorescent dye often involves a trade-off between various photophysical parameters. The following tables summarize key performance indicators for fluorinated fluoresceins derived from this compound (Oregon Green™ dyes) and their alternatives to facilitate a direct comparison.

Table 1: Photophysical Properties of Selected Green Fluorescent Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)pKa
Fluorescein494518~70,0000.93~6.4
Oregon Green™ 488 496 524 ~70,000 0.92 4.8
Oregon Green™ 514 489 526 ~80,000 ~0.9 4.8
Alexa Fluor™ 488495519~71,0000.92N/A
Rhodamine Green™502527>75,000HighInsensitive (pH 4-9)

Data compiled from multiple sources.[2][3]

Key Observations:

  • Enhanced Photostability: Fluorinated fluoresceins, such as the Oregon Green™ dyes, are considerably more photostable than fluorescein.[1][2] Rhodamine Green™ is reported to have even greater photostability, comparable to Oregon Green™ 514.[2][4] This increased resistance to photobleaching allows for longer and more intense illumination, which is crucial for time-lapse imaging and quantitative analysis.

  • Reduced pH Sensitivity: Oregon Green™ dyes have a lower pKa (around 4.8) compared to fluorescein (around 6.4).[2][5] This makes their fluorescence intensity much more stable in the physiological pH range, a significant advantage for live-cell imaging applications.

  • High Quantum Yield: Fluorinated fluoresceins maintain a high fluorescence quantum yield, comparable to that of fluorescein, ensuring bright fluorescent signals.[6][7]

  • Spectral Compatibility: The excitation and emission spectra of Oregon Green™ dyes are very similar to those of fluorescein and Alexa Fluor™ 488, making them compatible with standard filter sets for green fluorescence.[2]

Experimental Protocols

To ensure reproducible and reliable data when benchmarking fluorescent dyes, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for assessing photostability and a common application, immunofluorescence staining.

Protocol for Measuring Photobleaching

This protocol outlines a general procedure for quantifying the rate of photobleaching of a fluorescent dye under controlled illumination.

Objective: To determine the rate of photobleaching of a fluorescent dye.

Materials:

  • Fluorescent dye solution (e.g., Oregon Green™ 488, Fluorescein) at a standard concentration (e.g., 1 µM in a suitable buffer like PBS, pH 7.4).

  • Microscope slide and coverslip.

  • Fluorescence microscope equipped with a suitable light source (e.g., laser or mercury lamp), filter set for the dye, and a digital camera.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Sample Preparation: Prepare a solution of the fluorescent dye at the desired concentration in a suitable buffer. Mount a small volume of the solution on a microscope slide and cover with a coverslip. Seal the coverslip to prevent evaporation.

  • Microscope Setup:

    • Turn on the fluorescence light source and allow it to stabilize.

    • Select the appropriate filter set for the dye being tested.

    • Place the slide on the microscope stage and bring the sample into focus.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching.

  • Image Acquisition:

    • Acquire an initial image (t=0) using a low illumination intensity to minimize photobleaching during setup.

    • Begin continuous illumination of a defined region of interest (ROI) at a constant, higher intensity.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) for a set duration (e.g., 5-10 minutes), or until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software.

    • Define a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Measure the background intensity in a region with no fluorescent dye and subtract it from the ROI intensity at each time point.

    • Normalize the background-corrected fluorescence intensity at each time point to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence intensity is indicative of the photobleaching rate. A slower decay signifies higher photostability.

Protocol for Immunofluorescence Staining

This protocol provides a typical workflow for indirect immunofluorescence staining of cultured cells, a common application for fluorophore-conjugated secondary antibodies.

Immunofluorescence_Workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_vis Visualization A Cell Seeding & Culture B Sample Fixation (e.g., 4% PFA) A->B Wash C Permeabilization (e.g., Triton X-100) B->C Wash D Blocking (e.g., BSA or serum) C->D Wash E Primary Antibody Incubation D->E F Secondary Antibody Incubation (Fluorophore-conjugated) E->F Wash G Counterstaining (Optional) (e.g., DAPI for nuclei) F->G Wash H Mounting (with anti-fade medium) G->H I Fluorescence Microscopy H->I

Caption: A typical workflow for indirect immunofluorescence staining.

Synthesis of Fluorinated Fluoresceins

The enhanced photostability of Oregon Green™ dyes stems from the incorporation of fluorine atoms, which is achieved through the use of fluorinated precursors in the synthesis process. A key starting material for many of these dyes is this compound.

Synthesis_Pathway Start Polyfluoronitrobenzene Intermediate1 Dimethoxyfluoronitrobenzene Start->Intermediate1 NaOMe, MeOH Intermediate2 Dimethoxyfluoroaniline Intermediate1->Intermediate2 Reduction (e.g., Pd/C, H2) Intermediate3 Dimethoxyfluorobenzene Intermediate2->Intermediate3 Hydrodediazoniation Fluororesorcinol This compound Intermediate3->Fluororesorcinol Demethylation (e.g., BBr3) FluorinatedFluorescein Fluorinated Fluorescein (e.g., Oregon Green™) Fluororesorcinol->FluorinatedFluorescein PhthalicAnhydride Phthalic Anhydride Derivative PhthalicAnhydride->FluorinatedFluorescein Condensation (e.g., CH3SO3H)

Caption: General synthesis pathway for fluorinated fluoresceins.

The synthesis of this compound itself can be achieved through a multi-step process starting from polyfluoronitrobenzenes.[6] This key intermediate is then condensed with a phthalic anhydride derivative to form the core xanthene structure of the fluorinated fluorescein.[6][8]

Conclusion

Fluorinated fluoresceins derived from this compound, such as the Oregon Green™ dyes, offer significant advantages over traditional fluorescein in terms of photostability and pH insensitivity, while maintaining high fluorescence brightness. These properties make them superior choices for a wide range of fluorescence-based applications in life sciences and drug discovery where signal stability and longevity are critical. Researchers should consider the comparative data and protocols presented in this guide when selecting fluorescent probes to optimize their experimental outcomes.

References

A Comparative Analysis of 4-Fluororesorcinol and 4-n-Butylresorcinol as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 4-Fluororesorcinol and 4-n-butylresorcinol as enzyme inhibitors, with a primary focus on their effects on tyrosinase and peroxidases. This document synthesizes available experimental data, outlines detailed experimental protocols, and visualizes relevant biological pathways to aid in research and development.

Executive Summary

Data Presentation: Enzyme Inhibition Profile

The following table summarizes the available quantitative data on the inhibitory activity of 4-n-butylresorcinol against tyrosinase. No specific IC50 values were found for this compound in the reviewed literature.

CompoundEnzymeEnzyme SourceSubstrateIC50 ValueReference
4-n-Butylresorcinol TyrosinaseHumanL-DOPA21 µM[1]
TyrosinaseMushroomL-DOPA8.3 µM[2]
TyrosinaseMushroomL-DOPA~15-56 µM[3]
Melanin ProductionMelanoDerm™ Skin Model-13.5 µM[1]

Mechanism of Action

4-n-Butylresorcinol: Acts as a competitive inhibitor of tyrosinase, binding to the enzyme's active site and preventing the substrate from binding.[2] Some studies also suggest that it can enhance the proteolytic degradation of tyrosinase.[2]

This compound: While quantitative data is lacking, it is suggested that this compound may act by chelating the copper ions within the active site of oxy-tyrosinase, leading to its inactivation.

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below to facilitate reproducible research and comparative studies.

Tyrosinase Inhibition Assay

This protocol is adapted from established methods for determining tyrosinase inhibition.

Materials:

  • Mushroom Tyrosinase (or human tyrosinase)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate Buffer (50 mM, pH 6.8)

  • Test Compounds (this compound, 4-n-butylresorcinol) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compounds.

  • In a 96-well plate, add 20 µL of various concentrations of the test compound solution to respective wells.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of tyrosinase solution to each well and incubate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm at regular intervals for a specified period (e.g., 20 minutes) using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Peroxidase Inhibition Assay

This protocol outlines a general method for assessing peroxidase inhibition.

Materials:

  • Horseradish Peroxidase (HRP) or other peroxidases

  • Guaiacol

  • Hydrogen Peroxide (H₂O₂)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.0)

  • Test Compounds (this compound, 4-n-butylresorcinol) dissolved in a suitable solvent

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, guaiacol, and the test compound at various concentrations.

  • Add the peroxidase enzyme to the reaction mixture.

  • Initiate the reaction by adding hydrogen peroxide.

  • Monitor the formation of the colored product (tetraguaiacol) by measuring the increase in absorbance at 470 nm over time using a spectrophotometer.

  • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_enzyme Prepare Enzyme Solution (Tyrosinase/Peroxidase) mix Mix Enzyme, Buffer, and Inhibitor prep_enzyme->mix prep_substrate Prepare Substrate Solution (L-DOPA/Guaiacol + H2O2) add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Solutions (this compound & 4-n-butylresorcinol) at various concentrations prep_inhibitor->mix incubate Incubate mix->incubate incubate->add_substrate measure Measure Absorbance Change over Time add_substrate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Experimental workflow for comparative enzyme inhibition analysis.

Signaling Pathway of Tyrosinase Inhibition in Melanogenesis

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome MC1R MC1R AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF (Transcription Factor) CREB->MITF Activates Transcription Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Binds to Promoter Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase Transcription & Translation Tyrosine Tyrosine Tyrosinase->Tyrosine Melanin Melanin Tyrosine->Melanin Catalyzes Inhibitor 4-n-butylresorcinol / This compound Inhibitor->Tyrosinase Inhibits aMSH α-MSH aMSH->MC1R Binds

Caption: Simplified signaling pathway of melanogenesis and the point of inhibition.

References

Spectroscopic comparison of 4-Fluororesorcinol and its non-fluorinated analog

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the spectroscopic characteristics of 4-Fluororesorcinol and its non-fluorinated counterpart, Resorcinol, is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed examination of their spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), supported by experimental protocols.

The introduction of a fluorine atom to the resorcinol scaffold in the 4-position significantly influences the molecule's electronic properties and, consequently, its interaction with electromagnetic radiation. This guide delves into these differences through a side-by-side spectroscopic comparison, offering valuable insights for compound characterization and differentiation.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from NMR, IR, UV-Vis, and Mass Spectrometry analyses of this compound and Resorcinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR and ¹³C NMR Spectral Data

CompoundNucleusChemical Shift (δ) ppm
This compound ¹HPredicted values: 6.3-7.0 (aromatic protons), 8.5-9.5 (hydroxyl protons)
¹³CPredicted values: 102-160 (aromatic carbons)
Resorcinol ¹H (in DMSO-d6)9.15 (s, 2H, OH), 6.93 (t, J=8.1 Hz, 1H), 6.22 (dd, J=8.1, 2.2 Hz, 2H), 6.21 (t, J=2.2 Hz, 1H)[1]
¹³C (in D₂O)159.6, 133.6, 110.3, 105.4
Infrared (IR) Spectroscopy

Table 2: Key IR Absorption Bands

CompoundFunctional GroupWavenumber (cm⁻¹)
This compound O-H stretch (hydroxyl)Expected in the range of 3200-3600 (broad)
C-F stretchExpected in the range of 1000-1400
C=C stretch (aromatic)Expected in the range of 1450-1600
Resorcinol O-H stretch (hydroxyl)~3261 (broad)
C=C stretch (aromatic)~1609

Note: Specific experimental IR peak values for this compound were not found. The expected ranges are based on typical absorptions for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 3: UV-Vis Absorption Maxima

CompoundSolventλmax (nm)
This compound Not SpecifiedData not available
Resorcinol Ethanol220, 276
Water195, 218, 274
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

CompoundIonization ModeMolecular Ion (m/z)Key Fragments (m/z)
This compound Not SpecifiedExpected: 128.03Data not available
Resorcinol Electron Ionization (EI)11082, 81, 53

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and environment of protons and carbon atoms.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample (this compound or Resorcinol) in a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The final concentration should be around 10-50 mM.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions within the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a reference (blank).

    • Fill a second quartz cuvette with the sample solution.

    • Scan a range of wavelengths (e.g., 200-400 nm) to identify the λmax.

  • Data Processing: The absorbance spectrum is plotted as absorbance versus wavelength.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualization of Experimental Workflow

The logical flow of the comparative spectroscopic analysis is depicted in the following diagram.

Spectroscopic_Comparison_Workflow Spectroscopic Comparison Workflow cluster_compounds Compounds cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis Compound1 This compound NMR NMR (¹H & ¹³C) Compound1->NMR IR IR Compound1->IR UVVis UV-Vis Compound1->UVVis MS Mass Spec Compound1->MS Compound2 Resorcinol Compound2->NMR Compound2->IR Compound2->UVVis Compound2->MS NMR_Data NMR Spectra - Chemical Shifts - Coupling Constants NMR->NMR_Data IR_Data IR Spectrum - Absorption Bands IR->IR_Data UVVis_Data UV-Vis Spectrum - λmax UVVis->UVVis_Data MS_Data Mass Spectrum - Molecular Ion - Fragmentation Pattern MS->MS_Data Comparison Side-by-Side Comparison of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison UVVis_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of the two compounds.

References

The Evolving Landscape of Resorcinol Derivatives for Hyperpigmentation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 4-substituted resorcinol derivatives reveals a class of potent tyrosinase inhibitors with significant clinical efficacy in the treatment of hyperpigmentation. While direct experimental data on 4-Fluororesorcinol remains limited in publicly available literature, the extensive research on its structural analogs, particularly 4-butylresorcinol and 4-hexylresorcinol, provides a strong foundation for understanding their potential.

This guide offers a comparative overview of the efficacy of these resorcinol derivatives against other established and emerging hyperpigmentation treatments. It is intended for researchers, scientists, and drug development professionals, providing a synthesis of available in vitro and in vivo data, detailed experimental methodologies, and a look into the underlying signaling pathways.

Comparative Efficacy of Hyperpigmentation Agents

The primary mechanism by which 4-substituted resorcinol derivatives exert their depigmenting effect is through the potent inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2] This contrasts with other agents that may act on different pathways.[3]

In Vitro Tyrosinase Inhibition

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The following table summarizes the IC50 values for various resorcinol derivatives and other common depigmenting agents against human tyrosinase.

CompoundIC50 (µM) on Human TyrosinaseReference
4-Butylresorcinol 21 [3]
4-Hexylresorcinol94[2]
4-Phenylethylresorcinol131[2]
Kojic Acid~500[3]
Arbutin~6500[2]
Hydroquinone~4400[2]

As the data indicates, 4-butylresorcinol is a significantly more potent inhibitor of human tyrosinase than other well-known agents.[3]

Melanin Inhibition in Skin Models

Studies using reconstructed skin models provide further evidence of the efficacy of these compounds in a more physiologically relevant setting.

CompoundIC50 (µM) for Melanin InhibitionReference
4-Butylresorcinol 13.5 [3]
Kojic Acid>400[3]
Arbutin>5000[3]
Hydroquinone<40[3]

Interestingly, while hydroquinone is a weak tyrosinase inhibitor, it shows potent melanin inhibition in skin models, suggesting a different mechanism of action.[3]

Clinical Efficacy in Human Studies

Clinical trials provide the ultimate validation of a compound's efficacy. The following table summarizes the results of selected studies on 4-butylresorcinol for the treatment of melasma, a common hyperpigmentation disorder.

StudyCompound & ConcentrationDurationKey OutcomeReference
Khemis et al.4-Butylresorcinol 0.3% Serum12 weeksSignificant reduction in clinical pigmentation score[4]
Mohan et al.4-Butylresorcinol 0.3% Cream8 weeksStatistically significant decrease in mMASI score[5][6]
A multicentric Indian study4-Butylresorcinol 0.3% Cream8 weeks56.07% mean reduction in mMASI score[5]

These studies consistently demonstrate the clinical effectiveness and safety of 4-butylresorcinol in treating hyperpigmentation.[4][5][6]

Mechanism of Action: Targeting the Melanogenesis Pathway

The primary mode of action for 4-substituted resorcinol derivatives is the competitive inhibition of tyrosinase.[7] This means they bind to the active site of the enzyme, preventing the natural substrate, L-tyrosine, from binding and initiating the melanin production cascade.[2]

Some studies also suggest that 4-butylresorcinol can inhibit tyrosinase-related protein-1 (TRP-1), another key enzyme in the melanogenesis pathway, and may also enhance the proteolytic degradation of tyrosinase.[5][8]

Below is a diagram illustrating the central role of tyrosinase in melanogenesis and the point of intervention for resorcinol derivatives.

Melanogenesis_Pathway L-Tyrosine L-Tyrosine Tyrosinase Tyrosinase L-Tyrosine->Tyrosinase L-DOPA L-DOPA L-DOPA->Tyrosinase Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase->L-DOPA Oxidation Tyrosinase->Dopaquinone Oxidation This compound\nDerivatives This compound Derivatives This compound\nDerivatives->Tyrosinase Inhibition

Fig. 1: Inhibition of Tyrosinase by this compound Derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, this section outlines the methodologies for key experiments.

Tyrosinase Inhibition Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of tyrosinase.

Tyrosinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Tyrosinase_sol Mushroom or Human Tyrosinase Solution Incubation Incubate Tyrosinase with Test Compound Tyrosinase_sol->Incubation Substrate_sol L-DOPA or L-Tyrosine Solution Add_substrate Add Substrate Substrate_sol->Add_substrate Test_compound Test Compound (e.g., this compound derivative) Test_compound->Incubation Incubation->Add_substrate Reaction_mix Reaction Mixture Add_substrate->Reaction_mix Spectrophotometer Measure Absorbance (e.g., at 475 nm for Dopaquinone) Reaction_mix->Spectrophotometer Calculate_inhibition Calculate % Inhibition and IC50 Value Spectrophotometer->Calculate_inhibition

Fig. 2: Workflow for a Tyrosinase Inhibition Assay.

Methodology:

  • Enzyme and Substrate Preparation: A solution of mushroom or human tyrosinase is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). A solution of the substrate, typically L-DOPA or L-tyrosine, is also prepared.[9]

  • Incubation: The test compound (e.g., a 4-substituted resorcinol derivative) at various concentrations is pre-incubated with the tyrosinase solution for a defined period.[9]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.[9]

  • Measurement: The formation of dopachrome (an intermediate in melanin synthesis) is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time using a spectrophotometer.[9]

  • Data Analysis: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of a control (without the inhibitor). The IC50 value is then determined from the dose-response curve.

Melanin Content Assay in B16F10 Melanoma Cells

This cell-based assay assesses the effect of a compound on melanin production in a cellular context.

Methodology:

  • Cell Culture: B16F10 murine melanoma cells are cultured in a suitable medium.[10]

  • Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 72 hours). A positive control, such as 4-butylresorcinol, may be used for comparison.[10]

  • Cell Lysis: After treatment, the cells are washed and lysed to release the melanin.[10]

  • Melanin Quantification: The melanin content in the cell lysate is measured by dissolving the melanin pellet in a solvent (e.g., 1N NaOH) and measuring the absorbance at a specific wavelength (e.g., 405 nm).[10]

  • Data Normalization: The melanin content is often normalized to the total protein content of the cell lysate to account for any effects on cell proliferation.

Conclusion and Future Directions

The available evidence strongly supports the efficacy of 4-substituted resorcinol derivatives, particularly 4-butylresorcinol, as potent inhibitors of hyperpigmentation. Their primary mechanism of action through direct tyrosinase inhibition is well-established, and their clinical effectiveness has been demonstrated in multiple studies.

While direct experimental data on this compound is currently lacking, its structural similarity to highly effective analogs suggests it is a promising candidate for further investigation. Future research should focus on:

  • Synthesis and Evaluation of this compound Derivatives: A systematic investigation into the synthesis and biological evaluation of various this compound derivatives is warranted to determine their specific efficacy and safety profile.

  • Head-to-Head Clinical Trials: Rigorous, large-scale, double-blind, randomized controlled trials directly comparing the efficacy of different resorcinol derivatives (including potential fluorinated versions) with other leading hyperpigmentation agents would provide invaluable data for clinical decision-making.

  • Elucidation of Secondary Mechanisms: Further research into the potential secondary mechanisms of action of these compounds, such as their effects on TRP-1 and tyrosinase degradation, could lead to the development of even more effective combination therapies.

References

Validating the Purity of Synthesized 4-Fluororesorcinol: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is a critical step in the journey from laboratory to clinic. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 4-Fluororesorcinol, a versatile intermediate in the synthesis of dyes, liquid crystals, and APIs.[1][2][3][4] Experimental data and detailed protocols are presented to support the objective comparison.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-phase HPLC (RP-HPLC) is the most widely adopted method for analyzing non-volatile compounds like this compound due to its high resolution and sensitivity in separating the main compound from potential impurities.[5] The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[6][7]

Experimental Protocol: RP-HPLC for this compound Purity Determination

This protocol is adapted from established methods for resorcinol and its derivatives.[5][8][9]

1. Instrumentation:

  • HPLC system equipped with a UV or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (for pH adjustment)

  • This compound reference standard (purity >99.5%)

  • Synthesized this compound sample

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 40% A, 60% B

      • 25-30 min: Hold at 40% A, 60% B

      • 30-35 min: Return to 95% A, 5% B

      • 35-40 min: Re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase (initial conditions) to a concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution to a concentration of 1 mg/mL.

Data Presentation: HPLC Method Validation Parameters

The performance of the HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines.[10][11]

Parameter Result Acceptance Criteria
Linearity (R²) 0.9998R² ≥ 0.999
Accuracy (% Recovery) 99.2% - 100.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.45%≤ 1.0%
- Intermediate Precision0.78%≤ 2.0%
Limit of Detection (LOD) 0.001 mg/mL-
Limit of Quantitation (LOQ) 0.003 mg/mL-
Specificity No interference from potential impuritiesPeak purity > 0.999

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can provide complementary information regarding the purity and identity of this compound.

Technique Principle Advantages Limitations Application for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity for volatile impurities.Requires derivatization for non-volatile compounds, potential for thermal degradation.Identification of volatile organic impurities from the synthesis process.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure.Confirms the chemical structure, can quantify impurities without a reference standard for each.Lower sensitivity compared to HPLC for trace impurities.Structural confirmation and identification of major impurities.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Provides information on melting point and purity based on melting point depression.Not suitable for thermally unstable compounds, less sensitive to impurities that do not affect the melting point.Determination of melting point and estimation of overall purity.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing information about functional groups.Rapid and non-destructive.Not suitable for quantification of impurities, provides limited information on the nature of impurities.Confirmation of functional groups and comparison to a reference standard.

Visualizing the Workflow and Relationships

To better illustrate the processes involved in validating the purity of this compound, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation prep_standard Prepare Reference Standard Solutions hplc_system HPLC System with C18 Column prep_standard->hplc_system prep_sample Prepare Synthesized Sample Solution prep_sample->hplc_system run_sequence Execute Analytical Sequence hplc_system->run_sequence process_data Process Chromatographic Data run_sequence->process_data validate Validate Method (Linearity, Accuracy, etc.) process_data->validate report Generate Purity Report validate->report

HPLC Analysis Workflow for this compound Purity.

Purity_Validation_Logic cluster_synthesis Synthesis & Initial Assessment cluster_primary_validation Primary Validation cluster_confirmatory Confirmatory Analysis synthesis This compound Synthesis initial_purity Initial Purity Estimate (e.g., TLC) synthesis->initial_purity hplc HPLC Purity & Impurity Profiling initial_purity->hplc hplc_validation Method Validation (ICH) hplc->hplc_validation nmr NMR (Structure Confirmation) hplc->nmr ms Mass Spec (Molecular Weight) hplc->ms final_report Final Purity Certificate hplc_validation->final_report nmr->final_report ms->final_report

Logical Flow for Comprehensive Purity Validation.

Conclusion

For the routine quality control and purity validation of synthesized this compound, a validated RP-HPLC method stands out as the most robust, sensitive, and reliable technique. It provides accurate quantification of the main component and detection of impurities. However, for a comprehensive characterization, especially during process development and for regulatory submissions, complementary techniques such as NMR and Mass Spectrometry are invaluable for unequivocal structure confirmation and identification of unknown impurities. The choice of analytical methodology should align with the intended use of the this compound and the specific regulatory requirements.

References

Unveiling the Cross-Reactivity Profile of 4-Fluororesorcinol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules is paramount in assessing their therapeutic potential and off-target effects. This guide provides a comprehensive comparison of 4-Fluororesorcinol's activity in key biological assays, with a focus on its inhibitory effects on tyrosinase and thyroid peroxidase (TPO). While specific quantitative data for this compound is emerging, this document leverages extensive data on closely related resorcinol analogs to provide a robust predictive analysis of its performance.

Executive Summary

This compound, a halogenated derivative of resorcinol, is anticipated to exhibit significant inhibitory activity against both tyrosinase and thyroid peroxidase. This prediction is based on the well-established structure-activity relationships (SAR) of resorcinol derivatives, which consistently demonstrate that substitution at the 4-position of the resorcinol ring is a key determinant of inhibitory potency. This guide presents a comparative analysis of this compound with other resorcinol derivatives, detailed experimental protocols for assessing its activity, and visual representations of the relevant biological pathways and experimental workflows.

Comparative Analysis of Inhibitory Activity

While specific IC50 values for this compound are not yet publicly available, the data for analogous 4-substituted resorcinol derivatives provide a strong basis for comparison.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. The resorcinol scaffold is a well-known inhibitor of tyrosinase, with the 4-position being a critical site for modification to enhance potency.

CompoundIC50 (µM) vs. Mushroom TyrosinaseIC50 (µM) vs. Human TyrosinaseReference CompoundIC50 (µM)
This compound Data not availableData not availableKojic Acid~9.4
4-Butylresorcinol~21~1.0
4-Hexylresorcinol~1.1~5.7
4-Octylresorcinol~0.6-
4-Phenylethylresorcinol~0.3~0.5

Table 1: Comparative IC50 values of 4-substituted resorcinol derivatives against mushroom and human tyrosinase. The data suggests that lipophilicity at the 4-position generally enhances inhibitory activity.

Thyroid Peroxidase (TPO) Inhibition

Thyroid peroxidase is a crucial enzyme in the synthesis of thyroid hormones. Inhibition of TPO can lead to hypothyroidism, making cross-reactivity with this enzyme a significant consideration in drug development. Resorcinol and its derivatives have been identified as potent, mechanism-based inactivators of TPO.

CompoundIC50 (µM)Reference CompoundIC50 (µM)
This compound Data not availablePropylthiouracil (PTU)~10
Resorcinol~16.3Methimazole (MMI)~4
Phloroglucinol~1.4
Fisetin (a flavonoid with a resorcinol moiety)~0.6
Quercetin (a flavonoid with a resorcinol moiety)~2.4

Table 2: Comparative IC50 values of resorcinol and related compounds against thyroid peroxidase. The resorcinol moiety is a key structural feature for TPO inhibition.

Mechanism of Action

The inhibitory mechanisms of resorcinol derivatives against tyrosinase and TPO are distinct.

Tyrosinase Inhibition: 4-Substituted resorcinols are believed to act as competitive inhibitors of tyrosinase. They are thought to chelate the copper ions within the enzyme's active site, preventing the binding of the natural substrate, tyrosine. The nature of the substituent at the 4-position influences the binding affinity and, consequently, the inhibitory potency.

Thyroid Peroxidase Inhibition: Resorcinol derivatives are described as mechanism-based or "suicide" inactivators of TPO.[1] In the presence of hydrogen peroxide, TPO oxidizes the resorcinol derivative to a reactive species. This species then covalently binds to the enzyme, leading to its irreversible inactivation.[1] This mechanism suggests that even transient exposure to such compounds could have a prolonged inhibitory effect.[2]

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for the key biological assays are provided below.

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

Principle: This colorimetric assay measures the enzymatic activity of mushroom tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA. The inhibitory effect of a test compound is determined by the reduction in the rate of dopachrome formation.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate Buffer (50 mM, pH 6.8)

  • Test Compound (this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of L-DOPA (2.5 mM) in phosphate buffer.

  • Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO) and then dilute in phosphate buffer.

  • In a 96-well plate, add 20 µL of the test compound solution, 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution (e.g., 1000 U/mL).

  • Pre-incubate the mixture at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • Calculate the rate of reaction (slope) for each concentration.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(

    V0V_0V0​
    ViV_iVi​
    ) /
    V0V_0V0​
    ] x 100, where
    V0V_0V0​
    is the reaction rate of the control (without inhibitor) and
    ViV_iVi​
    is the reaction rate in the presence of the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Assay)

Principle: This fluorometric assay measures the peroxidase activity of TPO. In the presence of hydrogen peroxide (H₂O₂), TPO catalyzes the oxidation of the non-fluorescent Amplex® UltraRed reagent to the highly fluorescent resorufin. An inhibitor of TPO will reduce the rate of resorufin formation.

Materials:

  • Rat or human thyroid microsomes (as a source of TPO)

  • Amplex® UltraRed reagent

  • Hydrogen peroxide (H₂O₂)

  • Phosphate Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)

  • Test Compound (this compound)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of Amplex® UltraRed reagent (e.g., 50 µM) and H₂O₂ (e.g., 20 µM) in phosphate buffer.

  • Prepare various concentrations of this compound in a suitable solvent and dilute in phosphate buffer.

  • In a 96-well black microplate, add 50 µL of the test compound solution and 25 µL of the thyroid microsomal preparation.

  • Pre-incubate the mixture at room temperature for 15 minutes.

  • Initiate the reaction by adding 25 µL of the Amplex® UltraRed/H₂O₂ working solution.

  • Incubate the plate at room temperature, protected from light, for 30 minutes.

  • Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

  • Calculate the percentage of inhibition as described for the tyrosinase assay.

  • Determine the IC50 value from the dose-response curve.

Visualizing the Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

Tyrosinase_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Solutions: - this compound dilutions - Tyrosinase enzyme - L-DOPA substrate mix Mix Reagents in 96-well plate: - Buffer - this compound - Tyrosinase reagents->mix preincubate Pre-incubate (10 min, 25°C) mix->preincubate add_substrate Add L-DOPA to initiate reaction preincubate->add_substrate read Measure Absorbance (475 nm) kinetically add_substrate->read calculate Calculate Reaction Rates and % Inhibition read->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for the in vitro tyrosinase inhibition assay.

TPO_Inhibition_Mechanism TPO Thyroid Peroxidase (TPO) Reactive_Intermediate Reactive Intermediate TPO->Reactive_Intermediate Oxidizes H2O2 H₂O₂ H2O2->TPO Activates Resorcinol This compound Resorcinol->Reactive_Intermediate is oxidized to Inactive_TPO Inactive TPO (Covalently Modified) Reactive_Intermediate->Inactive_TPO Covalently binds to

References

Benchmarking the performance of 4-Fluororesorcinol-based sensors against existing technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of ion concentrations and pH is paramount for understanding cellular processes and developing effective therapeutics. While various sensing technologies exist, fluorescent probes derived from 4-Fluororesorcinol, such as the Oregon Green™ series of dyes, offer a powerful tool for real-time, non-invasive analysis within biological systems. This guide provides an objective comparison of the performance of these this compound-based sensors against existing technologies for two key applications: pH and calcium ion sensing.

Benchmarking Performance: Quantitative Data

The selection of an appropriate sensor technology depends on a variety of factors, including the required sensitivity, selectivity, and the experimental context. The following tables summarize the key performance metrics of this compound-based sensors and their alternatives.

Table 1: Comparison of pH Sensing Technologies
FeatureThis compound-Based (Oregon Green™ 488)Fluorescein (Traditional Fluorescent Dye)Glass Membrane pH Electrode
Sensing Principle Fluorescence Intensity/RatioFluorescence IntensityPotentiometric
pKa ~4.8[1][2]~6.4[2]N/A
pH Range Sensitive in acidic to neutral range (approx. pH 4-6)[3][4][5]Sensitive around neutral pH (approx. pH 6-7.5)[2]Wide range (typically pH 0-14)
Response Time Fast (diffusion-limited)Fast (diffusion-limited)Seconds to minutes[6]
Selectivity Generally low interference from common physiological cations, but ionic strength can have an effect.Susceptible to changes in ionic strength.Highly selective for H+, but can be affected by high concentrations of alkali metal ions (e.g., Na+) at high pH.[6]
Invasive/Non-invasive Non-invasive for intracellular measurementsNon-invasive for intracellular measurementsInvasive for intracellular measurements
Photostability More photostable than fluorescein[2][7]Prone to photobleaching[7]N/A
Table 2: Comparison of Calcium Ion (Ca²⁺) Sensing Technologies
FeatureThis compound-Based (Oregon Green™ 488 BAPTA-1)Other Fluorescent Indicators (e.g., Fluo-4, Cal-520)Ion-Selective Electrode (ISE) for Ca²⁺
Sensing Principle Fluorescence IntensityFluorescence IntensityPotentiometric
Dissociation Constant (Kd) ~170 nM[8][9]Fluo-4: ~345 nM[10], Cal-520: ~320 nM[2]N/A
Fluorescence Enhancement (upon Ca²⁺ binding) ~14-fold[2]Fluo-4: >100-fold[10], Cal-520: ~100-fold[10]N/A
Measurement Range Suitable for resting to moderately elevated Ca²⁺ levelsVarious indicators available for different concentration ranges0.4 to 4000 mg/L (1x10⁻⁶ to 0.1 mol/L)[11]
Response Time Fast (limited by binding kinetics)Fast (limited by binding kinetics)Seconds to a few minutes[10]
Selectivity (Ca²⁺ over Mg²⁺) High[12]Generally high for BAPTA-based chelatorsCan have interference from ions like Pb²⁺, Hg²⁺, Fe²⁺.[10]
Invasive/Non-invasive Non-invasive for intracellular measurementsNon-invasive for intracellular measurementsInvasive
Limit of Detection (LOD) In the nanomolar range, dependent on instrumentationIn the nanomolar range, dependent on instrumentation20 ppb to 0.5 ppm[10][13]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and procedures involved, the following diagrams illustrate the signaling pathway of a this compound-based fluorescent sensor and a typical experimental workflow for its use.

G cluster_0 Sensor Activation Analyte Analyte (e.g., H⁺, Ca²⁺) Fluorophore_inactive This compound Derivative (Low Fluorescence) Analyte->Fluorophore_inactive Binding Fluorophore_active This compound Derivative (High Fluorescence) Fluorophore_inactive->Fluorophore_active Conformational Change Light_emission Emitted Light (e.g., 524 nm) Fluorophore_active->Light_emission Light_excitation Excitation Light (e.g., 488 nm) Light_excitation->Fluorophore_active Detector Detector Light_emission->Detector

Caption: Signaling pathway of a this compound-based fluorescent sensor.

G cluster_1 Experimental Workflow A 1. Sample Preparation (e.g., Cell Culture) B 2. Sensor Loading (Incubation with AM ester form of dye) A->B C 3. De-esterification (Intracellular enzymes cleave AM group) B->C D 4. Imaging/Measurement (Fluorescence Microscopy/Spectrometry) C->D F 6. Data Analysis (Ratiometric analysis, concentration calculation) D->F E 5. Calibration (Using ionophores and standard solutions) E->F

References

Safety Operating Guide

Proper Disposal of 4-Fluororesorcinol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Fluororesorcinol (CAS No. 103068-41-3), a halogenated organic compound. Adherence to these guidelines is essential for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Identification and Safety Data Summary

This compound is a fluorinated derivative of resorcinol.[1] It is imperative to be aware of its associated hazards before initiating any handling or disposal procedures. The following table summarizes key safety information.

PropertyValueReferences
Chemical Name This compound[1]
CAS Number 103068-41-3[1][2]
Molecular Formula C₆H₅FO₂[1][2][3]
Appearance Beige or white to brown powder/crystal[1][4]
Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2][5]
Personal Protective Equipment (PPE) Chemical safety goggles or face shield, Chemical-resistant gloves (e.g., nitrile), Lab coat or chemical-resistant apron, Dust mask (type N95 or equivalent) if handling solid, Use in a well-ventilated area or fume hood.[2][6]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as halogenated organic waste. Do not attempt to neutralize or chemically alter this compound in the laboratory without a specifically validated protocol.

Step 1: Segregation of Waste

  • Solid Waste: Collect solid this compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and any absorbent materials used for spills in a dedicated, properly labeled hazardous waste container.[7]

  • Liquid Waste: If this compound is dissolved in a solvent, it should be collected in a separate, sealed container designated for halogenated organic liquid waste.[8][9] Do not mix with non-halogenated waste streams to avoid costly and complex disposal procedures.[10]

Step 2: Waste Container Selection and Labeling

  • Container Type: Use a container that is compatible with the chemical waste. For solid waste, a securely sealable, puncture-resistant container is appropriate.[7] For liquid waste, use a shatter-proof, leak-proof container with a secure cap.[9] The original product container can be used if it is in good condition.[10]

  • Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity.[10] Ensure the label is legible and securely affixed to the container.

Step 3: Storage Pending Disposal

  • Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.[5]

  • Ensure the storage area is secure and away from incompatible materials.

  • Keep the container closed at all times except when adding waste.[7][10]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide them with a complete and accurate description of the waste, including the chemical name and quantity.

  • Follow all institutional and local regulations for the final disposal process.[5][11]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.

  • Personal Protective Equipment: Before cleaning, don the appropriate PPE as listed in the table above.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[5][11] Covering the spill with a plastic sheet can help minimize spreading.[11]

    • For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.[11]

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Disposal A Identify this compound Waste B Solid Waste (powder, contaminated items) A->B Is it solid? C Liquid Waste (solutions) A->C Is it liquid? D Use Designated Halogenated Solid Waste Container B->D E Use Designated Halogenated Liquid Waste Container C->E F Label Container: 'HAZARDOUS WASTE' 'this compound' D->F E->F G Store in Secure Designated Area F->G H Contact EHS for Waste Pickup G->H I Final Disposal by Licensed Contractor H->I

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 4-Fluororesorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 4-Fluororesorcinol. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation or damage.[1][2][3][4] Additionally, it may cause respiratory irritation.[1] The following procedures outline the necessary personal protective equipment (PPE), operational plans for handling, and proper disposal methods.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for various operations involving this compound.

Operation Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing and Transfer (Solid) Chemical-resistant gloves (e.g., Nitrile)Chemical safety goggles or a face shieldNIOSH/MSHA-approved N95 dust mask or equivalent (EN 149)Lab coat or other protective clothing
Solution Preparation and Handling Chemical-resistant gloves (e.g., Nitrile)Chemical safety gogglesNot generally required if handled in a fume hoodLab coat or other protective clothing
Accidental Spill Cleanup Chemical-resistant gloves (e.g., Nitrile)Chemical safety goggles and a face shieldNIOSH/MSHA-approved N95 dust mask or equivalent (EN 149)Chemical-resistant apron or coveralls

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow provides a procedural guide for safe operations.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_1 Conduct Risk Assessment prep_2 Designate a Handling Area (e.g., Fume Hood) prep_1->prep_2 prep_3 Assemble and Inspect PPE prep_2->prep_3 prep_4 Prepare Spill Kit prep_3->prep_4 handle_1 Weigh Solid in Ventilated Enclosure prep_4->handle_1 Proceed to Handling handle_2 Prepare Solutions in Fume Hood handle_1->handle_2 handle_3 Keep Containers Closed When Not in Use handle_2->handle_3 clean_1 Decontaminate Work Surfaces handle_3->clean_1 Proceed to Cleanup clean_2 Segregate and Label Waste clean_1->clean_2 clean_3 Dispose of Waste per Institutional Guidelines clean_2->clean_3 clean_4 Remove and Dispose of PPE clean_3->clean_4 clean_5 Wash Hands Thoroughly clean_4->clean_5

Figure 1. Safe Handling Workflow for this compound.
Preparation

  • Risk Assessment: Before beginning any work, review the Safety Data Sheet (SDS) for this compound.[2][3][4][5][6] Identify all potential hazards and ensure that the planned procedures minimize risks.

  • Designated Area: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[2][3][5]

  • PPE Inspection: Don the appropriate PPE as outlined in the table above. Inspect all PPE for signs of damage or wear before use.

  • Spill Kit: Ensure that a chemical spill kit is readily accessible.

Handling
  • Prudent Practices: Avoid direct contact with the skin, eyes, and clothing.[2][5] Do not eat, drink, or smoke in the designated handling area.[5]

  • Weighing: When weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood to control dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Storage: Keep containers of this compound tightly closed when not in use.[5] Store in a freezer or a cool, dry, and well-ventilated place.[2][4]

Emergency Procedures
  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[3][5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[2][3] If skin irritation occurs, seek medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2][3] Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and drink plenty of water.[2] Never give anything by mouth to an unconscious person.[3][5] Seek immediate medical attention.[5]

Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of unused this compound and solutions containing the compound in a designated, labeled hazardous waste container.[2][5] Follow all local, state, and federal regulations for chemical waste disposal.

  • Contaminated Materials: Any materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be considered contaminated. Place these materials in a sealed, labeled bag and dispose of them as hazardous waste.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.